molecular formula C20H14N2O3 B1206592 (Asp)2-Rhodamine 110 CAS No. 30378-58-6

(Asp)2-Rhodamine 110

Cat. No.: B1206592
CAS No.: 30378-58-6
M. Wt: 330.3 g/mol
InChI Key: UPZKDDJKJWYWHQ-UHFFFAOYSA-N
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Description

(Asp)2-Rhodamine 110, also known as (Asp)2-Rhodamine 110, is a useful research compound. Its molecular formula is C20H14N2O3 and its molecular weight is 330.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Asp)2-Rhodamine 110 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Asp)2-Rhodamine 110 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

30378-58-6

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

2-(3-amino-6-iminoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H14N2O3/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24/h1-10,21H,22H2,(H,23,24)

InChI Key

UPZKDDJKJWYWHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O

Other CAS No.

30378-58-6

Synonyms

rhodamine 110

Origin of Product

United States

Foundational & Exploratory

(Asp)2-Rhodamine 110: An In-Depth Technical Guide to its Mechanism of Action as a Fluorogenic Caspase-3 Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Asp)2-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate utilized for the detection of caspase-3 and caspase-7 activity, key executioner enzymes in the apoptotic pathway. This technical guide delineates the core mechanism of action of (Asp)2-Rhodamine 110, provides detailed experimental protocols for its use, and presents quantitative data on its enzymatic cleavage and fluorescence properties. Furthermore, this document illustrates the pertinent biological pathways and experimental workflows through detailed diagrams to facilitate a comprehensive understanding for researchers in apoptosis, drug discovery, and related fields.

Core Mechanism of Action

(Asp)2-Rhodamine 110, also known as Rhodamine 110, bis-(L-aspartic acid amide), is a non-fluorescent derivative of the highly fluorescent dye, Rhodamine 110. The core principle of its function lies in the quenching of the Rhodamine 110 fluorophore by the covalent attachment of two aspartic acid residues to its amino groups. This bis-amide substrate is specifically recognized and cleaved by active caspase-3 and caspase-7.

The enzymatic cleavage occurs in a sequential, two-step process:

  • First Cleavage: An active caspase enzyme cleaves one of the aspartic acid residues, resulting in the formation of a mono-amide intermediate. This intermediate exhibits a low level of fluorescence, approximately 10% of the final product.

  • Second Cleavage: The second aspartic acid residue is subsequently cleaved from the mono-amide intermediate, releasing the unquenched Rhodamine 110 molecule.

The free Rhodamine 110 is a highly fluorescent compound, exhibiting a bright green fluorescence upon excitation. The increase in fluorescence intensity is directly proportional to the caspase-3/7 activity in the sample. This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it an ideal tool for sensitive detection of apoptosis.

A variant of this substrate, (Z-DEVD)2-Rhodamine 110, incorporates the specific caspase-3/7 recognition sequence Asp-Glu-Val-Asp (DEVD) for enhanced specificity.[1][2]

Quantitative Data

Precise kinetic parameters and fluorescence quantum yields are essential for the quantitative analysis of enzyme activity. While specific kinetic data for (Asp)2-Rhodamine 110 is not extensively reported, data for the closely related and commonly used (Z-DEVD)2-Rhodamine 110, and the final fluorescent product, Rhodamine 110, are summarized below.

Table 1: Spectral and Physicochemical Properties

PropertyValueReference
Molecular Formula ((Ac-DEVD)2-R110)C60H70N10O25[3]
Molecular Weight ((Ac-DEVD)2-R110)1331 g/mol [3]
Excitation Wavelength (Rhodamine 110)~496-500 nm[2][4]
Emission Wavelength (Rhodamine 110)~520-522 nm[2][4]
SolubilityDMSO[3]

Table 2: Fluorescence Quantum Yields

CompoundQuantum Yield (Φ)ConditionsReference
(Asp)2-Rhodamine 110 (Bis-amide)Essentially non-fluorescentAqueous Buffer[1][2]
Mono-amide Intermediate~10% of Rhodamine 110Aqueous Buffer[4]
Rhodamine 1100.85Water[5]

Note: The quantum yield of rhodamine dyes can be solvent-dependent.[6]

Experimental Protocols

The following protocols provide a general framework for the use of (Asp)2-Rhodamine 110 and its analogues (e.g., (Z-DEVD)2-R110) in caspase-3/7 activity assays. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 5 mM CHAPS, 5 mM DTT. Protease inhibitors (excluding those that inhibit cysteine proteases) may be added.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, 5 mM DTT.

  • (Asp)2-Rhodamine 110 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.

  • Caspase-3 Inhibitor (optional control): A specific caspase-3 inhibitor, such as Ac-DEVD-CHO, can be used to confirm the specificity of the assay. Prepare a stock solution in DMSO.

Cell Lysate Preparation
  • Induce apoptosis in the experimental cell population. Include a non-induced control group.

  • Harvest cells (for both adherent and suspension cells, pellet by centrifugation).

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in chilled Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

  • Incubate the cell suspension on ice for 15-20 minutes.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This lysate can be used immediately or stored at -80°C for future use.

  • Determine the protein concentration of the lysate using a suitable protein assay method.

Caspase-3/7 Activity Assay (96-well plate format)
  • Dilute the cell lysates to the desired protein concentration (e.g., 50-200 µg of protein per well) with Assay Buffer.

  • To each well of a black 96-well microplate, add 50 µL of the diluted cell lysate.

  • For inhibitor controls, pre-incubate the lysate with the caspase-3 inhibitor for 10-15 minutes at room temperature.

  • Prepare the reaction mixture by diluting the (Asp)2-Rhodamine 110 stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range).

  • Initiate the reaction by adding 50 µL of the reaction mixture to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for kinetic assays, or at a fixed endpoint, e.g., 1-2 hours) using a fluorescence microplate reader with excitation at ~498 nm and emission at ~521 nm.

  • The rate of increase in fluorescence is proportional to the caspase-3/7 activity in the sample.

Visualizations

Signaling Pathways

The activation of caspase-3 is a central event in the apoptotic cascade, which can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Death-Inducing Signaling Complex Death Receptor->DISC Recruitment Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Cleavage Caspase-3 Caspase-3 Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates Cleavage Apoptosis Apoptosis Apoptotic Substrates->Apoptosis Procaspase-3->Caspase-3 Activation

Caption: Caspase-3 activation pathways in apoptosis.

Experimental Workflow

The following diagram illustrates the key steps in a typical caspase-3 activity assay using (Asp)2-Rhodamine 110.

Induce Apoptosis Induce Apoptosis Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Assay Setup Assay Setup in 96-well plate Protein Quantification->Assay Setup Add Substrate Add (Asp)2-Rhodamine 110 Assay Setup->Add Substrate Incubation Incubation Add Substrate->Incubation Fluorescence Measurement Measure Fluorescence (Ex: ~498nm, Em: ~521nm) Incubation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Caption: Experimental workflow for caspase-3 assay.

Mechanism of Action

This diagram visually represents the two-step enzymatic cleavage of (Asp)2-Rhodamine 110 by caspase-3.

cluster_substrate (Asp)2-Rhodamine 110 (Non-fluorescent) cluster_intermediate Mono-amide Intermediate (Low fluorescence) cluster_product Rhodamine 110 (Highly fluorescent) Substrate Asp-Rhodamine-Asp Intermediate Asp-Rhodamine Substrate->Intermediate First Cleavage Product Rhodamine 110 Intermediate->Product Second Cleavage Caspase-3_1 Caspase-3 Caspase-3_1->Substrate Caspase-3_2 Caspase-3 Caspase-3_2->Intermediate

Caption: Mechanism of (Asp)2-Rhodamine 110 activation.

Conclusion

(Asp)2-Rhodamine 110 and its analogues are powerful tools for the sensitive and specific detection of executioner caspase activity in apoptotic cells. The mechanism, based on a two-step enzymatic cleavage that liberates the highly fluorescent Rhodamine 110, provides a robust and reliable method for quantifying apoptosis. The protocols and data presented in this guide offer a comprehensive resource for researchers employing this substrate in their studies of programmed cell death and in the screening of potential therapeutic agents that modulate apoptosis.

References

(Asp)2-Rhodamine 110: A Technical Guide to Caspase Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of (Asp)2-Rhodamine 110 and its peptide derivatives as fluorogenic substrates for measuring caspase activity. Caspases, a family of cysteine-aspartic proteases, are central players in apoptosis (programmed cell death) and inflammation. Their specific detection and quantification are crucial for research in numerous fields, including cancer, neurodegenerative diseases, and immunology.

Introduction to Rhodamine 110-Based Caspase Substrates

Rhodamine 110 (R110)-based caspase substrates are highly sensitive fluorogenic probes used to detect caspase activity in cell lysates and purified enzyme preparations.[1][2][3] The core structure consists of the Rhodamine 110 fluorophore, which is rendered non-fluorescent by the covalent attachment of two aspartic acid-containing peptide sequences to its amino groups, forming a bisamide derivative.[1][2][3][4]

The mechanism of detection relies on a two-step enzymatic cleavage by active caspases.[4][5] In the first step, a caspase cleaves one of the peptide chains, resulting in a monoamide intermediate that is weakly fluorescent.[5] Subsequent cleavage of the second peptide chain releases the free Rhodamine 110, which is intensely fluorescent with excitation and emission maxima around 496 nm and 520 nm, respectively.[6][7] This enzymatic amplification provides a robust and sensitive signal for detecting caspase activity.[8]

Substrate Specificity and Peptide Sequences

The specificity of Rhodamine 110-based substrates for different caspases is determined by the four-amino-acid peptide sequence attached to the fluorophore. Caspases recognize and cleave specific tetrapeptide motifs ending in an aspartate residue. By tailoring this sequence, substrates can be designed to be preferentially cleaved by specific caspases.

Commonly used peptide sequences for targeting different caspase families include:

  • DEVD (Asp-Glu-Val-Asp): Primarily recognized by effector caspases, particularly caspase-3 and caspase-7 .[5][6]

  • IETD (Ile-Glu-Thr-Asp): A preferred substrate for initiator caspase-8 .[9][10]

  • LEHD (Leu-Glu-His-Asp): A recognition motif for the initiator caspase-9 .[11][12][13]

While these sequences provide a degree of specificity, it is important to note that some cross-reactivity between caspases can occur.[5] For instance, caspase-3 has been shown to cleave IETD-containing substrates as well.[14] Therefore, the use of specific caspase inhibitors is often recommended to confirm the identity of the active caspase.

Quantitative Analysis of Substrate Specificity

The table below summarizes the available qualitative specificity and some quantitative data for related substrates.

Caspase TargetPeptide SequenceSubstrate NameKinetic Parameters (kcat/KM)Notes
Caspase-3, -7DEVD(Z-DEVD)2-R110 / Ac-DEVD-R110Data not readily available for R110 derivative.Highly sensitive for caspase-3/7 activity.[5][6]
Caspase-8IETD(Z-IETD)2-R110Data not readily available for R110 derivative.Preferred substrate for caspase-8.[9]
Caspase-9LEHD(Ac-LEHD)2-R110(12.8 ± 1.1) x 104 M-1s-1 (for Ac-LEHD-AFC)[16]While this value is for an AFC-based substrate, it provides an indication of the catalytic efficiency for this recognition sequence.
General Caspases(Asp)2(Asp)2-Rhodamine 110Data not readily available.Can be cleaved by various caspases, particularly caspase-3.[7][8]

Note: The lack of standardized kinetic data for Rhodamine 110-based substrates highlights an area for future research to enable more precise comparative studies of caspase activity.

Experimental Protocols

The following are generalized protocols for performing in vitro and cell-based caspase activity assays using Rhodamine 110-based substrates. Specific details may vary depending on the commercial kit and experimental setup.

In Vitro Caspase Activity Assay (using purified enzyme or cell lysate)

This protocol describes the measurement of caspase activity in a 96-well plate format.

Materials:

  • Recombinant active caspase or cell lysate containing active caspases

  • (Peptide)2-Rhodamine 110 substrate (e.g., (Z-DEVD)2-R110 for caspase-3)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.

  • Prepare Substrate Stock Solution: Dissolve the lyophilized (Peptide)2-Rhodamine 110 substrate in DMSO to create a stock solution (e.g., 10 mM). Store protected from light.

  • Prepare Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (typically 10-50 µM). Prepare this solution fresh.

  • Prepare Enzyme/Lysate Samples: Dilute the purified active caspase or cell lysate in the assay buffer to the desired concentration.

  • Set up the Assay Plate:

    • Sample Wells: Add 50 µL of the enzyme/lysate sample to each well.

    • Negative Control Wells: Add 50 µL of assay buffer (without enzyme/lysate) to assess background fluorescence.

    • Inhibitor Control Wells (Optional): Pre-incubate the enzyme/lysate with a specific caspase inhibitor for 15-30 minutes before adding the substrate.

  • Initiate the Reaction: Add 50 µL of the working substrate solution to all wells to start the reaction. The total volume in each well should be 100 µL.

  • Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically.

  • Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

Cell-Based Caspase Activity Assay (for intact cells)

Some Rhodamine 110 substrates are cell-permeable and can be used to measure caspase activity in living cells.

Materials:

  • Cells cultured in a 96-well black, clear-bottom plate

  • Cell-permeable (Peptide)2-Rhodamine 110 substrate

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Induce Apoptosis: Treat the cells with an apoptosis-inducing agent at the desired concentration and for the appropriate duration. Include an untreated control group.

  • Prepare Substrate Solution: Dilute the cell-permeable (Peptide)2-Rhodamine 110 substrate in the cell culture medium to the recommended concentration.

  • Add Substrate to Cells: Remove the medium containing the apoptosis inducer and add the substrate-containing medium to the cells.

  • Incubate: Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Analyze:

    • Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope equipped with appropriate filters for Rhodamine 110. Apoptotic cells will exhibit green fluorescence.

    • Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometric analysis.

Signaling Pathways and Visualization

Caspase activation is a hallmark of several key signaling pathways. Understanding these pathways is essential for interpreting experimental results.

Intrinsic and Extrinsic Apoptosis Pathways

Apoptosis is initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of executioner caspases.

Apoptosis_Pathways Caspase Activation in Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds DISC DISC Death Receptor->DISC Forms Caspase-8 Caspase-8 DISC->Caspase-8 Activates Procaspase-8 Procaspase-8 Procaspase-8->DISC Recruited to Mitochondrion Mitochondrion Caspase-8->Mitochondrion via Bid cleavage Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cleaves Cellular Stress Cellular Stress Cellular Stress->Mitochondrion Induces release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Forms with Apaf-1 Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Recruited to Caspase-9->Procaspase-3/7 Cleaves Caspase-3/7 Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes

Intrinsic and Extrinsic Apoptosis Pathways
Granzyme B and Inflammasome Pathways

Caspases are also activated in other cellular processes, such as immune-mediated cell killing by Granzyme B and inflammation via the inflammasome.

Other_Caspase_Pathways Granzyme B and Inflammasome Pathways cluster_granzyme Granzyme B Pathway cluster_inflammasome Inflammasome Pathway CTL/NK Cell CTL/NK Cell Granzyme B Granzyme B CTL/NK Cell->Granzyme B Releases Procaspase-3 Procaspase-3 Granzyme B->Procaspase-3 Directly cleaves Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis_G Apoptosis Caspase-3->Apoptosis_G PAMPs/DAMPs PAMPs/DAMPs NLRP3 NLRP3 PAMPs/DAMPs->NLRP3 Activate Inflammasome_Complex Inflammasome NLRP3->Inflammasome_Complex Forms Caspase-1 Caspase-1 Inflammasome_Complex->Caspase-1 Activates Procaspase-1 Procaspase-1 Procaspase-1->Inflammasome_Complex Recruited to Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation Mediates

Granzyme B and Inflammasome Pathways
Experimental Workflow for Caspase Assay

A typical workflow for a caspase activity assay involves sample preparation, the enzymatic reaction, and signal detection.

Caspase_Assay_Workflow General Caspase Assay Workflow cluster_prep 1. Sample Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection Cell_Culture Cell Culture / Tissue Homogenization Induce_Apoptosis Induce Apoptosis (Optional) Cell_Culture->Induce_Apoptosis Lysis Cell Lysis (for in vitro assay) Induce_Apoptosis->Lysis Sample Cell Lysate or Intact Cells Induce_Apoptosis->Sample for cell-based assay Lysis->Sample Add_Substrate Add (Peptide)2-R110 Substrate Sample->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em ~490/520 nm) Incubate->Measure_Fluorescence Data_Analysis Data Analysis Measure_Fluorescence->Data_Analysis

General Caspase Assay Workflow

Conclusion

(Asp)2-Rhodamine 110 and its peptide derivatives are powerful tools for the sensitive detection of caspase activity. Their specificity, determined by the attached peptide sequence, allows for the targeted investigation of different caspases involved in apoptosis and other cellular processes. While a comprehensive quantitative comparison of substrate kinetics remains an area for further investigation, the existing substrates and protocols provide robust methods for researchers in basic science and drug development. The diagrams and protocols provided in this guide serve as a foundational resource for designing and interpreting experiments using these valuable fluorogenic substrates.

References

Principle of Caspase Activity Assay Using D2R: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining caspase activity using the fluorogenic substrate D2R. D2R, a dimeric rhodamine 110-based probe, offers a sensitive and specific method for quantifying the activity of key executioner caspases, primarily caspase-3 and caspase-7, which are central to the apoptotic cascade.

Core Principle of the D2R Caspase Activity Assay

The D2R assay is a fluorometric method that relies on the enzymatic cleavage of a specifically designed substrate by active caspases. The substrate, often referred to as (Ac-DEVD)2-R110 or a similar variant, consists of two tetrapeptide sequences, Asp-Glu-Val-Asp (DEVD), attached to a central rhodamine 110 (R110) molecule.[1][2] In its intact, dimeric form, the rhodamine 110 fluorophore is quenched, exhibiting minimal fluorescence.

Caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway, recognize and cleave the DEVD sequence.[3] The cleavage of D2R by these active caspases occurs in a two-step process. The initial cleavage of one DEVD peptide results in a mono-peptide intermediate with a low level of fluorescence. Subsequent hydrolysis of the second DEVD peptide releases the unquenched rhodamine 110, leading to a substantial increase in fluorescence intensity.[2] This emitted fluorescence, typically measured at an excitation wavelength of approximately 496 nm and an emission wavelength of around 520 nm, is directly proportional to the level of active executioner caspases in the sample.[1][2]

Signaling Pathways Leading to Caspase Activation

The activation of executioner caspases, which are the primary targets of the D2R assay, is a downstream event in both the intrinsic and extrinsic apoptotic pathways.

The Extrinsic Pathway (Death Receptor Pathway): This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors (e.g., FasR, TNFR). This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD (Fas-Associated Death Domain), which in turn recruits and activates initiator pro-caspase-8. Active caspase-8 then directly cleaves and activates executioner pro-caspase-3 and pro-caspase-7.

The Intrinsic Pathway (Mitochondrial Pathway): This pathway is triggered by various intracellular stresses, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits and activates initiator pro-caspase-9 within a complex known as the apoptosome. Active caspase-9 proceeds to cleave and activate the executioner pro-caspases-3 and -7.

Caspase_Activation_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Adaptor Proteins (FADD) Adaptor Proteins (FADD) Death Receptors->Adaptor Proteins (FADD) Pro-caspase-8 Pro-caspase-8 Adaptor Proteins (FADD)->Pro-caspase-8 Active Caspase-8 Active Caspase-8 Pro-caspase-8->Active Caspase-8 Pro-caspase-3/7 Pro-caspase-3/7 Active Caspase-8->Pro-caspase-3/7 Intracellular Stress Intracellular Stress Mitochondria Mitochondria Intracellular Stress->Mitochondria Cytochrome c Release Cytochrome c Release Mitochondria->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c Release->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Active Caspase-9 Active Caspase-9 Pro-caspase-9->Active Caspase-9 Active Caspase-9->Pro-caspase-3/7 Active Caspase-3/7 Active Caspase-3/7 Pro-caspase-3/7->Active Caspase-3/7 D2R Cleavage (Fluorescence) D2R Cleavage (Fluorescence) Active Caspase-3/7->D2R Cleavage (Fluorescence)

Caspase Activation Signaling Pathways

Quantitative Data Presentation

The following table summarizes representative quantitative data from studies utilizing DEVD-based fluorogenic substrates to measure caspase-3/7 activity in response to apoptotic stimuli.

Cell LineApoptotic StimulusSubstrate TypeAssay ReadoutFold Increase in Caspase-3/7 Activity (Treated vs. Control)Reference
Jurkat1 µM Staurosporine (2-6 hours)DEVD-pNAAbsorbance (405 nm)~8-10 fold[2]
Jurkat1 µM Staurosporine (2 hours)DEVD-R110Fluorescence~3.5 fold[1]
HeLa5 µM Staurosporine (3 hours)N-Ac-DEVD-AFCFluorescence~4-6 fold[4]
Macrophages250 nM Smac Mimetic (16 hours)DEVD-AFCFluorescence Rate~2 fold[5]

Detailed Experimental Protocol

This protocol provides a generalized procedure for a D2R-based caspase-3/7 activity assay in a 96-well plate format. Optimization may be required for specific cell types and experimental conditions.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh). Store at 4°C.

  • D2R Substrate Stock Solution: Dissolve (Ac-DEVD)2-R110 in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

  • Rhodamine 110 Standard: Prepare a stock solution of rhodamine 110 in DMSO for generating a standard curve.

2. Sample Preparation (Cell Lysates):

  • Adherent Cells:

    • Seed cells in a multi-well plate and treat with the desired apoptotic stimulus. Include untreated control wells.

    • After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold Lysis Buffer to each well (e.g., 50 µL for a 96-well plate).

    • Incubate on ice for 10-15 minutes with occasional gentle agitation.

  • Suspension Cells:

    • Treat cells with the desired apoptotic stimulus in a culture flask or tube.

    • Collect cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Wash the cell pellet once with ice-cold PBS and centrifuge again.

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris. Transfer the clear supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize caspase activity.

3. Caspase Activity Assay:

  • Reaction Setup: In a black, flat-bottom 96-well plate, add 20-50 µg of cell lysate protein per well. Adjust the volume to 50 µL with Lysis Buffer.

  • Substrate Addition: Prepare a working solution of the D2R substrate by diluting the stock solution in the 2X Reaction Buffer to a final concentration of 20 µM. Add 50 µL of this working solution to each well containing cell lysate. The final volume in each well will be 100 µL, and the final substrate concentration will be 10 µM.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 496 nm and an emission wavelength of approximately 520 nm.

4. Data Analysis:

  • Standard Curve: Generate a standard curve using known concentrations of rhodamine 110 to quantify the amount of cleaved substrate.

  • Normalization: Normalize the fluorescence readings to the protein concentration of each sample.

  • Fold Change: Calculate the fold increase in caspase activity by dividing the normalized fluorescence of the treated samples by the normalized fluorescence of the untreated control.

Experimental Workflow

D2R_Caspase_Assay_Workflow cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Lysate_Clarification 3. Lysate Clarification Cell_Lysis->Lysate_Clarification Protein_Quantification 4. Protein Quantification Lysate_Clarification->Protein_Quantification Reaction_Setup 5. Reaction Setup in 96-well Plate Protein_Quantification->Reaction_Setup Substrate_Addition 6. Add D2R Substrate Reaction_Setup->Substrate_Addition Incubation 7. Incubate at 37°C Substrate_Addition->Incubation Fluorescence_Measurement 8. Measure Fluorescence (Ex/Em ~496/520 nm) Incubation->Fluorescence_Measurement Normalization 9. Normalize to Protein Concentration Fluorescence_Measurement->Normalization Quantification 10. Quantify using R110 Standard Curve Normalization->Quantification Fold_Change_Calculation 11. Calculate Fold Change Quantification->Fold_Change_Calculation

Experimental Workflow for D2R Caspase Assay

References

(Asp)2-Rhodamine 110: A Technical Guide to its Fluorescence and Application in Caspase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110, also known as bis-(L-aspartic acid amide)-rhodamine 110, is a highly sensitive and specific fluorogenic substrate utilized for the detection of caspase activity, a key event in the process of apoptosis or programmed cell death. This non-fluorescent substrate undergoes enzymatic cleavage by activated caspases, releasing the intensely fluorescent compound Rhodamine 110 (R110). The resulting fluorescence provides a direct measure of caspase activity and is a valuable tool in the study of apoptosis and the screening of potential therapeutic agents that modulate this pathway.

Fluorescence Excitation and Emission Spectra

The core principle of the (Asp)2-Rhodamine 110 assay lies in the dramatic change in fluorescence upon enzymatic cleavage. The uncleaved substrate is essentially non-fluorescent, preventing background signal and enhancing the assay's sensitivity. Upon cleavage by caspases at the aspartic acid residues, the free Rhodamine 110 dye is liberated. Rhodamine 110 is a well-characterized fluorophore with distinct excitation and emission spectra.

CompoundStateExcitation Maximum (nm)Emission Maximum (nm)Quantum YieldExtinction Coefficient (cm⁻¹M⁻¹)
(Asp)2-Rhodamine 110UncleavedNot applicableNot applicable~0Not applicable
Rhodamine 110Cleaved496 - 502520 - 529~0.9~80,000

Note: The exact excitation and emission maxima may vary slightly depending on the solvent, pH, and instrumentation.

Signaling Pathway: Caspase-3 Activation

(Asp)2-Rhodamine 110 is a substrate for several caspases, with a particular utility for monitoring the activity of effector caspases such as caspase-3. Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases (caspase-9 and caspase-8, respectively), which in turn cleave and activate effector caspases like caspase-3. Activated caspase-3 then proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caspase3_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase cluster_assay Assay Principle Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Activated Caspase-8 DISC->Caspase8 cleavage Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 cleavage Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Activated Caspase-3 Procaspase3->Caspase3 cleavage Substrates Cellular Substrates Caspase3->Substrates cleavage Asp2R110 (Asp)2-Rhodamine 110 (Non-fluorescent) Caspase3->Asp2R110 cleavage Apoptosis Apoptosis Substrates->Apoptosis R110 Rhodamine 110 (Fluorescent) Asp2R110->R110 InVitro_Assay_Workflow start Start: Induce Apoptosis in Cell Culture harvest Harvest and Wash Cells start->harvest lyse Lyse Cells on Ice (using Cell Lysis Buffer) harvest->lyse centrifuge Centrifuge to Pellet Debris lyse->centrifuge collect Collect Supernatant (Cell Lysate) centrifuge->collect protein_quant Determine Protein Concentration collect->protein_quant prepare_rxn Prepare Reaction: - Cell Lysate (normalized protein) - 2X Reaction Buffer protein_quant->prepare_rxn add_substrate Add (Asp)2-Rhodamine 110 Substrate prepare_rxn->add_substrate incubate Incubate at 37°C (protected from light) add_substrate->incubate measure Measure Fluorescence (Ex/Em = ~499/521 nm) incubate->measure end End: Analyze Data measure->end Intact_Cell_Assay_Workflow start Start: Induce Apoptosis in Cell Culture harvest Harvest Cells start->harvest resuspend Resuspend Cells in Culture Medium harvest->resuspend add_substrate Add (Asp)2-Rhodamine 110 Staining Solution resuspend->add_substrate incubate Incubate at 37°C add_substrate->incubate wash Wash Cells with PBS incubate->wash resuspend_facs Resuspend in FACS Buffer wash->resuspend_facs analyze Analyze by Flow Cytometry (e.g., FITC channel) resuspend_facs->analyze end End: Quantify Apoptotic Population analyze->end

In-Depth Technical Guide: Di-L-aspartic acid amide-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of di-L-aspartic acid amide-Rhodamine 110, a key fluorogenic substrate, and its more complex derivatives used in assessing protease activity. This document details its chemical structure, physicochemical properties, and relevant experimental protocols, with a focus on its application in caspase-3 activity assays, a cornerstone of apoptosis research.

Core Compound: Structure and Properties

Di-L-aspartic acid amide-Rhodamine 110, also known as Rhodamine 110 bis-(L-aspartic acid amide), serves as a foundational molecule for various enzyme substrates. The core structure consists of the highly fluorescent dye Rhodamine 110 (R110), in which both exocyclic amine groups are covalently linked to the alpha-carboxyl group of L-aspartic acid via amide bonds. This bis-amidation effectively quenches the fluorescence of the R110 core by disrupting the conjugated π-electron system responsible for its fluorescence.

This non-fluorescent precursor is engineered to release the highly fluorescent R110 upon enzymatic cleavage of the amide bonds. This "turn-on" fluorescent response is the basis for its use in highly sensitive enzyme assays.

Chemical Structure

The chemical structure of the core molecule is depicted below. The two L-aspartic acid residues are attached to the 3 and 6 positions of the xanthene ring of Rhodamine 110.

Note: The DOT script above is a conceptual representation. A more detailed 2D chemical structure is provided below for clarity.

Caption: Chemical structure of di-L-aspartic acid amide-Rhodamine 110.

Physicochemical and Spectroscopic Data

Quantitative data for the trifluoroacetic acid salt of di-L-aspartic acid amide-Rhodamine 110 and its fluorescent product, Rhodamine 110, are summarized below.

PropertyValueNotes
Compound Rhodamine 110 bis-(L-aspartic acid amide), trifluoroacetic acid salt
CAS Number220846-63-9[1][][3]
Molecular FormulaC₃₂H₂₆F₆N₄O₁₃[1][]
Molecular Weight788.57 g/mol [1][]
AppearanceSolid Powder[1]
SolubilitySoluble in DMSO[4]
Fluorescent Product Rhodamine 110 (R110) After enzymatic cleavage
Excitation Max (λex)~496-500 nm[1][5]
Emission Max (λem)~520-522 nm[1][5]
Molar Extinction Coefficient (ε)~80,000 cm⁻¹M⁻¹For R110[1][6]
Quantum Yield (Φ)~0.80For ATTO Rho110, a similar derivative[7]

Mechanism of Action and Applications

The primary application of this compound and its derivatives is in the fluorometric detection of protease activity. The core principle is the conversion from a non-fluorescent (quenched) state to a highly fluorescent state upon enzymatic action.

For bis-substituted substrates like di-L-aspartic acid amide-Rhodamine 110, this is a two-step process:

  • Cleavage of the first peptide bond yields a monoamide intermediate, which is weakly fluorescent.

  • Subsequent cleavage of the second peptide bond releases the free Rhodamine 110 dye, resulting in a substantial increase in fluorescence intensity.[5][8]

This molecule is a general substrate for various proteases and esterases.[1][] More specific substrates are created by extending the aspartic acid with additional amino acids to form a recognition sequence for a particular enzyme. A prominent example is the substrate for caspase-3 and -7, key executioner enzymes in apoptosis. In this case, the aspartic acid is the C-terminal residue of the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD). The resulting molecule, often with an N-terminal protecting group like benzyloxycarbonyl (Z), is known as (Z-DEVD)₂-R110.[][10]

Experimental Protocols

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

A general workflow for the synthesis of peptide-Rhodamine 110 conjugates, adaptable for di-L-aspartic acid amide-Rhodamine 110, is outlined below. This method utilizes solid-phase synthesis for efficient purification.[11]

spss_workflow start Start resin_prep 1. Resin Preparation (e.g., 2-Chlorotrityl chloride resin) start->resin_prep rh110_attach 2. Attachment of Rhodamine 110 to Resin resin_prep->rh110_attach DIPEA in DCM/DMF wash1 Wash (DMF, DCM) rh110_attach->wash1 coupling 3. Amino Acid Coupling (Fmoc-Asp(OtBu)-OH with coupling agents) wash1->coupling wash2 Wash coupling->wash2 deprotection 4. Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) wash2->deprotection wash3 Wash deprotection->wash3 repeat_coupling 5. Repeat Coupling for Second Aspartic Acid wash3->repeat_coupling For second amide bond cleavage 6. Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) repeat_coupling->cleavage purification 7. Purification (e.g., RP-HPLC) cleavage->purification end End Product purification->end

Caption: Solid-phase synthesis workflow for Rhodamine 110 peptide conjugates.

Detailed Steps:

  • Resin Preparation : Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).

  • Rhodamine 110 Attachment : Dissolve Rhodamine 110 and a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA) in a mixture of DCM and dimethylformamide (DMF). Add this solution to the resin and agitate for 24 hours. This anchors one of the amino groups of R110 to the resin.

  • Washing : Thoroughly wash the resin with DMF and DCM to remove unreacted reagents.

  • First Amino Acid Coupling : Activate Fmoc-L-Asp(OtBu)-OH using a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF and add it to the resin. Allow the reaction to proceed for 2-4 hours. The Fmoc group protects the amine of the aspartic acid, and the OtBu group protects the side-chain carboxyl group.

  • Fmoc Deprotection : Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 10-20 minutes to free the amine for the next coupling step.

  • Second Amino Acid Coupling : Repeat step 4 to couple the second Fmoc-L-Asp(OtBu)-OH to the other amino group of the resin-bound Rhodamine 110.

  • Final Deprotection and Cleavage : After the final coupling and washing, cleave the molecule from the resin and remove the side-chain protecting groups (OtBu) simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

  • Purification : Precipitate the crude product in cold diethyl ether, centrifuge, and wash. Purify the final compound using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caspase-3 Activity Assay Protocol

This protocol is representative for measuring caspase-3 activity in cell lysates using a DEVD-R110-based substrate.

Materials:

  • Cell Lysates : Untreated (negative control) and apoptosis-induced cell samples.

  • Lysis Buffer : 10 mM HEPES or PIPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, with protease inhibitors.

  • Assay Buffer : 2x Reaction Buffer (e.g., 20 mM PIPES pH 7.2, 200 mM NaCl, 20 mM DTT, 2 mM EDTA, 0.2% CHAPS).

  • Substrate : (Z-DEVD)₂-R110, 10 mM stock solution in DMSO.

  • Inhibitor (Optional) : Ac-DEVD-CHO, a specific caspase-3 inhibitor, for control wells.

  • 96-well plate : Black, clear-bottom for fluorescence measurements.

  • Fluorescence microplate reader : Capable of excitation at ~496 nm and emission at ~520 nm.

Procedure:

  • Prepare Cell Lysates : a. Induce apoptosis in cells using the desired method. b. Pellet 1-5 million cells by centrifugation. c. Resuspend the cell pellet in 50 µL of chilled Lysis Buffer. d. Incubate on ice for 10 minutes. e. Centrifuge at 10,000 x g for 1 minute at 4°C. f. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. g. Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Set up the Assay : a. Dilute the cell lysates to a final concentration of 50-200 µg of protein per 50 µL with chilled Lysis Buffer. b. In a 96-well plate, add 50 µL of each diluted cell lysate per well. c. Prepare background wells containing 50 µL of Lysis Buffer without lysate. d. Prepare inhibitor control wells by pre-incubating lysate with the caspase-3 inhibitor for 10-15 minutes before adding the substrate.

  • Initiate the Reaction : a. Prepare the Caspase Reaction Mix by diluting the 10 mM (Z-DEVD)₂-R110 substrate stock solution into the Assay Buffer to a final concentration of 200 µM. b. Add 50 µL of the Caspase Reaction Mix to each well. The final substrate concentration will be 100 µM.

  • Measure Fluorescence : a. Immediately begin reading the fluorescence intensity (Excitation: 496 nm, Emission: 520 nm) at room temperature or 37°C. b. Take readings every 5-10 minutes for 1-2 hours (kinetic assay) or take a single endpoint reading after a fixed incubation time (e.g., 60 minutes).

  • Data Analysis : a. Subtract the background fluorescence from all readings. b. For kinetic assays, determine the reaction rate (Vmax) from the linear portion of the fluorescence versus time plot. c. Express caspase-3 activity as the change in fluorescence units per minute per milligram of protein. d. Fold-increase in activity can be calculated by comparing the activity in treated samples to the untreated controls.

Associated Signaling Pathway: Caspase-3 Activation in Apoptosis

Di-L-aspartic acid amide-Rhodamine 110 derivatives, particularly (DEVD)₂-R110, are instrumental in studying apoptosis. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.[8][11][12]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Ligand Death Ligands (e.g., FasL, TNF-α) Receptor Death Receptors (e.g., Fas, TNFR1) Ligand->Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Receptor->DISC Casp8 Active Caspase-8 DISC->Casp8 Activation Mito Mitochondria Casp8->Mito tBid cleavage (crosstalk) ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Stress Cellular Stress (e.g., DNA Damage) Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) CytoC->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 Activation Casp9->ProCasp3 Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage Substrate (DEVD)₂-R110 (Non-Fluorescent) Casp3->Substrate Cleavage Apoptosis Apoptosis (Cellular Dismantling) Casp3->Apoptosis Cleavage of Cellular Proteins Product Rhodamine 110 (Fluorescent) Substrate->Product

Caption: Converging extrinsic and intrinsic apoptosis pathways activating Caspase-3.

This diagram illustrates how external signals (like FasL) or internal stress lead to the activation of initiator caspases (Caspase-8 and -9, respectively). These initiator caspases then cleave and activate the executioner, Pro-Caspase-3. Active Caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. It also cleaves the fluorogenic substrate (DEVD)₂-R110, producing a measurable fluorescent signal that is proportional to the enzyme's activity.

References

(Asp)2-Rhodamine 110: A Technical Guide to Photostability in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110 is a fluorogenic probe that has garnered significant interest in live-cell imaging, particularly for the detection of enzymatic activity. As a derivative of Rhodamine 110, it exists in a non-fluorescent, cell-permeable state until cleaved by specific enzymes, such as caspases, releasing the highly fluorescent Rhodamine 110. This "turn-on" mechanism provides a high signal-to-background ratio, making it a valuable tool for studying dynamic cellular processes. However, the utility of any fluorescent probe in quantitative and long-term live-cell imaging is fundamentally limited by its photostability. This technical guide provides an in-depth overview of the photostability of (Asp)2-Rhodamine 110 in the context of live-cell applications, summarizing available data, detailing experimental protocols for its assessment, and visualizing key concepts.

While direct quantitative photostability data for the (Asp)2-Rhodamine 110 conjugate is not extensively available in peer-reviewed literature, this guide leverages data from its fluorescent product, Rhodamine 110, and its monoamide derivatives to provide a robust framework for its use. Rhodamine dyes, in general, are known for their relatively high photostability compared to other common fluorophores.

Quantitative Photophysical & Photostability Data

The photostability of a fluorophore is a critical parameter for live-cell imaging, influencing the duration of experiments and the quality of the collected data. Key metrics include the fluorescence quantum yield (Φ), which represents the efficiency of photon emission after absorption, and various parameters that describe the rate of photobleaching.

Table 1: Photophysical Properties of Rhodamine 110 and its Derivatives

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
Rhodamine 11049852174,0000.92[1][2]
CBZ-(L-arginine amide)-Rhodamine 110 (Monoamide)49252123,5000.29[2]
(Ac-DEVD)₂-R110 (uncleaved)~496--Non-fluorescent
Ac-DEVD-R110 (intermediate)~496~520-~10% of R110 fluorescence[3]

Table 2: Reported Photostability Parameters for Rhodamine Derivatives

CompoundPhotobleaching Lifetime (s)Conditions
Rhodamine B-137.8 ± 2.4Single-molecule fluorescence in T50 buffer (pH 8.0)[4]
Rhodamine B-2 (single dealkylation)73.6 ± 2.8Single-molecule fluorescence in T50 buffer (pH 8.0)[4]

Note: The photobleaching lifetime is highly dependent on the imaging conditions, including excitation intensity, illumination modality, and the cellular microenvironment.

Signaling Pathway and Probe Activation

(Asp)2-Rhodamine 110 is widely utilized as a substrate for caspase-3, a key executioner enzyme in the apoptotic signaling cascade. The activation of caspase-3 and the subsequent cleavage of the probe are central to its function as a reporter of apoptosis.

Apoptotic Signaling and (Asp)2-Rhodamine 110 Activation Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, growth factor withdrawal) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Initiator_Caspases->Executioner_Caspases cleave and activate Asp2_R110 (Asp)2-Rhodamine 110 (Non-fluorescent) Executioner_Caspases->Asp2_R110 cleaves Apoptosis Apoptosis Executioner_Caspases->Apoptosis leads to R110 Rhodamine 110 (Fluorescent) Asp2_R110->R110 releases

Caption: Apoptotic signaling cascade leading to the activation of (Asp)2-Rhodamine 110.

Experimental Protocols

Accurate assessment of fluorophore photostability in live cells requires carefully controlled experimental conditions. The following protocols provide a framework for cell preparation, live-cell imaging, and quantitative analysis of photobleaching.

Protocol 1: Live-Cell Preparation and Staining with (Asp)2-Rhodamine 110
  • Cell Culture: Plate cells of interest (e.g., HeLa, Jurkat) on glass-bottom dishes or chamber slides suitable for high-resolution microscopy. Culture cells to a confluence of 50-70% in a complete growth medium in a humidified incubator at 37°C and 5% CO₂.

  • Induction of Apoptosis (if applicable): To observe the enzymatic activation of (Asp)2-Rhodamine 110, induce apoptosis using a known agent (e.g., staurosporine, etoposide) at a predetermined concentration and for a specific duration. A control group of non-induced cells should be maintained.

  • Probe Preparation: Prepare a stock solution of (Asp)2-Rhodamine 110 in anhydrous DMSO. The final working concentration typically ranges from 1 to 10 µM, which should be optimized for the specific cell type and experimental conditions.

  • Cell Staining: Dilute the (Asp)2-Rhodamine 110 stock solution in a serum-free medium or an appropriate imaging buffer (e.g., HBSS) to the final working concentration. Remove the culture medium from the cells, wash once with pre-warmed PBS, and add the staining solution.

  • Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C, protected from light.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove any excess, uncleaved probe.

  • Imaging: Immediately proceed to live-cell imaging.

Protocol 2: Quantitative Photobleaching Assay in Live Cells
  • Microscope Setup: Use a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂. Select an objective with a high numerical aperture (e.g., 60x or 100x oil immersion) for optimal light collection.

  • Imaging Parameters:

    • Excitation: Use a laser line or filtered lamp appropriate for Rhodamine 110 (e.g., 488 nm or a 490/20 nm bandpass filter).

    • Emission: Collect the fluorescence signal using a bandpass filter centered around 525 nm (e.g., 525/50 nm).

    • Laser Power/Light Intensity: Start with the lowest possible excitation intensity that provides a detectable signal. The intensity should be kept constant throughout the experiment.

    • Exposure Time: Use the shortest exposure time that yields a good signal-to-noise ratio.

  • Image Acquisition:

    • Locate a field of view with healthy, fluorescent cells.

    • Acquire a time-lapse series of images of the same field of view. The interval between frames should be minimized for continuous bleaching, or set to a specific interval for intermittent exposure.

    • Continue imaging until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).

  • Data Analysis:

    • Select several regions of interest (ROIs) within individual cells, as well as a background ROI in an area with no cells.

    • Measure the mean fluorescence intensity for each ROI in every frame of the time-lapse series.

    • Subtract the mean background intensity from the mean cellular ROI intensity for each frame.

    • Normalize the background-corrected intensity values to the initial intensity (at time t=0).

    • Plot the normalized intensity as a function of time.

    • Fit the resulting photobleaching curve to an appropriate model (e.g., a single or double exponential decay function) to extract the photobleaching rate constant(s) or the half-life (t₁/₂).

Workflow for Quantitative Photobleaching Analysis cluster_prep Cell Preparation & Staining cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Cell_Culture Cell Culture Apoptosis_Induction Apoptosis Induction (optional) Cell_Culture->Apoptosis_Induction Probe_Loading Probe Loading with (Asp)2-R110 Apoptosis_Induction->Probe_Loading Washing Washing Probe_Loading->Washing Microscope_Setup Microscope Setup (Environmental Control) Washing->Microscope_Setup Image_Acquisition Time-Lapse Image Acquisition Microscope_Setup->Image_Acquisition ROI_Selection ROI Selection (Cells & Background) Image_Acquisition->ROI_Selection Intensity_Measurement Intensity Measurement over Time ROI_Selection->Intensity_Measurement Background_Correction Background Correction Intensity_Measurement->Background_Correction Normalization Normalization to Initial Intensity Background_Correction->Normalization Curve_Fitting Curve Fitting to Decay Model Normalization->Curve_Fitting

Caption: A generalized workflow for assessing the photostability of fluorescent probes in live cells.

Logical Relationships in Photostability Assessment

Understanding the interplay between various experimental parameters is crucial for obtaining reliable photostability data and minimizing phototoxicity.

Interplay of Factors in Photostability and Phototoxicity cluster_input Experimental Parameters cluster_output Observable Effects Excitation_Intensity Excitation Intensity Photobleaching Photobleaching (Signal Loss) Excitation_Intensity->Photobleaching increases Phototoxicity Phototoxicity (Cellular Damage) Excitation_Intensity->Phototoxicity increases Signal_to_Noise Signal-to-Noise Ratio Excitation_Intensity->Signal_to_Noise improves (initially) Exposure_Duration Exposure Duration Exposure_Duration->Photobleaching increases Exposure_Duration->Phototoxicity increases Fluorophore_Concentration Fluorophore Concentration Fluorophore_Concentration->Signal_to_Noise improves Photobleaching->Signal_to_Noise degrades

References

is (Asp)2-Rhodamine 110 cell permeable

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cell Permeability of (Asp)₂-Rhodamine 110

Introduction

(Asp)₂-Rhodamine 110, also known as bis-(L-aspartic acid amide)-rhodamine 110, is a fluorogenic substrate primarily utilized for the detection of caspase activity, particularly caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic pathway. This molecule belongs to a class of enzyme substrates where the highly fluorescent Rhodamine 110 (R110) dye is rendered non-fluorescent by amide linkages to peptides.[1][2] Upon enzymatic cleavage of the peptide moieties by active caspases, the fluorescent R110 is released, providing a direct measure of enzyme activity. Understanding the cell permeability of this substrate is critical for its application in live-cell assays designed to monitor apoptosis.

Core Topic: Cell Permeability of (Asp)₂-Rhodamine 110

The cell permeability of (Asp)₂-Rhodamine 110 is not straightforward. Generally, the permeability of rhodamine dyes is governed by a delicate equilibrium between a fluorescent, charged zwitterionic state and a non-fluorescent, lipophilic spirocyclic state.[3][4] The spirocyclic form can more readily diffuse across the lipid bilayer of the cell membrane.

However, the (Asp)₂-Rhodamine 110 molecule possesses two aspartic acid residues. At physiological pH (~7.4), the carboxylic acid side chains of these residues are deprotonated and negatively charged. This significant negative charge generally hinders the molecule's ability to passively diffuse across the hydrophobic cell membrane.

Despite this, the substrate is widely used in cell-based assays to measure intracellular caspase activity.[5] This implies that it achieves sufficient intracellular concentration to interact with its target enzymes. The exact mechanism of entry is not well-documented but may involve specific transporters or a low level of passive diffusion that is adequate for sensitive enzymatic detection. It is a common strategy to modify rhodamine derivatives to enhance cell penetration and retention for cell-based assays.[5] In contrast, other rhodamine dyes are intentionally modified with charged groups, such as sulfonates, to render them cell-impermeable for the specific labeling of cell surface proteins.[6]

The parent dye, Rhodamine 110, is known to be cell-permeable in its cationic form, capable of crossing both plasma and mitochondrial membranes, although its uptake is slow.[7] The addition of the charged aspartic acid groups fundamentally alters this property.

Mechanism of Action

The utility of (Asp)₂-Rhodamine 110 in apoptosis detection is based on its mechanism as a fluorogenic substrate. In its intact, bis-amide form, the molecule is essentially non-fluorescent. During apoptosis, intracellular caspases are activated and recognize the aspartic acid residues. The enzymatic cleavage occurs in a two-step process:

  • First Cleavage: An active caspase cleaves one of the aspartic acid amides, yielding a mono-amide intermediate. This initial cleavage results in a significant increase in fluorescence.[1][2]

  • Second Cleavage: The mono-amide is subsequently cleaved, releasing the free Rhodamine 110 dye. This second step leads to a further, smaller increase in fluorescence.[1][2]

The resulting fluorescence intensity is directly proportional to the amount of active caspase in the cell lysate or within the intact cell.

cluster_process Mechanism of (Asp)2-Rhodamine 110 Activation A (Asp)2-Rhodamine 110 (Non-fluorescent) B Mono-amide Rhodamine 110 (Fluorescent) A->B First Cleavage C Rhodamine 110 (Highly Fluorescent) B->C Second Cleavage Enzyme1 Active Caspase Enzyme1->A Enzyme2 Active Caspase Enzyme2->B

Mechanism of fluorogenic activation by caspases.

Quantitative Data

Table 1: Cellular Uptake and Efflux Kinetics of Rhodamine 110 vs. Rhodamine 123

Parameter Rhodamine 110 (R110) Rhodamine 123 (R123) Reference
Uptake Time 14 hours 2 hours [7]
Efflux Time 30 minutes > 24 hours [7]

| Mitochondrial Accumulation | Lower | Higher |[7] |

Data from studies on 3T3 cells.

Experimental Protocols

Below is a representative protocol for measuring intracellular caspase activity in live cells using a substrate like (Asp)₂-Rhodamine 110.

Protocol: Live-Cell Caspase Activity Assay

1. Materials:

  • (Asp)₂-Rhodamine 110 substrate

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Healthy, logarithmically growing cells

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation ~498 nm, Emission ~521 nm)

2. Reagent Preparation:

  • Substrate Stock Solution: Prepare a 10 mM stock solution of (Asp)₂-Rhodamine 110 in anhydrous DMSO.[8] Store protected from light at -20°C.

  • Assay Buffer: Use the appropriate cell culture medium or a buffered salt solution like HEPES.

  • Working Solution: Just before use, dilute the stock solution into the assay buffer to the desired final concentration (typically 10-50 µM).[8]

3. Experimental Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent. Include a vehicle-only control (negative control) and an untreated control. Incubate for the time required to induce apoptosis (typically 3-24 hours).

  • Substrate Loading: Remove the medium containing the inducing agent. Add the substrate working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 110 (Ex/Em: ~498/521 nm).

4. Data Analysis:

  • Subtract the background fluorescence from a cell-free control well.

  • Calculate the fold-change in fluorescence of the treated samples compared to the untreated or vehicle control samples.

cluster_workflow Experimental Workflow: Live-Cell Caspase Assay A 1. Seed Cells in 96-well plate B 2. Induce Apoptosis (e.g., Staurosporine) A->B C 3. Add (Asp)2-R110 Working Solution B->C D 4. Incubate (37°C, 30-60 min) C->D E 5. Measure Fluorescence (Ex: 498nm, Em: 521nm) D->E

Workflow for a live-cell caspase activity assay.

Factors Influencing Rhodamine Dye Utility

The suitability of a rhodamine derivative for live-cell imaging depends on a balance of several factors. The key relationship is between the dye's chemical structure, its equilibrium between spirocyclic and zwitterionic forms, and its resulting cell permeability and fluorogenicity.

cluster_logic Factors for Live-Cell Rhodamine Probe Design Equilibrium Lactone-Zwitterion Equilibrium (KL-Z) Spirocycle Favors Spirocycle (Non-fluorescent, Permeable) Equilibrium->Spirocycle Low KL-Z Zwitterion Favors Zwitterion (Fluorescent, Impermeable) Equilibrium->Zwitterion High KL-Z Balance Balanced Equilibrium Equilibrium->Balance Optimal KL-Z Permeability Cell Permeability Result2 Low Signal Poor Staining Permeability->Result2 if too dominant Fluorogenicity Fluorogenicity (Signal-to-Background) Result1 High Background Low Contrast Fluorogenicity->Result1 if too dominant Spirocycle->Permeability Zwitterion->Fluorogenicity Result3 Optimal for Live-Cell Imaging (High Contrast) Balance->Result3

Logical relationship of factors in rhodamine probe design.

Conclusion

References

The Dawn of Light: A Technical Guide to the Discovery and Development of Fluorogenic Caspase Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate and highly regulated process of apoptosis, or programmed cell death, is fundamental to tissue homeostasis and its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Central to the execution of this cellular suicide program is a family of cysteine-aspartic proteases known as caspases. The ability to detect and quantify caspase activity in real-time has become an indispensable tool in apoptosis research and drug discovery. This technical guide delves into the core principles, discovery, and development of fluorogenic caspase probes, providing a comprehensive resource for their application in the laboratory.

The Central Role of Caspases in Apoptosis

Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1] This cascade can be initiated through two primary pathways: the intrinsic and extrinsic pathways.

  • The Extrinsic Pathway: Initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This leads to the recruitment of adaptor proteins and procaspase-8, resulting in its dimerization and auto-activation. Activated caspase-8 then directly cleaves and activates downstream executioner caspases.

  • The Intrinsic Pathway: Triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. This pathway converges on the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c, along with Apaf-1 and procaspase-9, forms a complex called the apoptosome, which facilitates the activation of caspase-9. Activated caspase-9 then proceeds to activate the executioner caspases.

Both pathways converge on the activation of executioner caspases , primarily caspase-3 and caspase-7. These caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caspase Activation Pathways Figure 1: Caspase Activation Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors bind Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 recruit & activate Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Executioner Caspases (Caspase-3, -7) Executioner Caspases (Caspase-3, -7) Caspase-8->Executioner Caspases (Caspase-3, -7) activate Intracellular Stress Intracellular Stress Mitochondria Mitochondria Intracellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c release Apoptosome (Apaf-1, Procaspase-9) Apoptosome (Apaf-1, Procaspase-9) Cytochrome c->Apoptosome (Apaf-1, Procaspase-9) forms Caspase-9 Caspase-9 Apoptosome (Apaf-1, Procaspase-9)->Caspase-9 activates Caspase-9->Executioner Caspases (Caspase-3, -7) activate Cellular Substrates Cellular Substrates Apoptosis Apoptosis Cellular Substrates->Apoptosis Executioner Caspases (Caspase-3, -7)->Cellular Substrates cleave

A simplified diagram of the intrinsic and extrinsic caspase activation pathways.

Principles of Fluorogenic Caspase Probe Design

Fluorogenic caspase probes are synthetic molecules designed to be non-fluorescent or poorly fluorescent until they are cleaved by an active caspase. This "turn-on" mechanism provides a direct and sensitive measure of caspase activity. The core components of a fluorogenic caspase probe are:

  • A Caspase Recognition Sequence: This is typically a short peptide sequence (e.g., DEVD for caspase-3/7) that is specifically recognized and cleaved by a particular caspase.[2]

  • A Fluorophore: A molecule that emits light upon excitation. In the uncleaved probe, the fluorescence of this group is quenched.

  • A Quenching Moiety: This can be another fluorophore in a Fluorescence Resonance Energy Transfer (FRET) pair, or a non-fluorescent quenching group.

Two primary mechanisms are employed in the design of these probes:

  • FRET-Based Probes: These probes contain two different fluorophores, a donor and an acceptor. When in close proximity on the intact peptide, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at its characteristic wavelength. Upon cleavage by a caspase, the donor and acceptor are separated, disrupting FRET and leading to an increase in the donor's fluorescence and a decrease in the acceptor's fluorescence.[3]

  • Cleavage-Activated Probes: In this design, a fluorophore is attached to the C-terminus of the peptide recognition sequence. The peptide moiety acts as a quencher, suppressing the fluorescence of the attached dye. Caspase-mediated cleavage liberates the free fluorophore, resulting in a significant increase in fluorescence intensity.[4]

Quantitative Data on Fluorogenic Caspase Probes

The efficacy of a fluorogenic caspase probe is determined by its photophysical properties and its kinetic parameters with the target caspase.

Photophysical Properties of Common Fluorophores

The choice of fluorophore is critical and influences the sensitivity and compatibility of the probe with available instrumentation.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
AMC (7-amino-4-methylcoumarin)342-380441-460~16,000~0.6
AFC (7-amino-4-trifluoromethylcoumarin)~400~505~18,000~0.9
Rhodamine 110 (R110)496520~78,000~0.9
FAM (Carboxyfluorescein)494520~83,000~0.9
TF2-DEVD-FMK50352575,000Not Reported

Data compiled from various sources.[5][6][7][8] Note that photophysical properties can vary depending on the solvent and conjugation.

Kinetic Parameters of Fluorogenic Caspase-3 and -7 Substrates

The catalytic efficiency (kcat/KM) is a key measure of a probe's specificity and reactivity with its target caspase. A higher kcat/KM value indicates a more efficient substrate.

Substrate (Peptide Sequence)Caspase-3 kcat/KM (μM⁻¹min⁻¹)Caspase-7 kcat/KM (μM⁻¹min⁻¹)
Asp-Glu-Val-Asp (DEVD)1.42.1
Asp-Gly-Val-Asp1.70.3
Asp-Ala-Pro-Asp3.4Not Reported
Asp-Leu-Pro-Asp5.8Not Reported
Asp-Val-Pro-Asp8.10.4

Data adapted from a study on FRET-based fluorogenic substrates.[9][10][11]

Experimental Protocols

The application of fluorogenic caspase probes typically involves incubating live cells or cell lysates with the probe and measuring the resulting fluorescence.

General Workflow for Caspase Activity Assay

The following diagram outlines a general workflow for a cell-based caspase activity assay using a fluorogenic probe.

Caspase Assay Workflow Figure 2: General Experimental Workflow for Fluorogenic Caspase Assays cluster_options Detection Method Cell Culture Cell Culture Induce Apoptosis Induce Apoptosis Cell Culture->Induce Apoptosis Add Fluorogenic Probe Add Fluorogenic Probe Induce Apoptosis->Add Fluorogenic Probe Incubate Incubate Add Fluorogenic Probe->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis Microplate Reader Microplate Reader Measure Fluorescence->Microplate Reader Flow Cytometer Flow Cytometer Measure Fluorescence->Flow Cytometer Fluorescence Microscope Fluorescence Microscope Measure Fluorescence->Fluorescence Microscope

A generalized workflow for performing a caspase activity assay.
Detailed Protocol for Caspase-3/7 Activity Assay in Live Cells (Microplate Format)

This protocol is adapted from various sources and provides a general guideline.[4][12] Optimization may be required for specific cell types and experimental conditions.

Materials:

  • Cells of interest

  • Appropriate cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay.

  • Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include untreated control wells.

  • Probe Preparation: Prepare the fluorogenic caspase substrate working solution in an appropriate buffer (e.g., PBS or culture medium) at the recommended final concentration (typically 1-10 µM).

  • Probe Addition: Remove the culture medium from the wells and add the caspase substrate working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: Subtract the background fluorescence (from wells with no cells or untreated cells) from the fluorescence readings of the treated cells. The increase in fluorescence is proportional to the caspase-3/7 activity.

Protocol for Caspase Activity Assay using Flow Cytometry

Flow cytometry allows for the quantification of caspase activity at the single-cell level.[2][5][13][14][15][16]

Materials:

  • Cells in suspension

  • Apoptosis-inducing agent

  • Cell-permeable fluorogenic caspase substrate (e.g., FAM-DEVD-FMK)

  • Binding buffer (e.g., Annexin V binding buffer)

  • Propidium Iodide (PI) or other viability dye (optional)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in suspension with the apoptosis-inducing agent.

  • Probe Staining: Add the cell-permeable fluorogenic caspase substrate to the cell suspension at the recommended concentration.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells with binding buffer to remove unbound probe.

  • (Optional) Viability Staining: Resuspend the cells in binding buffer containing a viability dye like PI to distinguish between apoptotic and necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.

Protocol for Fluorescent SDS-PAGE Analysis of Caspase Activity

This method allows for the visualization of active caspase species.[1]

Materials:

  • Cell lysate from treated and untreated cells

  • Activity-based probe (ABP) with a fluorescent tag

  • SDS-PAGE gel and running apparatus

  • Fluorescent protein ladder

  • Fluorescence gel scanner

Procedure:

  • Cell Lysis: Prepare cell lysates from both apoptotic and control cells.

  • Probe Labeling: Incubate the cell lysates with a fluorescently tagged activity-based probe that covalently binds to active caspases.

  • SDS-PAGE: Separate the labeled proteins by SDS-PAGE.

  • Fluorescence Scanning: Visualize the fluorescently labeled active caspases by scanning the gel using a fluorescence imager at the appropriate wavelength for the fluorophore on the probe.

Synthesis of Fluorogenic Caspase Probes

The synthesis of a typical fluorogenic caspase probe involves solid-phase or solution-phase peptide synthesis to create the desired peptide recognition sequence, followed by the coupling of the fluorophore to the C-terminus. A representative, though simplified, protocol for the solution-phase synthesis of a peptide-pNA conjugate (a colorimetric substrate) is described in the literature and can be adapted for fluorogenic probes.[17][18][19][20] The general steps involve:

  • Protection of Amino Acids: The amino and side-chain functional groups of the amino acids are protected.

  • Coupling: The protected amino acids are sequentially coupled to form the desired peptide sequence.

  • Fluorophore Conjugation: The fluorophore, with a reactive group, is coupled to the C-terminus of the peptide.

  • Deprotection: The protecting groups are removed from the peptide.

  • Purification: The final fluorogenic probe is purified, typically by HPLC.

Conclusion

Fluorogenic caspase probes have revolutionized the study of apoptosis, providing researchers with powerful tools to monitor this fundamental biological process in real-time. The continued development of probes with improved specificity, sensitivity, and photophysical properties will undoubtedly lead to new insights into the complex signaling networks that govern cell death and will aid in the discovery of novel therapeutics for a wide range of diseases. This guide provides a foundational understanding of these essential reagents and their application, empowering researchers to effectively utilize them in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for (Asp)2-Rhodamine 110 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of (Asp)2-Rhodamine 110, a fluorogenic substrate for measuring caspase-3 and caspase-7 activity in intact cells using flow cytometry. This assay is a powerful tool for studying apoptosis and evaluating the efficacy of apoptosis-inducing or -inhibiting compounds.

(Asp)2-Rhodamine 110 is a non-fluorescent bisamide derivative of rhodamine 110. In apoptotic cells, activated caspase-3 and caspase-7 cleave the aspartic acid residues, releasing the highly fluorescent Rhodamine 110. The resulting fluorescent signal is proportional to the amount of active caspase-3/7 in the cell and can be readily quantified by flow cytometry.

The cleaved Rhodamine 110 has an excitation maximum of approximately 496-503 nm and an emission maximum of 520-535 nm, making it compatible with the 488 nm blue laser found in most standard flow cytometers.[1]

Key Experimental Considerations

  • Cell Permeability: (Asp)2-Rhodamine 110 is cell-permeant, allowing for the analysis of caspase activity in intact, living cells without the need for cell lysis.

  • Controls: It is crucial to include appropriate controls in your experiment:

    • Negative Control: Untreated cells to establish the baseline fluorescence.

    • Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine (B1682477), camptothecin (B557342), or an anti-Fas antibody) to confirm that the assay can detect caspase activity.

    • Unstained Control: Cells that have not been treated with (Asp)2-Rhodamine 110 to set the background fluorescence on the flow cytometer.

  • Viability Dye: It is highly recommended to co-stain with a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to distinguish between apoptotic and necrotic cells.

Quantitative Data Summary

ParameterRecommended ValueNotes
(Asp)2-Rhodamine 110 Stock Solution 1-10 mM in DMSOStore at -20°C, protected from light.
(Asp)2-Rhodamine 110 Working Concentration 2-10 µMOptimal concentration may vary depending on the cell type and experimental conditions. Titration is recommended.
Incubation Time 30-60 minutesOptimal time may vary. A time-course experiment is recommended.
Incubation Temperature 37°C
Cell Density 1 x 10^6 cells/mL
Flow Cytometer Excitation 488 nm (Blue Laser)
Flow Cytometer Emission 525/50 nm or similar filter (e.g., FITC channel)

Experimental Protocols

I. Reagent Preparation
  • 10X Binding Buffer: Prepare a buffer containing 100 mM HEPES, 1.4 M NaCl, and 25 mM CaCl2, pH 7.4. Store at 4°C.

  • 1X Binding Buffer: Dilute the 10X Binding Buffer 1:10 with distilled water.

  • (Asp)2-Rhodamine 110 Stock Solution: Prepare a 1 mM stock solution in sterile DMSO. Aliquot and store at -20°C, protected from light.

  • Apoptosis Inducing Agent (Positive Control): Prepare a stock solution of an appropriate apoptosis inducer (e.g., 1 mM staurosporine in DMSO or 10 mM camptothecin in DMSO).

II. Induction of Apoptosis (Positive Control)
  • Seed cells at an appropriate density in a culture plate.

  • Treat cells with the chosen apoptosis-inducing agent at a predetermined optimal concentration and for a suitable duration to induce apoptosis. For example, treat Jurkat cells with 1 µg/mL anti-Fas antibody for 2-4 hours or with 1-2 µM staurosporine for 3-6 hours.

  • Include an untreated cell population as a negative control.

III. Staining Protocol for Flow Cytometry
  • Cell Preparation:

    • For suspension cells, gently pellet the cells by centrifugation (300-400 x g for 5 minutes) and discard the supernatant.

    • For adherent cells, detach the cells using a gentle method such as accutase or trypsin-EDTA. Pellet the cells by centrifugation and discard the supernatant.

  • Washing: Wash the cell pellet once with 1 mL of cold 1X Binding Buffer and centrifuge at 300-400 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Add the (Asp)2-Rhodamine 110 working solution to the cell suspension to achieve a final concentration of 2-10 µM.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Viability Staining (Optional but Recommended): If a viability dye is being used, add it to the cells according to the manufacturer's protocol during the last 15 minutes of incubation.

  • Washing: After incubation, wash the cells twice with 1 mL of 1X Binding Buffer. Centrifuge at 300-400 x g for 5 minutes between washes.

  • Final Resuspension: Resuspend the final cell pellet in 300-500 µL of 1X Binding Buffer.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.

Data Analysis

  • Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.

  • If a viability dye is used, create a dot plot of the viability dye fluorescence versus the Rhodamine 110 fluorescence to distinguish between live, apoptotic, and necrotic populations.

  • Create a histogram of the Rhodamine 110 fluorescence for the gated cell population to visualize the increase in fluorescence in apoptotic cells compared to the negative control.

  • Quantify the percentage of Rhodamine 110-positive cells, which represents the percentage of cells with active caspase-3/7.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Cell Culture induce_apoptosis Induce Apoptosis (Positive Control) cell_culture->induce_apoptosis harvest_cells Harvest & Wash Cells cell_culture->harvest_cells Negative Control induce_apoptosis->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_reagent (Asp)2-Rhodamine 110 Addition resuspend->add_reagent incubate Incubate at 37°C add_reagent->incubate viability_stain Add Viability Dye (Optional) incubate->viability_stain wash_final Final Wash viability_stain->wash_final acquire_data Acquire Data on Flow Cytometer wash_final->acquire_data analyze_data Data Analysis acquire_data->analyze_data

Caption: Experimental workflow for caspase-3/7 activity assay.

caspase_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 procaspase37 Pro-caspase-3/7 caspase8->procaspase37 dna_damage DNA Damage / Cellular Stress bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome (Apaf-1, Cyto c) cyto_c->apoptosome procaspase9 Pro-caspase-9 apoptosome->procaspase9 caspase9 Active Caspase-9 procaspase9->caspase9 caspase9->procaspase37 caspase37 Active Caspase-3/7 procaspase37->caspase37 asp2_rhodamine (Asp)2-Rhodamine 110 (Non-fluorescent) caspase37->asp2_rhodamine apoptosis Apoptosis caspase37->apoptosis rhodamine110 Rhodamine 110 (Fluorescent) asp2_rhodamine->rhodamine110 Cleavage

Caption: Caspase activation signaling pathways.

References

Application Notes: Detection of Apoptosis in Jurkat Cells using (Asp)2-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. (Asp)2-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate for detecting the activity of executioner caspases, primarily caspase-3 and -7, in apoptotic cells. This substrate consists of two aspartic acid residues linked to a Rhodamine 110 molecule. In its native state, the substrate is non-fluorescent. However, upon cleavage by active caspases in apoptotic cells, the fluorescent Rhodamine 110 is released. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7, providing a reliable method for quantifying apoptosis.[1][2][3][4] Jurkat cells, a human T-lymphocyte cell line, are a widely used model for studying apoptosis.[2][5] These application notes provide detailed protocols for using (Asp)2-Rhodamine 110 to detect apoptosis in Jurkat cells via fluorescence microplate reader and flow cytometry.

Principle of the Assay

The (Asp)2-Rhodamine 110 assay is based on the enzymatic activity of executioner caspases. In viable cells, caspases are present as inactive zymogens. Upon induction of apoptosis, initiator caspases are activated, which in turn cleave and activate executioner caspases like caspase-3 and -7. These active executioner caspases recognize and cleave the aspartic acid residues of the (Asp)2-Rhodamine 110 substrate. This two-step cleavage process releases the highly fluorescent Rhodamine 110 molecule, which can be detected using a fluorescence microplate reader or a flow cytometer.[3][4][6]

G cluster_cell Apoptotic Cell Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine (B1682477), Anti-Fas) Procaspases Inactive Procaspases Apoptotic_Stimulus->Procaspases activates Active_Caspases Active Caspases (Caspase-3/7) Procaspases->Active_Caspases cleavage Asp2_Rhodamine_110 (Asp)2-Rhodamine 110 (Non-fluorescent Substrate) Active_Caspases->Asp2_Rhodamine_110 cleaves Rhodamine_110 Rhodamine 110 (Green Fluorescence) Asp2_Rhodamine_110->Rhodamine_110 Fluorescence_Detection Fluorescence Detection (Plate Reader or Flow Cytometer) Rhodamine_110->Fluorescence_Detection

Caption: Principle of (Asp)2-Rhodamine 110 based apoptosis detection.

Data Presentation

Table 1: Expected Fluorescence Readings in a Microplate Reader Assay
Treatment GroupDescriptionAverage Fluorescence Intensity (RFU)Fold Change vs. Control
Untreated ControlJurkat cells cultured in media alone.1,5001.0
Apoptosis InducerJurkat cells treated with an apoptosis-inducing agent (e.g., 1 µM Staurosporine for 4 hours).12,0008.0
Negative ControlJurkat cells pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) prior to apoptosis induction.1,8001.2
Table 2: Expected Results from Flow Cytometry Analysis
Treatment GroupDescriptionPercentage of Rhodamine 110 Positive Cells (%)
Untreated ControlJurkat cells cultured in media alone.< 5%
Apoptosis InducerJurkat cells treated with an apoptosis-inducing agent (e.g., 1 µM Staurosporine for 4 hours).> 70%
Negative ControlJurkat cells pre-treated with a pan-caspase inhibitor (e.g., Z-VAD-FMK) prior to apoptosis induction.< 7%

Experimental Protocols

Apoptosis Induction in Jurkat Cells

A common method for inducing apoptosis in Jurkat cells is treatment with staurosporine.[7]

  • Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells at a density of 2 x 10^5 cells/mL.

  • Treat the cells with 1 µM staurosporine for 3-4 hours to induce apoptosis.

  • Include an untreated control group and, if desired, a negative control group pre-treated with a pan-caspase inhibitor like Z-VAD-FMK for 30 minutes prior to staurosporine treatment.

Protocol 1: Apoptosis Detection using a Fluorescence Microplate Reader

This protocol is suitable for high-throughput screening and quantification of apoptosis in a cell population.

Materials:

  • Jurkat cells (treated and untreated)

  • (Asp)2-Rhodamine 110 substrate

  • Cell lysis buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with filters for Ex/Em = 496/520 nm

Workflow:

G start Start induce_apoptosis Induce Apoptosis in Jurkat Cells (e.g., Staurosporine) start->induce_apoptosis plate_cells Plate 100 µL of cell suspension in a 96-well plate induce_apoptosis->plate_cells add_substrate Add (Asp)2-Rhodamine 110 substrate to each well plate_cells->add_substrate incubate Incubate for 1 hour at 37°C, protected from light add_substrate->incubate read_plate Read fluorescence at Ex/Em = 496/520 nm incubate->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: Workflow for microplate reader-based apoptosis detection.

Procedure:

  • After apoptosis induction, centrifuge the Jurkat cells at 300 x g for 5 minutes and resuspend the cell pellet in 1X PBS.

  • Adjust the cell density to 1 x 10^6 cells/mL in 1X PBS.

  • Add 100 µL of the cell suspension to the wells of a 96-well black, clear-bottom plate.

  • Prepare the (Asp)2-Rhodamine 110 working solution according to the manufacturer's instructions.

  • Add 100 µL of the substrate working solution to each well.

  • Incubate the plate at 37°C for 1 hour, protected from light.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~496 nm and emission at ~520 nm.

Protocol 2: Apoptosis Detection using Flow Cytometry

This protocol allows for the quantification of apoptosis at the single-cell level.

Materials:

  • Jurkat cells (treated and untreated)

  • (Asp)2-Rhodamine 110 substrate

  • 1X PBS

  • Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., FITC channel)

Workflow:

G start Start induce_apoptosis Induce Apoptosis in Jurkat Cells (e.g., Staurosporine) start->induce_apoptosis wash_cells Wash cells with 1X PBS induce_apoptosis->wash_cells resuspend_cells Resuspend cells in 1X PBS containing (Asp)2-Rhodamine 110 wash_cells->resuspend_cells incubate Incubate for 30 minutes at 37°C, protected from light resuspend_cells->incubate wash_again Wash cells again with 1X PBS incubate->wash_again acquire_data Acquire data on a flow cytometer wash_again->acquire_data analyze_data Analyze Data acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for flow cytometry-based apoptosis detection.

Procedure:

  • Following apoptosis induction, collect the Jurkat cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with 1 mL of cold 1X PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of the (Asp)2-Rhodamine 110 working solution.

  • Incubate the cells at 37°C for 30 minutes in the dark.

  • After incubation, wash the cells with 1 mL of 1X PBS and centrifuge.

  • Resuspend the final cell pellet in 500 µL of 1X PBS.

  • Analyze the cells on a flow cytometer using the 488 nm laser for excitation and detecting the emission in the green channel (e.g., FITC).

Signaling Pathway

The induction of apoptosis in Jurkat cells by agents like staurosporine or through the Fas receptor activates a cascade of caspase enzymes. This ultimately leads to the activation of executioner caspases-3 and -7, which are responsible for cleaving the (Asp)2-Rhodamine 110 substrate.

G cluster_pathway Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., Staurosporine) Mitochondria Mitochondria Apoptotic_Stimulus->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Formation Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 activates Procaspase37 Procaspase-3/7 Caspase9->Procaspase37 cleaves Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Substrate_Cleavage (Asp)2-Rhodamine 110 Cleavage Caspase37->Substrate_Cleavage

Caption: Simplified intrinsic apoptosis pathway leading to caspase activation.

Troubleshooting

IssuePossible CauseSuggestion
High background fluorescence in untreated controls Substrate concentration too highOptimize the substrate concentration by performing a titration.
Cell density too highEnsure the cell density is within the recommended range.
Autofluorescence of cells or mediumInclude a control with cells only (no substrate) to determine background fluorescence.
Low fluorescence signal in apoptotic samples Inefficient apoptosis inductionConfirm apoptosis induction using an alternative method (e.g., Annexin V staining). Optimize the concentration and incubation time of the apoptosis inducer.
Insufficient incubation with the substrateIncrease the incubation time with the (Asp)2-Rhodamine 110 substrate.
Caspase inhibitor presentEnsure that no caspase inhibitors are present in the culture medium.
Inconsistent results Variation in cell numberEnsure accurate cell counting and plating.
Reagent degradationAliquot and store the (Asp)2-Rhodamine 110 substrate as recommended by the manufacturer, protecting it from light.

For further assistance, please refer to the manufacturer's specific product datasheet.

References

Application Note: High-Throughput Screening for Caspase Inhibitors with Potential Dopamine D2 Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death (apoptosis) and inflammation.[1][2] Dysregulation of caspase activity is implicated in a wide range of human diseases, including neurodegenerative disorders, autoimmune diseases, and cancer. Consequently, the identification of small molecule inhibitors of caspases is a significant focus of drug discovery efforts.[3][4] High-throughput screening (HTS) provides a robust platform for rapidly evaluating large chemical libraries to identify novel caspase inhibitors.[5][6]

Recent studies have suggested a potential link between the Dopamine (B1211576) D2 Receptor (D2R), a key neurotransmitter receptor, and the modulation of apoptotic pathways. Evidence indicates that D2R activation can influence caspase activity, for instance by down-regulating caspase-3 and caspase-9 expression or by affecting the Fas/Fas-L signaling pathway.[7] Furthermore, D2R signaling has been shown to restrict the activation of the NLRP3 inflammasome, which involves caspase-1.[8][9][10] This application note provides a detailed protocol for a high-throughput screening assay designed to identify inhibitors of executioner caspases (caspase-3/7), and discusses the potential for secondary assays to investigate interactions with D2R signaling pathways.

Signaling Pathways

The primary pathway of focus for this HTS protocol is the caspase-mediated apoptotic pathway. A simplified representation of this pathway, along with a hypothetical integration of the Dopamine D2 Receptor's modulatory role, is depicted below.

cluster_0 Apoptotic Stimuli cluster_1 Initiator Caspases cluster_2 Executioner Caspases cluster_3 Cellular Response cluster_4 D2R Signaling (Hypothetical Modulation) Stimuli Intrinsic (e.g., DNA damage) Extrinsic (e.g., FasL) Casp9 Caspase-9 Stimuli->Casp9 activates Casp8 Caspase-8 Stimuli->Casp8 activates Casp37 Caspase-3/7 Casp9->Casp37 activates Casp8->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes D2R Dopamine D2 Receptor Signaling Intracellular Signaling (e.g., p38 MAPK, β-arrestin2) D2R->Signaling Dopamine Dopamine/Agonist Dopamine->D2R Signaling->Casp9 inhibits? Signaling->Casp8 modulates? Signaling->Casp37 inhibits?

Caption: Caspase activation cascade and hypothetical D2R modulation.

Experimental Workflow

The HTS workflow is designed for efficiency and scalability, moving from primary screening of a large compound library to more focused secondary and confirmatory assays.

cluster_workflow High-Throughput Screening Workflow A 1. Primary HTS (e.g., 100,000 compounds) Caspase-3/7 Activity Assay B 2. Hit Confirmation Re-testing of initial hits A->B C 3. Dose-Response & IC50 Determination B->C D 4. Counter-Screening (e.g., against unrelated proteases) C->D E 5. Secondary Assays (Optional: D2R activity, cell-based apoptosis) D->E F 6. Lead Optimization E->F

Caption: HTS workflow for caspase inhibitor discovery.

Quantitative Data Summary

The following table summarizes inhibitory activities of known caspase inhibitors, which can be used as positive controls in the screening assay.

CompoundTarget Caspase(s)IC50 ValueReference Compound Class
Ac-DEVD-CHOCaspase-3~10 nMPeptide Aldehyde
Z-VAD-FMKPan-CaspaseSub-micromolarPeptide Fluoromethyl Ketone
Morin HydrateCaspase-3~15 µM*Flavonoid
Identified Compound 1 (from HTS)Caspase-3, -9Sub-micromolar[4]Non-peptide Heterocycle

Note: The value for Morin Hydrate is an approximate IC50 derived from reported inhibition percentages[11].

Detailed Experimental Protocols

Protocol 1: Primary High-Throughput Screening for Caspase-3/7 Inhibitors

This protocol is optimized for a 384-well format to screen for inhibitors of caspase-3/7 activity using a fluorogenic substrate.

1. Materials and Reagents:

  • Enzyme: Recombinant human Caspase-3 (Active form)

  • Substrate: (Ac-DEVD)₂-R110 (Rhodamine 110, bis-(N-CBZ-L-aspartyl-L-glutamyl-L-valyl-L-aspartic acid amide))[12]

  • Assay Buffer: 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, pH 7.4

  • Reducing Agent: 10 mM Dithiothreitol (DTT), add fresh to assay buffer before use.

  • Test Compounds: Compound library dissolved in 100% DMSO.

  • Positive Control: Ac-DEVD-CHO (Caspase-3 inhibitor)[12]

  • Negative Control: DMSO (vehicle)

  • Plates: Black, flat-bottom 384-well polystyrene microplates.

  • Instrumentation: Fluorescence microplate reader (Excitation: 496 nm, Emission: 520 nm)[12], automated liquid handling system.

2. Reagent Preparation:

  • Caspase-3 Working Solution: Dilute recombinant caspase-3 in cold assay buffer (containing DTT) to the final desired concentration. The optimal concentration should be determined empirically by titrating the enzyme to achieve a linear reaction rate for at least 60 minutes.

  • Substrate Working Solution: Dilute the (Ac-DEVD)₂-R110 substrate in assay buffer to the final desired concentration (typically 2X the Km value for the enzyme).

  • Compound Plates: Prepare compound plates by dispensing test compounds, positive control (e.g., Ac-DEVD-CHO), and DMSO into separate wells.

3. Assay Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense 1 µL of test compounds, positive control, or DMSO into the wells of the 384-well assay plate.

  • Enzyme Addition: Add 20 µL of the Caspase-3 working solution to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of the substrate working solution to all wells to start the enzymatic reaction. The final volume in each well will be 41 µL.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Ex: 496 nm, Em: 520 nm) every 2 minutes for 60 minutes.

4. Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

  • Normalize the data relative to the controls:

    • Percent Inhibition (%) = 100 x (1 - [(Ratecompound - Ratebackground) / (RateDMSO - Ratebackground)])

  • Identify "hits" as compounds that exhibit an inhibition level above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the DMSO controls).

Protocol 2: Cell-Based Apoptosis Assay (Secondary Assay)

This protocol can be used to confirm the activity of primary hits in a cellular context.

1. Materials and Reagents:

  • Cell Line: A suitable human cell line (e.g., Jurkat, HeLa) that can be induced to undergo apoptosis.

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Apoptosis Inducer: Staurosporine or an anti-Fas antibody.

  • Caspase-3/7 Detection Reagent: A cell-permeable substrate that becomes fluorescent upon cleavage by active caspase-3/7 (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent).[13]

  • Test Compounds: Primary hits identified from the biochemical screen.

  • Plates: Clear-bottom, black-walled 96-well or 384-well microplates.

  • Instrumentation: Fluorescence microscope or a high-content imaging system.

2. Assay Procedure:

  • Cell Seeding: Seed cells into the microplate at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

  • Compound Treatment: Pre-treat the cells with various concentrations of the hit compounds for 1-2 hours. Include DMSO as a negative control.

  • Apoptosis Induction: Add the apoptosis-inducing agent (e.g., staurosporine) to the wells, except for the untreated control wells.

  • Caspase Detection: At a time point determined by prior optimization (typically 4-6 hours post-induction), add the Caspase-3/7 detection reagent to all wells according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of fluorescent (apoptotic) cells relative to the total number of cells (which can be determined by a nuclear counterstain like Hoechst 33342).

3. Data Analysis:

  • Calculate the percentage of apoptotic cells in each treatment condition.

  • Determine the dose-dependent effect of the hit compounds on inhibiting apoptosis.

Conclusion

The described HTS protocol offers a robust method for the primary identification of caspase-3/7 inhibitors. Hits from this screen can be further validated through dose-response studies, counter-screens to assess selectivity, and cell-based assays to confirm efficacy in a more physiologically relevant context. For compounds of interest, subsequent investigation into their potential interaction with D2R signaling pathways could be conducted using cell lines co-expressing D2R and relevant caspases, or through receptor binding and functional assays. This integrated approach will facilitate the discovery of novel chemical probes to study apoptosis and may lead to the development of new therapeutic agents.

References

Live-Cell Imaging of Caspase-3 Activation with (Asp)2-Rhodamine 110: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and elimination of damaged or infected cells. A key executioner in this process is Caspase-3, a cysteine-aspartic protease that, once activated, cleaves a specific set of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The ability to monitor Caspase-3 activation in real-time within living cells provides a powerful tool for studying apoptosis, screening for potential therapeutic agents, and understanding disease pathogenesis.

(Asp)2-Rhodamine 110, also known as (Z-DEVD)2-R110, is a highly sensitive and photostable fluorogenic substrate designed for the detection of Caspase-3 activity in live cells.[1][2] This non-fluorescent bisamide derivative of Rhodamine 110 readily crosses the cell membrane. In the presence of active Caspase-3, the substrate is cleaved at the DEVD (Asp-Glu-Val-Asp) sequence, releasing the highly fluorescent Rhodamine 110 molecule.[3][4] This enzymatic reaction leads to a significant increase in fluorescence intensity, which can be quantified and visualized using fluorescence microscopy or flow cytometry, providing a direct measure of Caspase-3 activation at the single-cell level.

Mechanism of Action

The (Asp)2-Rhodamine 110 substrate is engineered for high specificity and sensitivity. The two DEVD peptide sequences linked to the Rhodamine 110 core effectively quench its fluorescence. Upon apoptosis induction, initiator caspases (like Caspase-8 and -9) activate executioner caspases, including Caspase-3.[5][6] Activated Caspase-3 recognizes and cleaves the DEVD sequence within the (Asp)2-Rhodamine 110 substrate.[3] This two-step cleavage process first generates a monoamide intermediate and then the fully fluorescent Rhodamine 110, resulting in a substantial increase in the fluorescence signal.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Rhodamine 110-based caspase-3 substrates, providing a basis for experimental design and data interpretation.

ParameterValueNotes
Excitation Wavelength (λex) ~485 - 499 nmOptimal excitation is typically near the absorbance maximum of the cleaved Rhodamine 110 fluorophore.[1][4]
Emission Wavelength (λem) ~520 - 535 nmThe emission maximum allows for detection using standard green fluorescence filter sets (e.g., FITC).[1][4]
Fluorescence Enhancement Up to ~3500-foldThe cleavage of the bisamide substrate can lead to a significant increase in fluorescence intensity compared to the uncleaved, non-fluorescent substrate.[7]
Cell Permeability YesThe substrate is designed to readily cross the plasma membrane of living cells. Modified versions with moieties like N-octyloxycarbonyl can exhibit enhanced cell penetration and retention.[8]
Photostability HighRhodamine dyes are known for their excellent photostability, allowing for prolonged imaging and time-lapse experiments with minimal photobleaching.[9][]
Reported Sensitivity < 1 ng/ml of Caspase-3Highly sensitive for detecting low levels of active Caspase-3.[1]

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

cluster_0 Apoptotic Signaling Pathways Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, Death Ligands) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimuli->Initiator_Caspases activate Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Initiator_Caspases->Executioner_Caspases cleave and activate Caspase_3_Activation Active Caspase-3 Executioner_Caspases->Caspase_3_Activation Cellular_Substrates Cellular Substrates (e.g., PARP, Lamins) Caspase_3_Activation->Cellular_Substrates cleave Apoptosis Apoptosis Cellular_Substrates->Apoptosis

Caspase-3 Signaling Pathway in Apoptosis.

Start Start: Seed Cells Induce_Apoptosis Induce Apoptosis (e.g., with Staurosporine) Start->Induce_Apoptosis Add_Substrate Add (Asp)2-Rhodamine 110 Substrate Solution Induce_Apoptosis->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Live_Cell_Imaging Live-Cell Imaging (Fluorescence Microscopy) Incubate->Live_Cell_Imaging Data_Analysis Image and Data Analysis (Quantify Fluorescence) Live_Cell_Imaging->Data_Analysis End End: Results Data_Analysis->End

References

Measuring Caspase Activity in Intact Cells Using Rhodamine 110 Substrates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. A key hallmark of apoptosis is the activation of a family of cysteine-aspartic proteases known as caspases. These enzymes exist as inactive zymogens in healthy cells and are activated in a cascade-like fashion in response to pro-apoptotic stimuli. The executioner caspases, primarily caspase-3 and caspase-7, are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes observed in apoptotic cells.

The measurement of caspase activity is a reliable method for detecting and quantifying apoptosis. Rhodamine 110 (R110)-based substrates provide a sensitive and specific means to measure the activity of key executioner caspases, such as caspase-3 and -7, directly within intact, living cells. These substrates are non-fluorescent molecules that become intensely fluorescent upon cleavage by active caspases.

This document provides detailed application notes and protocols for the use of R110-based substrates to measure caspase activity in intact cells using fluorescence microscopy and flow cytometry.

Principle of the Assay

R110-based caspase substrates typically consist of two copies of a caspase-specific peptide sequence, such as Asp-Glu-Val-Asp (DEVD) for caspase-3 and -7, linked to a rhodamine 110 molecule.[1][2] In this configuration, the fluorescence of the R110 dye is quenched. When active caspases are present in an apoptotic cell, they cleave the peptide sequences. This cleavage occurs in a two-step process: the initial cleavage yields a mono-peptide R110 derivative with partial fluorescence, and the second cleavage releases the free, highly fluorescent R110 molecule.[2] The resulting increase in fluorescence intensity is directly proportional to the amount of active caspase in the cell. The excitation and emission maxima of the final R110 product are approximately 496 nm and 520 nm, respectively.[2][3]

Data Presentation

The following tables summarize key quantitative parameters for designing and performing caspase activity assays in intact cells using R110 substrates.

Table 1: Recommended Cell Densities for Live-Cell Caspase Assays

ApplicationRecommended Cell DensityNotes
Fluorescence Microscopy Adherent Cells: 20,000 - 80,000 cells/well (96-well plate)Aim for 70-80% confluency at the time of imaging to allow for clear visualization of individual cells.
Suspension Cells: 40,000 - 200,000 cells/well (96-well plate)Use plates coated with an appropriate substrate (e.g., poly-D-lysine) to promote cell adhesion for imaging.
Flow Cytometry 5 x 10⁵ to 1 x 10⁶ cells/mLEnsure a single-cell suspension to prevent clogging of the instrument and to obtain accurate single-cell data.[4]

Table 2: Typical Reagent Concentrations and Incubation Times for Live-Cell Caspase Assays

ParameterTypical RangeNotes
R110 Substrate Concentration 0.5 µM - 10 µMThe optimal concentration should be determined empirically for each cell type and experimental condition to maximize the signal-to-noise ratio.[5]
Incubation Time 30 - 60 minutesLonger incubation times (up to 4 hours) may be necessary depending on the cell type and the kinetics of apoptosis induction.[4][6]
Apoptosis Inducer Concentration Varies by compoundThe effective concentration of the apoptosis-inducing agent (e.g., staurosporine, etoposide) must be determined experimentally.
Caspase Inhibitor (Control) Varies by compoundUse a broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) at a concentration known to be effective for the specific cell type.

Table 3: Typical Instrument Settings and Expected Results

ParameterSetting/ValueNotes
Excitation Wavelength ~490 nmOptimal excitation for the cleaved R110 fluorophore.[6]
Emission Wavelength ~520 nmOptimal emission for the cleaved R110 fluorophore.[6]
Expected Signal-to-Noise Ratio >10:1A high signal-to-noise ratio is indicative of a robust assay. Ratios as high as 80:1 have been reported in live-cell imaging.[5]

Experimental Protocols

Materials and Reagents
  • Cell-permeable R110-based caspase substrate (e.g., (Z-DEVD)₂-R110 for caspase-3/7)

  • Cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Broad-spectrum caspase inhibitor (e.g., Z-VAD-FMK) for negative control

  • Black-walled, clear-bottom microplates (for fluorescence microscopy)

  • Flow cytometry tubes

  • Fluorescence microscope with appropriate filters (e.g., FITC channel)

  • Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)[4]

Protocol 1: Measuring Caspase Activity by Fluorescence Microscopy

This protocol is suitable for visualizing and quantifying caspase activity in adherent or suspension cells in a multi-well plate format.

  • Cell Seeding:

    • For adherent cells, seed the cells in a black-walled, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • For suspension cells, seed at a density of 40,000 to 200,000 cells per well.

  • Induction of Apoptosis:

    • Treat the cells with an apoptosis-inducing agent at a predetermined optimal concentration and for a specific duration.

    • Controls:

      • Negative Control: Include untreated cells (vehicle control).

      • Positive Control: Treat cells with a known apoptosis inducer.

      • Inhibitor Control: Pre-incubate cells with a caspase inhibitor for approximately 30-60 minutes before adding the apoptosis-inducing agent.

  • Substrate Loading:

    • Prepare the R110 substrate working solution in complete culture medium or an appropriate buffer at the desired final concentration (typically 0.5 - 10 µM).

    • Remove the medium containing the apoptosis inducer and add the substrate working solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Imaging:

    • Visualize the cells directly using a fluorescence microscope with filters appropriate for R110 (Excitation/Emission: ~490/520 nm).

    • Apoptotic cells will exhibit bright green fluorescence, while healthy cells will show minimal fluorescence.

  • Data Analysis:

    • Quantify the fluorescence intensity per cell or the percentage of fluorescent cells using image analysis software.

Protocol 2: Measuring Caspase Activity by Flow Cytometry

This protocol allows for the high-throughput quantification of caspase activity at the single-cell level.

  • Cell Preparation:

    • Culture and treat cells with an apoptosis-inducing agent as described in Protocol 1.

  • Harvesting and Staining:

    • Harvest the cells (for adherent cells, use trypsinization) and prepare a single-cell suspension in 1X PBS or a suitable buffer at a concentration of 5 x 10⁵ to 1 x 10⁶ cells/mL.[4]

    • Add the R110 substrate to the cell suspension at the desired final concentration.

  • Incubation:

    • Incubate the cells at 37°C for 30-60 minutes, protected from light.[1]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm excitation laser and a 530/30 nm emission filter (or equivalent for FITC).[4]

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the cell population of interest to exclude debris.

    • Quantify the percentage of fluorescent (apoptotic) cells and the mean fluorescence intensity of the positive population.

Visualizations

Caspase Activation Signaling Pathway

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_assay R110 Assay Principle DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor Binds FADD FADD/TRADD DeathReceptor->FADD Recruits Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 CellStress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellStress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome CytochromeC->Apoptosome Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apaf1->Apoptosome Procaspase9->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Caspase9->Procaspase37 Caspase37 Active Caspase-3/7 Procaspase37->Caspase37 Cleavage Substrates Cellular Substrates Caspase37->Substrates Cleaves Caspase37_assay Active Caspase-3/7 Apoptosis Apoptosis Substrates->Apoptosis R110_Substrate (DEVD)₂-R110 (Non-fluorescent) R110_Product R110 (Fluorescent) R110_Substrate->R110_Product Cleavage

Caption: Intrinsic and extrinsic pathways of apoptosis converging on executioner caspases.

Experimental Workflow for Live-Cell Caspase Activity Assay

Experimental_Workflow cluster_analysis 5. Data Acquisition & Analysis start Start seed_cells 1. Seed Cells (Adherent or Suspension) start->seed_cells induce_apoptosis 2. Induce Apoptosis (e.g., Staurosporine) seed_cells->induce_apoptosis controls Include Controls: - Negative (Vehicle) - Positive (Inducer) - Inhibitor (e.g., Z-VAD-FMK) induce_apoptosis->controls add_substrate 3. Add R110 Substrate induce_apoptosis->add_substrate incubate 4. Incubate (37°C, 30-60 min) add_substrate->incubate microscopy Fluorescence Microscopy incubate->microscopy flow_cytometry Flow Cytometry incubate->flow_cytometry image_analysis Image Analysis (% positive cells, intensity) microscopy->image_analysis flow_analysis Flow Data Analysis (% positive cells, MFI) flow_cytometry->flow_analysis end End image_analysis->end flow_analysis->end

Caption: Workflow for measuring caspase activity in intact cells using R110 substrates.

References

Application Notes and Protocols for (Asp)2-Rhodamine 110 Assay in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (Asp)2-Rhodamine 110, also known as bis-(L-aspartic acid amide)-rhodamine 110, is a highly sensitive and specific fluorogenic substrate for executioner caspases, primarily caspase-3 and caspase-7. These caspases are key mediators of apoptosis, or programmed cell death. The assay provides a reliable method for detecting caspase-3/7 activity in live and fixed cells, making it a valuable tool for studying apoptosis in various research and drug development contexts.

The principle of the assay is based on the cleavage of the aspartic acid residues from the non-fluorescent (Asp)2-Rhodamine 110 substrate by active caspase-3/7. This enzymatic cleavage releases the highly fluorescent Rhodamine 110, which emits a green fluorescence upon excitation. The intensity of the fluorescence is directly proportional to the activity of caspase-3/7 in the sample, allowing for both qualitative visualization and quantitative measurement of apoptosis.

Signaling Pathway of Caspase-3 Activation

Apoptosis is a tightly regulated process that can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.[1]

  • Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is activated and subsequently cleaves and activates pro-caspase-3.

  • Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates pro-caspase-3.

Activated caspase-3 then proceeds to cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[2][3]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Pro-caspase-8 Pro-caspase-8 Pro-caspase-8->DISC Formation Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Intracellular Stress Intracellular Stress Mitochondria Mitochondria Intracellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Formation Apoptosome Formation Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome Formation->Caspase-9 Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Formation Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Apoptosis Signaling Pathways Leading to Caspase-3 Activation.

Data Presentation

Table 1: Properties of (Asp)2-Rhodamine 110 and its Fluorescent Product

Property(Asp)2-Rhodamine 110 SubstrateRhodamine 110 Product
Molecular Formula C72H78N10O27C20H15ClN2O3
Molecular Weight 1515.44 g/mol 366.80 g/mol [4]
Excitation Maximum (λex) ~485 nm (non-fluorescent)~496-500 nm[4][5]
Emission Maximum (λem) N/A~520-522 nm[4][5]
Extinction Coefficient (ε) N/A~80,000 cm⁻¹M⁻¹[1][5]
Solubility Soluble in DMSOSoluble in DMSO[4]
Appearance Lyophilized solid (yellow)Orange-red solid[4]

Table 2: Recommended Parameters for Fluorescence Microscopy

ParameterRecommendation
Excitation Filter 470-500 nm
Emission Filter 500-560 nm
Dichroic Mirror ~505 nm cut-off
Objective Lens 20x, 40x, or 63x
Light Source Mercury lamp, Xenon lamp, or LED with appropriate wavelength

Experimental Protocols

Live-Cell Imaging of Caspase-3/7 Activity

This protocol provides a general guideline for using (Asp)2-Rhodamine 110 to detect caspase-3/7 activity in living cells by fluorescence microscopy. Optimization of substrate concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • (Asp)2-Rhodamine 110 substrate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free medium)

  • Phosphate-Buffered Saline (PBS)

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Negative control cells (untreated or treated with a broad-spectrum caspase inhibitor)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Reagent Preparation:

    • Prepare a 1-10 mM stock solution of (Asp)2-Rhodamine 110 in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light.

  • Cell Culture and Treatment:

    • Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and allow them to adhere overnight.

    • Induce apoptosis by treating the cells with the desired agent for the appropriate duration. Include a vehicle-treated control group.

  • Staining:

    • Dilute the (Asp)2-Rhodamine 110 stock solution in pre-warmed live-cell imaging medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but this should be optimized.

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary.[6]

  • Image Acquisition:

    • After incubation, wash the cells once with pre-warmed live-cell imaging medium to remove excess substrate.

    • Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for Rhodamine 110 (see Table 2).

    • Acquire both fluorescence and bright-field or phase-contrast images.

    • Apoptotic cells will exhibit green fluorescence, which is often localized to the cytoplasm and nucleus.

experimental_workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Apoptosis Induction Apoptosis Induction Cell Seeding->Apoptosis Induction Cell Staining Cell Staining Apoptosis Induction->Cell Staining Prepare Staining Solution Prepare Staining Solution Prepare Staining Solution->Cell Staining Image Acquisition Image Acquisition Cell Staining->Image Acquisition Data Analysis Data Analysis Image Acquisition->Data Analysis End End Data Analysis->End

Experimental Workflow for Live-Cell Caspase-3/7 Imaging.

Troubleshooting

  • High Background Fluorescence:

    • Decrease the concentration of the (Asp)2-Rhodamine 110 substrate.

    • Reduce the incubation time.

    • Ensure complete removal of excess substrate by washing cells thoroughly before imaging.

    • Use phenol red-free imaging medium to reduce autofluorescence.

  • Weak Signal:

    • Increase the concentration of the (Asp)2-Rhodamine 110 substrate.

    • Increase the incubation time.

    • Ensure that the apoptosis induction protocol is effective.

    • Check the filter set and light source of the microscope for optimal performance.

  • Phototoxicity:

    • Minimize the exposure time and intensity of the excitation light.

    • Use a live-cell imaging solution to maintain cell health during imaging.

Conclusion

The (Asp)2-Rhodamine 110 assay is a robust and sensitive method for detecting caspase-3/7 activity in apoptotic cells using fluorescence microscopy. The detailed protocols and information provided in these application notes will enable researchers to effectively utilize this assay for studying programmed cell death in a variety of experimental systems. As with any cell-based assay, optimization of key parameters is crucial for obtaining reliable and reproducible results.

References

Preparing (Asp)2-Rhodamine 110 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Asp)2-Rhodamine 110, also known as D2R, is a highly sensitive and specific fluorogenic substrate for caspases, a family of cysteine proteases that play a critical role in the execution of apoptosis or programmed cell death. The substrate consists of two aspartic acid residues linked to Rhodamine 110. In its native state, the substrate is non-fluorescent. Upon cleavage by active caspases at the aspartic acid residues, the intensely fluorescent Rhodamine 110 is released. The resulting fluorescence can be measured to quantify caspase activity, making it a valuable tool in apoptosis research and high-throughput screening for caspase inhibitors or activators.

This document provides a detailed protocol for the preparation of a (Asp)2-Rhodamine 110 stock solution in Dimethyl Sulfoxide (DMSO), along with essential information for its application and storage.

Quantitative Data Summary

For accurate and reproducible experimental results, precise preparation of the (Asp)2-Rhodamine 110 stock solution is crucial. The following table summarizes the key quantitative data for this reagent.

ParameterValueReference/Note
Molecular Weight (MW) 560.51 g/mol (Asp)2-Rhodamine 110 (D2R)
Recommended Solvent Dimethyl Sulfoxide (DMSO), anhydrous---
Recommended Stock Concentration 1-10 mM---
Storage Temperature (Powder) -20°CProtect from light and moisture.
Storage Temperature (DMSO Stock) -20°C or -80°CAliquot to avoid freeze-thaw cycles.
Excitation Wavelength (cleaved) ~498 nm---
Emission Wavelength (cleaved) ~521 nm---

Note on Molecular Weight Variants: It is critical to verify the specific molecular weight of the (Asp)2-Rhodamine 110 variant being used, as several similar caspase substrates exist with different peptide sequences and, consequently, different molecular weights (e.g., (Z-DEVD)2-R110, MW: 1515.44 g/mol ). Accurate molecular weight is essential for preparing stock solutions of a specific molarity.

Signaling Pathway

(Asp)2-Rhodamine 110 is utilized to measure the activity of executioner caspases, such as caspase-3 and caspase-7. These caspases are activated downstream in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The diagram below illustrates the central role of executioner caspases in the apoptotic signaling cascade.

Caspase_Signaling_Pathway Caspase Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_assay Fluorogenic Assay Death Receptors Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 FADD/TRADD Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Apoptotic Substrates Apoptotic Substrates Caspase-3/7->Apoptotic Substrates (Asp)2-Rhodamine 110 (Asp)2-Rhodamine 110 Caspase-3/7->(Asp)2-Rhodamine 110 Apoptosis Apoptosis Apoptotic Substrates->Apoptosis Rhodamine 110 Rhodamine 110 (Asp)2-Rhodamine 110->Rhodamine 110 Cleavage

Caspase Signaling and Assay Principle.

Experimental Protocol: Preparation of a 10 mM (Asp)2-Rhodamine 110 Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM stock solution of (Asp)2-Rhodamine 110 (MW: 560.51 g/mol ).

Materials
  • (Asp)2-Rhodamine 110 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (amber or covered in foil)

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Analytical balance

Procedure
  • Equilibration: Allow the vial of (Asp)2-Rhodamine 110 powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a desired amount of the (Asp)2-Rhodamine 110 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.61 mg of the powder. Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 560.51 g/mol x 1000 mg/g = 5.61 mg

  • Dissolution: a. Transfer the weighed powder to a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. For 5.61 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration. c. Cap the tube tightly.

  • Mixing: Vortex the solution thoroughly for 2-5 minutes until the powder is completely dissolved. The solution should be clear.

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in amber or foil-wrapped microcentrifuge tubes. b. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months). Protect from light.

Experimental Workflow Diagram

The following diagram outlines the workflow for preparing the (Asp)2-Rhodamine 110 stock solution.

Stock_Solution_Workflow Stock Solution Preparation Workflow start Start equilibrate Equilibrate (Asp)2-Rhodamine 110 powder to room temperature start->equilibrate weigh Weigh the required amount of powder equilibrate->weigh dissolve Add anhydrous DMSO to the powder weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C or -80°C, protected from light aliquot->store end Ready for Use store->end

Workflow for Stock Solution Preparation.

Application Guidelines

  • Working Concentration: The optimal working concentration of (Asp)2-Rhodamine 110 can vary depending on the cell type, experimental conditions, and the specific assay being performed. A typical starting point for cell-based assays is in the range of 1-10 µM. For in vitro enzyme assays, concentrations may differ. It is recommended to perform a concentration-response curve to determine the optimal concentration for your specific application.

  • Dilution: When preparing the working solution, dilute the DMSO stock solution in an appropriate aqueous buffer immediately before use. It is advisable not to store dilute aqueous solutions of the substrate for extended periods.

  • Controls: Always include appropriate controls in your experiments. These should include a negative control (no enzyme or untreated cells) to determine background fluorescence and a positive control (e.g., cells treated with a known apoptosis inducer) to ensure the assay is working correctly.

  • Fluorescence Measurement: The fluorescence of the cleaved Rhodamine 110 can be measured using a fluorescence microplate reader, fluorometer, or flow cytometer with excitation and emission wavelengths set to approximately 498 nm and 521 nm, respectively.

Safety Precautions

  • (Asp)2-Rhodamine 110 and DMSO should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Work in a well-ventilated area.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Quantifying Apoptosis with a Microplate Reader Using a DEVD-Based Fluorescent Reporter

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. Dysregulation of apoptosis is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key event in the apoptotic cascade is the activation of a family of cysteine proteases known as caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

The quantification of apoptosis is crucial in many areas of biomedical research and drug development. A common and efficient method for this is the use of fluorogenic caspase substrates in a microplate reader format. This application note describes the use of a generic DEVD-based fluorescent reporter, functionally analogous to probes that may be designated as "D2R", to quantify caspase-3 activity as a measure of apoptosis. This reporter consists of the DEVD tetrapeptide sequence, the specific recognition site for caspase-3, linked to a fluorophore. In its intact state, the reporter is non-fluorescent or exhibits low fluorescence. Upon cleavage by active caspase-3 in apoptotic cells, the fluorophore is released, resulting in a significant increase in fluorescence intensity that can be measured using a microplate reader.

Principle of the Assay

The assay is based on the detection of active caspase-3 in cell lysates. A cell-permeable, non-fluorescent substrate containing the DEVD sequence is added to the cells. In apoptotic cells, activated caspase-3 cleaves the DEVD sequence, releasing a highly fluorescent molecule. The intensity of the fluorescence is directly proportional to the amount of active caspase-3 in the sample and can be quantified using a fluorescence microplate reader.

Signaling Pathways

Apoptosis is primarily initiated through two major pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC Death-Inducing Signaling Complex Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleavage Apoptosis Apoptosis Cellular Substrates->Apoptosis Procaspase-3->Caspase-3 Activation

Caption: Overview of the major apoptosis signaling pathways leading to caspase-3 activation.

Experimental Workflow

The following diagram illustrates the general workflow for quantifying apoptosis using a DEVD-based fluorescent reporter in a microplate reader.

A Seed cells in a 96-well plate B Induce apoptosis with test compound A->B C Add DEVD-based fluorescent substrate B->C D Incubate at 37°C C->D E Measure fluorescence with a microplate reader D->E F Data analysis E->F

Caption: Experimental workflow for the microplate reader-based apoptosis assay.

Materials and Methods

Reagents and Materials
  • DEVD-based Caspase-3 Substrate (e.g., Ac-DEVD-AMC)

  • Cell Culture Medium

  • 96-well, black, clear-bottom microplates

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Apoptosis Inducer (e.g., Staurosporine, Etoposide)

  • Fluorescence Microplate Reader with appropriate filters for the chosen fluorophore (e.g., for AMC: Excitation ~380 nm, Emission ~460 nm)

Experimental Protocol
  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom microplate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of cell culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Induction of Apoptosis:

    • Prepare serial dilutions of the apoptosis-inducing agent in cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the apoptosis inducer at various concentrations.

    • Include a vehicle control (medium with the solvent used for the inducer).

    • Incubate the plate for the desired period to induce apoptosis (e.g., 4-24 hours).

  • Assay Procedure:

    • Prepare the Caspase-3 Assay Buffer by adding DTT to the Lysis Buffer to a final concentration of 10 mM immediately before use.

    • Prepare the DEVD-based substrate solution by diluting the stock solution in the Assay Buffer to the recommended final concentration (typically 50 µM).

    • After the apoptosis induction period, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully remove the medium and add 100 µL of the prepared substrate solution to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

    • Set the gain of the reader to avoid signal saturation.

Data Presentation

The results can be presented as raw fluorescence units (RFU) or as a fold-change in fluorescence relative to the untreated control.

Table 1: Raw Fluorescence Data (RFU) for Caspase-3 Activity

TreatmentConcentration (µM)Replicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)Average (RFU)Std. Dev.
Untreated Control0152015801550155030.0
Apoptosis Inducer1456046204590459030.0
Apoptosis Inducer58900910090009000100.0
Apoptosis Inducer1012500127001260012600100.0

Table 2: Fold-Change in Caspase-3 Activity

TreatmentConcentration (µM)Average (RFU)Fold-Change vs. Control
Untreated Control015501.0
Apoptosis Inducer145902.96
Apoptosis Inducer590005.81
Apoptosis Inducer10126008.13

Troubleshooting

  • High background fluorescence: This may be due to high cell density, substrate degradation, or autofluorescence from the medium or compounds. Ensure proper cell density and use fresh substrate. A media-only blank can help to assess background from the medium.

  • Low signal: This could be due to insufficient apoptosis induction, low cell number, or inactive caspase-3. Optimize the concentration and incubation time of the apoptosis inducer. Ensure that the cell line is capable of undergoing apoptosis.

  • High well-to-well variability: Ensure accurate and consistent pipetting. Mix the cell suspension well before seeding.

Conclusion

The use of a DEVD-based fluorescent reporter provides a sensitive, and high-throughput method for quantifying apoptosis by measuring caspase-3 activity in a microplate reader. This approach is valuable for screening compounds that induce or inhibit apoptosis and for studying the mechanisms of cell death in various research and drug development applications.

Illuminating Apoptosis: (Z-DEVD)2-R110 in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The fluorogenic substrate (Z-DEVD)2-R110 is a powerful tool in the field of drug discovery, primarily for the detection and quantification of caspase-3 and caspase-7 activity. These enzymes are central to the execution phase of apoptosis, or programmed cell death. Dysregulation of apoptosis is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making caspases attractive therapeutic targets. This document provides detailed application notes and protocols for the use of (Z-DEVD)2-R110 in drug discovery applications.

Principle of Detection

(Z-DEVD)2-R110 is a non-fluorescent bisamide derivative of rhodamine 110 (R110). The DEVD tetrapeptide sequence is a specific recognition and cleavage site for caspase-3 and caspase-7.[1][2] In the presence of these active caspases, the substrate is hydrolyzed in a two-step process. The initial cleavage yields a fluorescent monoamide intermediate, and the second cleavage releases the highly fluorescent R110 molecule.[1][3] The resulting fluorescence intensity is directly proportional to the activity of caspase-3/7 in the sample and can be measured using a fluorescence microplate reader, fluorometer, or flow cytometer.[2][4] The excitation and emission maxima of the final R110 product are approximately 496 nm and 520 nm, respectively.[2][3]

Applications in Drug Discovery

The primary applications of (Z-DEVD)2-R110 in drug discovery include:

  • High-Throughput Screening (HTS) for Caspase Inhibitors: This substrate is ideally suited for HTS campaigns to identify novel small molecule inhibitors of caspase-3 and caspase-7.[3][5][6] The robust signal and homogenous assay format allow for rapid and cost-effective screening of large compound libraries.

  • Mechanism of Action Studies: For compounds that induce apoptosis, (Z-DEVD)2-R110 can be used to confirm the involvement of the caspase-3/7 pathway.

  • Inhibitor Potency and Selectivity Profiling: The substrate is used to determine the half-maximal inhibitory concentration (IC50) values of lead compounds against caspase-3 and other caspases, helping to establish their potency and selectivity.[7]

  • Cell-Based Apoptosis Assays: (Z-DEVD)2-R110 can be used in cell lysates to quantify the induction of apoptosis by various stimuli, including potential drug candidates.[8]

Signaling Pathways

Caspase-3 is a key executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[9][10] Understanding these pathways is crucial for interpreting data from (Z-DEVD)2-R110 assays.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TRAIL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase_8 Caspase-8 DISC->Caspase_8 Procaspase_8 Procaspase-8 Procaspase_8->DISC Procaspase_3 Procaspase-3 Caspase_8->Procaspase_3 cleavage Cellular_Stress Cellular Stress (e.g., DNA Damage) Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase_9 Caspase-9 Apoptosome->Caspase_9 Procaspase_9 Procaspase-9 Procaspase_9->Apoptosome Caspase_9->Procaspase_3 cleavage Caspase_3 Active Caspase-3 Procaspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis cluster_workflow HTS Workflow start Start plate_compounds Plate Test Compounds and Controls start->plate_compounds add_enzyme Add Recombinant Caspase-3 plate_compounds->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add (Z-DEVD)2-R110 Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate read_fluorescence Read Fluorescence (Ex/Em = 496/520 nm) incubate->read_fluorescence analyze_data Data Analysis (% Inhibition, Z') read_fluorescence->analyze_data end End analyze_data->end

References

Troubleshooting & Optimization

high background fluorescence in (Asp)2-Rhodamine 110 assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the (Asp)2-Rhodamine 110 assay. This guide provides answers to frequently asked questions and detailed troubleshooting steps to address common experimental issues, with a focus on resolving high background fluorescence.

Frequently Asked Questions (FAQs)
Q1: What is the (Asp)2-Rhodamine 110 assay used for?

The (Asp)2-Rhodamine 110 ((Asp)₂-R110) assay is a highly sensitive fluorometric method used to detect the activity of specific caspases, a family of cysteine proteases that play essential roles in apoptosis (programmed cell death).[1] The substrate typically contains a caspase recognition sequence, such as DEVD (Asp-Glu-Val-Asp) for caspase-3, linked to the Rhodamine 110 fluorophore.[2][3] It is widely used in drug discovery and apoptosis research to screen for enzyme inhibitors and measure caspase activation in cells.[1][2]

Q2: How does the (Asp)₂-R110 assay work?

The assay principle relies on the cleavage of a fluorogenic substrate. The (Asp)₂-R110 substrate is a bisamide derivative of Rhodamine 110, rendering it essentially non-fluorescent.[4][5] In the presence of an active caspase, the enzyme cleaves the peptide bonds. The first cleavage releases a monoamide product, which is fluorescent. A subsequent second cleavage releases the free Rhodamine 110 (R110), which is highly fluorescent.[4][5] The increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time.

Q3: What are the correct excitation and emission wavelengths for this assay?

The fluorescent products of the enzymatic reaction, the monoamide intermediate and free Rhodamine 110, have spectral properties similar to fluorescein. For accurate measurement, use the following wavelength settings on a fluorescence microplate reader or fluorometer.

ParameterWavelength
Excitation (Ex) ~498 nm
Emission (Em) ~521 nm
Data sourced from Thermo Fisher Scientific.[4]
Troubleshooting Guide: High Background Fluorescence

High background fluorescence is one of the most common issues in sensitive fluorescence-based assays, as it can mask the specific signal and reduce the assay's dynamic range.

Q1: My blank and negative control wells show high fluorescence. What are the primary causes?

High background can stem from several sources, often related to the reagents or the experimental setup. The most common causes include:

  • Substrate Instability and Autohydrolysis: The (Asp)₂-R110 substrate may degrade spontaneously over time, especially when exposed to light or non-optimal pH conditions, releasing the fluorescent R110 molecule.[6][7]

  • Reagent Contamination: Buffers, solvents (like DMSO), or water may contain fluorescent impurities.[7][8] If using cell culture, serum is a known source of caspase-like activity that can cleave the substrate.[9]

  • High Substrate Concentration: Using a substrate concentration that is too high can lead to elevated background fluorescence.[6]

  • Sample Autofluorescence: In cell-based assays, endogenous cellular molecules can fluoresce, contributing to the background signal.[10]

Q2: How can I systematically identify the source of the high background?

Running a specific set of controls is the most effective way to diagnose the problem. By omitting one component at a time, you can pinpoint the source of the unwanted signal.

Control NameComponentsPurposePotential Finding if Signal is High
Reagent Blank Assay Buffer OnlyMeasures background from buffer and microplate.Buffer or plate is contaminated/autofluorescent.
Substrate Control Assay Buffer + SubstrateMeasures substrate autohydrolysis.[6]Substrate is degrading spontaneously.
No-Cell / No-Enzyme Control Assay Buffer + Substrate + Cell MediumMeasures background from the culture medium (e.g., serum).[9]Components in the medium are fluorescent or have enzymatic activity.
Sample Autofluorescence Control Assay Buffer + Cells/Lysate (No Substrate)Measures intrinsic fluorescence from the biological sample.[10]Cells or lysate have high natural autofluorescence.
Q3: My "untreated cells" control shows significant signal. Is this considered background?

Not necessarily. It is important to distinguish between non-specific background and baseline biological activity.[9] Many cultured cell lines, particularly transformed cells, have a natural rate of spontaneous apoptosis.[9] This results in a low but significant level of specific caspase activity even in untreated samples. The true background is the signal from sources independent of the cells, which can be measured with a "no-cell" control (culture medium + substrate).[9]

Q4: What are the best practices for preparing and storing the (Asp)₂-R110 substrate to minimize degradation?

Proper handling of fluorescent substrates is critical for assay success.[6][8]

  • Storage: Store the substrate stock solution, typically dissolved in high-purity DMSO or DMF, at -20°C or below, protected from light and moisture.[3][4]

  • Preparation: Prepare the final working solution by diluting the stock solution into the assay buffer immediately before use.[4] Avoid repeated freeze-thaw cycles of the stock solution.

  • Light Protection: Rhodamine 110 and its derivatives are light-sensitive.[7] Protect all substrate-containing solutions from light by using amber tubes or covering them with aluminum foil. Perform incubations in the dark.

Diagrams and Visual Guides
Enzymatic Reaction Pathway

The diagram below illustrates the two-step enzymatic cleavage of the non-fluorescent (Asp)₂-R110 substrate into its fluorescent products.

ReactionPathway sub (Asp)₂-Rhodamine 110 (Non-Fluorescent) int Monoamide-Rhodamine 110 (Fluorescent) sub->int 1st Cleavage (+ Caspase) prod Rhodamine 110 (Highly Fluorescent) int->prod 2nd Cleavage (+ Caspase)

Caption: Enzymatic cleavage of the (Asp)₂-R110 substrate.

Troubleshooting Logic for High Background

Use this flowchart to diagnose and resolve high background fluorescence in your assay.

Troubleshooting start High Background Signal? check_substrate Run 'Substrate Control' (Buffer + Substrate). Is signal high? start->check_substrate Yes check_autofluorescence Run 'Sample Autofluorescence' (Buffer + Sample, No Substrate). Is signal high? check_substrate->check_autofluorescence No sol_substrate Substrate is degrading. - Prepare fresh solution - Protect from light - Check buffer pH check_substrate->sol_substrate Yes check_media Run 'No-Cell Control' (Medium + Substrate). Is signal high? check_autofluorescence->check_media No sol_autofluorescence Sample has high autofluorescence. - Subtract blank - Use alternative assay check_autofluorescence->sol_autofluorescence Yes sol_media Culture medium or serum is the source. - Use serum-free medium for assay - Heat-inactivate serum check_media->sol_media Yes sol_optimize Background is acceptable or from an unidentifiable source. - Titrate and lower substrate concentration - Check instrument gain settings check_media->sol_optimize No

Caption: A logical workflow for troubleshooting high background.

Standard Experimental Protocol

This protocol provides a general workflow for measuring caspase activity in cell lysates using the (Asp)₂-R110 substrate in a 96-well plate format. Optimization may be required for specific cell types and experimental conditions.

I. Reagent Preparation
  • Assay Buffer: Prepare a buffer such as 10 mM HEPES or Tris at pH 7.5.[4]

  • Substrate Stock Solution (e.g., 1 mM): Dissolve (Asp)₂-R110 substrate in high-purity DMSO. Store at -20°C, protected from light.[3]

  • Substrate Working Solution (e.g., 2X concentration): Immediately before use, dilute the substrate stock solution in Assay Buffer to twice the final desired concentration.

  • R110 Standard (Optional): For quantifying enzyme activity, prepare a standard curve using a pure Rhodamine 110 standard solution.[3]

  • Cell Lysate: Prepare cell lysates from treated and untreated cells using a suitable lysis buffer. Determine the protein concentration of each lysate.

II. Assay Procedure

Workflow A 1. Prepare Reagents (Buffer, Substrate, Lysates) B 2. Pipette Controls & Samples (50 µL/well of Lysate/Buffer) into a black, clear-bottom 96-well plate A->B C 3. Prepare 2X Substrate Working Solution B->C D 4. Add 50 µL of 2X Substrate Solution to all wells to start reaction C->D E 5. Incubate in the Dark (e.g., 1-2 hours at 37°C) D->E F 6. Measure Fluorescence (Ex: 498 nm, Em: 521 nm) E->F

Caption: Standard experimental workflow for the (Asp)₂-R110 assay.

III. Detailed Steps
  • Plate Setup: Add 50 µL of cell lysate (or buffer/medium for controls) to the wells of a black, clear-bottom 96-well plate.

  • Initiate Reaction: Add 50 µL of the 2X Substrate Working Solution to each well. The final volume should be 100 µL.

  • Incubation: Cover the plate to protect it from light and incubate for 1-2 hours at 37°C.[3] For kinetic assays, begin reading immediately.

  • Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to ~498 nm and emission to ~521 nm.

  • Data Analysis: Subtract the average fluorescence of the appropriate blank from all readings. Plot the fluorescence intensity against protein concentration or time. If a standard curve was used, calculate the concentration of R110 produced.

References

Technical Support Center: D2R Caspase Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time for Dopamine (B1211576) D2 Receptor (D2R) caspase assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for a D2R-mediated caspase assay?

The optimal incubation time for a D2R-mediated caspase assay can vary significantly depending on several factors, including the cell line, the specific D2R agonist or antagonist used, and its concentration.[1] While some studies have reported observing effects on caspase-3/7 activity after 24 hours of treatment with D2R agonists, it is crucial to perform a time-course experiment to determine the peak activity in your specific experimental system.[2][3][4][5]

Q2: Why is a time-course experiment necessary?

Q3: What are the key factors that influence the optimal incubation time?

Several factors can influence the kinetics of D2R-induced apoptosis and therefore the optimal incubation time for a caspase assay:

  • Cell Type: Different cell lines and primary cells have varying sensitivities and responses to D2R stimulation.[1]

  • D2R Ligand: The specific agonist or antagonist used, its concentration, and its binding affinity can affect the timing and magnitude of the apoptotic response.

  • D2R Expression Level: The level of D2R expression in your cell model can influence the strength of the downstream signaling cascade.

  • Apoptotic Pathway: D2R can couple to various intracellular pathways, and the specific pathway activated may influence the timing of caspase activation.[8]

Q4: What is the general mechanism of D2R-mediated apoptosis?

Dopamine, through the D2 receptor, can induce apoptosis in certain cell types, such as lactotropes in the anterior pituitary gland.[8] This pro-apoptotic effect can be mediated by the short isoform of the D2 receptor (D2S) and may involve the p38 MAPK signaling pathway.[8] Activation of D2R can lead to the activation of the caspase cascade, ultimately resulting in apoptosis.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant increase in caspase activity after D2R agonist treatment. The incubation time is too short or too long, missing the peak of caspase activity.Perform a time-course experiment, measuring caspase activity at multiple time points (e.g., 2, 4, 6, 12, 24, and 48 hours) after agonist addition.
The concentration of the D2R agonist is not optimal (either too low to induce apoptosis or too high, causing rapid cell death and caspase degradation).Perform a dose-response experiment with a range of agonist concentrations at a fixed, optimal time point determined from your time-course experiment.
The cell line has low or no expression of the D2R.Confirm D2R expression in your cell line using techniques like Western blot, qPCR, or immunocytochemistry.
The chosen caspase assay is not sensitive enough.Consider using a more sensitive assay, such as a luminogenic or fluorogenic assay, which are generally more sensitive than colorimetric assays.[9]
High background caspase activity in untreated control cells. The cell culture is unhealthy or undergoing spontaneous apoptosis.Ensure proper cell culture conditions, including media, supplements, and passage number. Visually inspect cells for signs of stress or overgrowth before starting the experiment.
The cell seeding density is too high, leading to contact inhibition and apoptosis.Optimize the cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
Contamination of the cell culture.Regularly check for and test for microbial contamination.
Inconsistent results between experiments. Variations in incubation time, temperature, or reagent preparation.Standardize all experimental parameters, including incubation times, temperatures, and reagent concentrations. Prepare fresh reagents for each experiment.
Pipetting errors or variability in cell numbers.Be meticulous with pipetting and ensure accurate cell counting and seeding. Use a multichannel pipette for adding reagents to multiple wells simultaneously to minimize timing differences.

Experimental Protocols

Protocol: Time-Course Experiment for D2R Caspase-3/7 Assay

This protocol outlines a general procedure for determining the optimal incubation time for a D2R-mediated caspase-3/7 assay using a plate-based luminogenic assay.

Materials:

  • Cells expressing D2R

  • Appropriate cell culture medium

  • D2R agonist of interest

  • Vehicle control (e.g., DMSO)

  • Positive control for apoptosis (e.g., staurosporine)

  • White-walled 96-well plates suitable for luminescence assays

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed your cells in a white-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat cells with your D2R agonist at the desired concentration.

    • Include a vehicle control group.

    • Include a positive control group (e.g., staurosporine) to ensure the assay is working correctly.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for various time points (e.g., 2, 4, 6, 12, 24, and 48 hours).

  • Assay Reagent Addition: At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Assay Reagent to each well according to the manufacturer's instructions.[10]

  • Incubation with Reagent: Incubate the plate at room temperature for the time recommended by the manufacturer (typically 1-2 hours) to allow for cell lysis and signal generation.[10]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with media and reagent only) from all other readings.

    • Plot the relative luminescence units (RLU) against time for each treatment group.

    • The time point with the highest caspase activity for the D2R agonist-treated group is the optimal incubation time for your future experiments.

Data Presentation

Table 1: Example Time-Course Data for D2R Agonist-Induced Caspase-3/7 Activity

Time (hours)Vehicle Control (RLU)D2R Agonist (RLU)Positive Control (RLU)
21,5002,0005,000
41,6003,50015,000
61,5508,00030,000
121,70015,00050,000
241,80012,00045,000
482,0005,00020,000

RLU: Relative Luminescence Units. Data are hypothetical and for illustrative purposes only.

Visualizations

D2R_Apoptosis_Pathway D2R_Agonist D2R Agonist D2R Dopamine D2 Receptor (D2S) D2R_Agonist->D2R Binds to p38_MAPK p38 MAPK Activation D2R->p38_MAPK Activates Caspase_Cascade Caspase Cascade Activation p38_MAPK->Caspase_Cascade Leads to Apoptosis Apoptosis Caspase_Cascade->Apoptosis Results in Caspase_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Measurement cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Overnight Seed_Cells->Adhere Add_Ligands Add D2R Ligand, Vehicle, & Positive Control Adhere->Add_Ligands Time_Course Incubate for Various Time Points Add_Ligands->Time_Course Add_Reagent Add Caspase Assay Reagent Time_Course->Add_Reagent Incubate_RT Incubate at Room Temperature Add_Reagent->Incubate_RT Read_Luminescence Measure Luminescence Incubate_RT->Read_Luminescence Analyze_Data Analyze Data and Determine Optimal Time Read_Luminescence->Analyze_Data Troubleshooting_Flowchart Start Start: No Increase in Caspase Activity Check_Time Did you perform a time-course experiment? Start->Check_Time Perform_Time_Course Perform a time-course (2-48 hours) Check_Time->Perform_Time_Course No Check_Concentration Is the agonist concentration optimal? Check_Time->Check_Concentration Yes Perform_Time_Course->Check_Concentration Contact_Support Contact Technical Support Perform_Time_Course->Contact_Support Perform_Dose_Response Perform a dose-response experiment Check_Concentration->Perform_Dose_Response No Check_D2R_Expression Does the cell line express D2R? Check_Concentration->Check_D2R_Expression Yes Perform_Dose_Response->Check_D2R_Expression Perform_Dose_Response->Contact_Support Verify_Expression Verify D2R expression (e.g., Western Blot) Check_D2R_Expression->Verify_Expression No Check_Assay_Sensitivity Is the assay sensitive enough? Check_D2R_Expression->Check_Assay_Sensitivity Yes Verify_Expression->Check_Assay_Sensitivity Verify_Expression->Contact_Support Use_Sensitive_Assay Use a more sensitive assay (luminescent/ fluorogenic) Check_Assay_Sensitivity->Use_Sensitive_Assay No End Problem Resolved Check_Assay_Sensitivity->End Yes Use_Sensitive_Assay->End

References

Technical Support Center: Preventing Photobleaching of Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Rhodamine 110 during fluorescence imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for Rhodamine 110 imaging?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Rhodamine 110, upon exposure to excitation light.[1] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a fading signal during imaging.[2][3] This is particularly problematic for quantitative studies, long-term time-lapse imaging, and capturing images of low-abundance targets, as it can lead to skewed data and false results.[2][3]

Q2: What are the primary causes of Rhodamine 110 photobleaching?

A2: The main drivers of photobleaching for rhodamine dyes are high-intensity excitation light and prolonged exposure times.[4] The presence of molecular oxygen can significantly accelerate this process by reacting with the excited fluorophore to generate reactive oxygen species (ROS), which then degrade the dye.

Q3: How can I minimize photobleaching of Rhodamine 110 in my experiments?

A3: There are several strategies to reduce photobleaching, which can be broadly categorized as optimizing imaging conditions and using chemical stabilization.

  • Optimize Imaging Conditions:

    • Reduce Excitation Light Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio.[5] Neutral density filters can be used to attenuate the light source.[5]

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera.[5]

    • Avoid Unnecessary Illumination: Only expose the sample to the excitation light when actively acquiring an image.[5] Use transmitted light to find and focus on the region of interest before switching to fluorescence imaging.[3]

  • Chemical Stabilization:

    • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.[6] These reagents work by scavenging free radicals and reducing the rate of photobleaching.

    • Optimize Imaging Buffer for Live Cells: For live-cell imaging, where traditional antifade reagents can be toxic, use specialized live-cell imaging media that may contain oxygen scavengers or antioxidants like Trolox.[7]

Troubleshooting Guide

Problem: My Rhodamine 110 signal is fading very quickly.

This troubleshooting guide will help you identify and resolve common causes of rapid photobleaching.

Step 1: Evaluate Your Imaging Parameters

QuestionRecommendation
Is the excitation light too intense? Reduce the laser power or lamp intensity. Use a neutral density filter if available.[5]
Is the exposure time too long? Decrease the camera exposure time to the minimum required for a clear signal.[5]
Is the sample being continuously illuminated? Illuminate the sample only when acquiring images. Use transmitted light for focusing.[3]

Step 2: Assess Your Sample Preparation and Reagents

QuestionRecommendation
Are you using an antifade reagent (for fixed cells)? If not, incorporate a commercial or homemade antifade mounting medium.[6]
Is your antifade reagent compatible with Rhodamine 110? Some antifade reagents can quench the initial fluorescence of certain dyes.[8] It may be necessary to test different antifade formulations.
For live-cell imaging, is your medium optimized? Use a specialized live-cell imaging solution containing antioxidants like Trolox or commercial reagents like ProLong™ Live Antifade Reagent.[4]
Could the local environment be a factor? Extreme pH or high temperatures can sometimes increase the rate of photobleaching. Ensure your sample is at an appropriate pH and is not being heated by the light source.[1]

Step 3: Consider the Inherent Photostability of the Dye

QuestionRecommendation
Is Rhodamine 110 the most photostable dye for your application? While rhodamines are generally more photostable than dyes like fluorescein, for very demanding applications, consider alternative, more photostable dyes if your experimental design allows.[6]

Quantitative Data on Antifade Reagents

While specific quantitative data for the photostability of Rhodamine 110 with a wide range of antifade reagents is not extensively published in a comparative format, the following table provides an illustrative comparison based on data for tetramethylrhodamine (B1193902), a closely related rhodamine dye. The photobleaching half-life represents the time it takes for the fluorescence intensity to decrease by 50% under continuous illumination.

Table 1: Illustrative Photobleaching Half-Lives of Tetramethylrhodamine with Different Antifade Reagents

Mounting MediumPhotobleaching Half-life (seconds)Primary Antifade ComponentSuitable for
90% Glycerol (B35011) in PBS (pH 8.5)7NoneFixed Cells
Vectashield®330p-Phenylenediamine (PPD) derivativeFixed Cells
ProLong™ GoldReported to provide enhanced resistance to photobleaching[9]ProprietaryFixed Cells
SlowFade™ GoldReported to provide increased resistance to photobleaching[1]ProprietaryFixed Cells

Disclaimer: The data in this table is based on a study using tetramethylrhodamine and should be considered illustrative.[10] The actual photostability of Rhodamine 110 may vary depending on the specific experimental conditions. Researchers are encouraged to perform their own validation experiments.

Experimental Protocol: Quantifying Rhodamine 110 Photobleaching and Antifade Efficacy

This protocol provides a methodology for comparing the effectiveness of different antifade reagents in reducing the photobleaching of Rhodamine 110.

Objective: To measure and compare the rate of photobleaching of Rhodamine 110 in the presence of different antifade mounting media.

Materials:

  • Rhodamine 110-labeled samples (e.g., fixed cells, tissue sections)

  • Microscope slides and coverslips

  • A selection of antifade mounting media to be tested (e.g., ProLong™ Gold, Vectashield®, SlowFade®, homemade formulations)

  • Control mounting medium (e.g., 90% glycerol in PBS)

  • Fluorescence microscope with a suitable filter set for Rhodamine 110 (Excitation/Emission ~497/520 nm) and a digital camera

  • Image analysis software (e.g., ImageJ/Fiji)

Methodology:

  • Sample Preparation:

    • Prepare multiple identical slides of your Rhodamine 110-labeled specimen.

    • Mount each slide with a different antifade reagent, including a control slide with a non-antifade medium.

    • If using a curing mountant like ProLong™ Gold, allow the slides to cure according to the manufacturer's instructions (typically 24 hours in the dark at room temperature).[9]

  • Image Acquisition:

    • Turn on the microscope and allow the light source to stabilize.

    • For each slide, locate a representative field of view.

    • Set the imaging parameters (e.g., excitation intensity, exposure time, camera gain) and keep them constant for all subsequent image acquisitions.

    • Acquire a time-lapse series of images of the same field of view. A typical protocol would be to capture an image every 10-30 seconds for a total duration of 5-10 minutes, or until the fluorescence has significantly faded.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Select several regions of interest (ROIs) within the fluorescently labeled structures. Also, select a background ROI in an area with no fluorescence.

    • For each time point, measure the mean fluorescence intensity of each ROI and the background ROI.

    • Subtract the mean background intensity from the mean intensity of each specific ROI for each time point to correct for background noise.

    • Normalize the background-corrected intensity values for each ROI by dividing by the intensity at the first time point (t=0).

    • Plot the normalized fluorescence intensity as a function of time for each antifade reagent.

    • From the resulting photobleaching curves, you can determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) for each condition.

Expected Outcome: The photobleaching curves will demonstrate the rate of fluorescence decay for Rhodamine 110 with each antifade reagent. A slower decay rate and a longer half-life indicate a more effective antifade reagent.

Visualizing Photobleaching and Prevention

Jablonski Diagram of Photobleaching

Jablonski cluster_singlet Singlet States cluster_triplet Triplet State S0 S0 (Ground State) S1 S1 (Excited Singlet State) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 T1 (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) Bleached Bleached State (Non-fluorescent) T1->Bleached Reaction with O2 (Photobleaching)

Caption: Jablonski diagram illustrating the electronic state transitions of a fluorophore leading to fluorescence or photobleaching.

Mechanism of Antifade Reagents

AntifadeMechanism cluster_photobleaching Photobleaching Pathway cluster_antifade Antifade Intervention Fluorophore_T1 Excited Triplet Fluorophore (T1) ROS Reactive Oxygen Species (ROS) Fluorophore_T1->ROS Energy Transfer Oxygen Molecular Oxygen (O2) Bleached_Fluorophore Bleached Fluorophore ROS->Bleached_Fluorophore Oxidative Damage Antifade Antifade Reagent Inactive_Product Inactive Product Antifade->Inactive_Product Scavenges TroubleshootingWorkflow Start Start: Rapid Signal Loss Check_Imaging Check Imaging Parameters (Intensity, Exposure Time) Start->Check_Imaging Parameters_Optimized Parameters Optimized? Check_Imaging->Parameters_Optimized Parameters_Optimized->Check_Imaging No Check_Reagents Check Reagents (Antifade, Buffer) Parameters_Optimized->Check_Reagents Yes Reagents_Optimized Reagents Optimized? Check_Reagents->Reagents_Optimized Consider_Alternative Consider Alternative Photostable Dye Reagents_Optimized->Consider_Alternative No Problem_Solved Problem Solved Reagents_Optimized->Problem_Solved Yes Consider_Alternative->Problem_Solved

References

solubility issues with (Asp)2-Rhodamine 110 in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Asp)2-Rhodamine 110, focusing on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is (Asp)2-Rhodamine 110 and what is it used for?

(Asp)2-Rhodamine 110 is a fluorogenic substrate used to detect the activity of certain proteases, particularly caspases, which are key enzymes in the process of apoptosis (programmed cell death). The substrate itself is non-fluorescent. When cleaved by an active protease at the aspartic acid residues, it releases the highly fluorescent compound Rhodamine 110. This increase in fluorescence can be measured to quantify enzyme activity.

Q2: How should I store (Asp)2-Rhodamine 110?

(Asp)2-Rhodamine 110 is typically supplied as a lyophilized solid and should be stored at -20°C, protected from light and moisture.

Q3: What is the best way to dissolve (Asp)2-Rhodamine 110?

Due to its low solubility in aqueous solutions, it is recommended to first prepare a concentrated stock solution in an organic solvent. High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent.[1]

Q4: Can I dissolve (Asp)2-Rhodamine 110 directly in an aqueous buffer like PBS?

Directly dissolving (Asp)2-Rhodamine 110 in aqueous buffers is not recommended. The parent compound, Rhodamine 110, is only slightly soluble in water, and this low aqueous solubility is a characteristic of many of its derivatives.[2] You will likely encounter significant difficulty in achieving your desired concentration, and the compound may precipitate out of solution.

Q5: How stable is (Asp)2-Rhodamine 110 once dissolved?

Stock solutions of (Asp)2-Rhodamine 110 in anhydrous DMSO can be stored at -20°C for several months.[1] However, working solutions prepared in aqueous buffers are significantly less stable. It is highly recommended to prepare aqueous working solutions fresh on the day of use and not to store them for more than one day.[2]

Troubleshooting Guide

Q1: I see precipitation after adding my (Asp)2-Rhodamine 110 DMSO stock solution to my aqueous assay buffer. What should I do?

This is a common issue caused by the low aqueous solubility of the substrate. Here are several steps you can take to troubleshoot this problem:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of the (Asp)2-Rhodamine 110 in your assay. Many assays with this substrate work well in the low micromolar range.

  • Check the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible, ideally 1% or less. While DMSO helps with the initial dissolution, a high percentage in the final aqueous solution can still lead to precipitation of some compounds.

  • Vortex During Dilution: When preparing the working solution, add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This can help prevent localized high concentrations that are more prone to precipitation.

  • Consider Additives: For some rhodamine-based dyes, the addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01-0.05%), to the assay buffer can help improve solubility and prevent precipitation. You should validate that any additive does not interfere with your assay.

Q2: The fluorescence signal in my assay is lower than expected. Could this be a solubility issue?

Yes, poor solubility can lead to a lower effective concentration of the substrate, resulting in a weaker signal. If you observe any cloudiness or precipitate in your assay wells, it is likely that the substrate has not fully dissolved. Refer to the troubleshooting steps in the previous question to address potential precipitation. Additionally, ensure that your stock solution in DMSO is fully dissolved before diluting it into the aqueous buffer.

Q3: Can the pH of my aqueous buffer affect the solubility of (Asp)2-Rhodamine 110?

While the fluorescence of the cleaved Rhodamine 110 product is stable over a wide pH range (pH 3-9), the solubility of the (Asp)2-Rhodamine 110 substrate itself could be influenced by pH.[1] However, specific data on this is limited. It is best to prepare your assay buffer at the optimal pH for your enzyme of interest and then address solubility issues using the strategies mentioned above.

Data Presentation

Table 1: Solubility of Rhodamine 110 and its Derivatives

CompoundSolventSolubilityNotes
(Asp)2-Rhodamine 110DMSOSoluble (Stock solutions of 5-10 mM are common)Recommended for preparing stock solutions.[1]
Rhodamine 110WaterSlightly soluble / InsolubleDirect dissolution in aqueous buffers is not recommended.[2][3]
Rhodamine 110DMSO≥5.57 mg/mLUltrasonic assistance may be required.[3]
Rhodamine 110EthanolSoluble (≥2.01 mg/mL)Gentle warming and sonication may be needed.[3][4]
Rhodamine 110MethanolSoluble[4]

Experimental Protocols

Protocol for Preparation of (Asp)2-Rhodamine 110 Stock and Working Solutions

Materials:

  • (Asp)2-Rhodamine 110 (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Aqueous assay buffer (e.g., HEPES, Tris at the appropriate pH for your enzyme)

1. Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of lyophilized (Asp)2-Rhodamine 110 to equilibrate to room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of (Z-DEVD)2-Rhodamine 110 (MW: 1515.46 g/mol ), you would add approximately 66 µL of DMSO. c. Vortex the vial thoroughly until the solid is completely dissolved. A brief sonication may assist in dissolution. d. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. e. Store the DMSO stock solution at -20°C, protected from light.

2. Preparation of Aqueous Working Solution (e.g., 50 µM): a. This should be done immediately before use. b. Determine the required volume of your final working solution. c. Dilute the 10 mM DMSO stock solution into the aqueous assay buffer to achieve the desired final concentration. For example, to make 1 mL of a 50 µM working solution, add 5 µL of the 10 mM stock solution to 995 µL of assay buffer. d. It is crucial to add the DMSO stock to the buffer while vortexing to ensure rapid dispersion and minimize the risk of precipitation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Experimental Assay start Start: Lyophilized (Asp)2-Rhodamine 110 stock Dissolve in anhydrous DMSO start->stock stock_sol 10 mM Stock Solution (Store at -20°C) stock->stock_sol working Dilute in Aqueous Buffer (Prepare Fresh) stock_sol->working working_sol Final Working Solution (e.g., 10-100 µM) working->working_sol add_to_assay Add to Assay Plate working_sol->add_to_assay incubate Incubate with Enzyme/Cells add_to_assay->incubate measure Measure Fluorescence (Ex/Em ~498/521 nm) incubate->measure end End: Quantify Activity measure->end

Caption: Experimental workflow for preparing and using (Asp)2-Rhodamine 110.

troubleshooting_workflow start Issue: Precipitation in Aqueous Buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Action: Decrease DMSO % check_dmso->reduce_dmso Yes check_conc Is substrate concentration high? check_dmso->check_conc No reduce_dmso->check_conc reduce_conc Action: Lower final substrate concentration check_conc->reduce_conc Yes check_mixing Was DMSO stock added to buffer with vortexing? check_conc->check_mixing No reduce_conc->check_mixing improve_mixing Action: Ensure rapid mixing during dilution check_mixing->improve_mixing No consider_additive Still Precipitating? Consider adding 0.01% non-ionic surfactant (e.g., Tween-20) check_mixing->consider_additive Yes improve_mixing->consider_additive end Problem Resolved consider_additive->end

References

unexpected cell toxicity with (Asp)2-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected cell toxicity and other issues during experiments with (Asp)2-Rhodamine 110.

Frequently Asked Questions (FAQs)

Q1: What is (Asp)2-Rhodamine 110 and how does it work?

(Asp)2-Rhodamine 110 is a fluorogenic substrate primarily used to detect the activity of caspase-3 and other related caspases, which are key enzymes in the process of apoptosis (programmed cell death). The substrate itself is a non-fluorescent bisamide derivative of Rhodamine 110. In the presence of active caspase-3, the aspartate (Asp) peptide bonds are cleaved. This enzymatic cleavage occurs in two steps, first yielding a fluorescent monoamide intermediate and then the highly fluorescent product, Rhodamine 110 (R110).[1] The increase in fluorescence intensity is directly proportional to the caspase-3 activity in the sample.

Q2: What are the optimal excitation and emission wavelengths for the cleaved Rhodamine 110 product?

The final fluorescent product, Rhodamine 110, has spectral properties similar to fluorescein. The optimal excitation and emission wavelengths are approximately 496-498 nm and 520-521 nm, respectively.[2]

Q3: My cells are showing signs of distress or dying after incubation with (Asp)2-Rhodamine 110. What are the potential causes?

Unexpected cell toxicity can arise from several factors that are not mutually exclusive. The most common causes include:

  • Phototoxicity: The fluorescent product, Rhodamine 110, when excited by light, can generate reactive oxygen species (ROS) that are damaging to cells, especially in live-cell imaging experiments with prolonged or high-intensity illumination.[3]

  • High Probe Concentration: Using the substrate at a concentration higher than recommended can induce cellular stress.

  • Solvent (DMSO) Toxicity: (Asp)2-Rhodamine 110 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). While generally well-tolerated at low concentrations, DMSO can be cytotoxic to many cell lines at final concentrations above 0.5%.[4]

  • Intrinsic Toxicity of Rhodamine 110: The final cleavage product, Rhodamine 110, has been reported to exhibit cytotoxic effects at certain concentrations in some cell lines.[4]

  • Probe Aggregation: Poor solubility of the substrate in aqueous media can lead to the formation of aggregates, which can be phagocytosed by cells and cause stress.

Q4: I am observing high background fluorescence in my assay. What could be the reason?

High background fluorescence can be caused by:

  • Spontaneous hydrolysis of the substrate: Over time or due to improper storage, the (Asp)2-Rhodamine 110 substrate may spontaneously break down, releasing fluorescent Rhodamine 110.

  • Autofluorescence of cells or media: Some cell types and culture media components naturally fluoresce at the same wavelengths used for detection.

  • Contamination: Contamination of reagents or samples with fluorescent substances.

  • Sub-optimal washing steps: In protocols that require washing, residual unbound probe can contribute to background signal.

Q5: I am not detecting any fluorescent signal, or the signal is very weak. What should I do?

A lack of or weak signal could be due to:

  • Inactive Caspases: The cells may not have entered apoptosis, or the caspase-3 activity is below the detection limit of the assay.

  • Incorrect Reagent Preparation: The substrate may have been improperly stored or diluted, leading to its degradation.

  • Incompatible Assay Buffer: The pH or composition of the assay buffer may not be optimal for caspase-3 activity.

  • Incorrect Instrument Settings: Ensure that the correct excitation and emission filters are being used on the fluorometer or microscope.

  • Cell Lysis Issues (for lysate-based assays): Incomplete cell lysis will result in a lower concentration of active caspases in the sample.

Troubleshooting Guide

Issue 1: Unexpected Cell Toxicity or Morphological Changes

If you observe signs of cell stress such as rounding, detachment, membrane blebbing, or cell death that is not attributable to your experimental treatment, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Phototoxicity • Reduce the intensity of the excitation light. • Decrease the duration of light exposure. • Increase the time interval between image acquisitions in time-lapse experiments. • Use a lower magnification objective if possible to reduce light density. • Ensure your imaging system is optimized to minimize "illumination overhead" where the sample is illuminated without signal detection.[3]
High Probe Concentration • Perform a concentration titration to determine the lowest effective concentration of (Asp)2-Rhodamine 110 for your specific cell type and experimental conditions. • Refer to the recommended concentration ranges in the data tables below.
DMSO Toxicity • Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1% for sensitive cell lines.[4][] • Always include a vehicle control (cells treated with the same final concentration of DMSO without the probe) to assess the effect of the solvent alone.
Intrinsic Toxicity of Rhodamine 110 • Minimize the incubation time with the substrate to the shortest duration necessary to obtain a detectable signal. • For endpoint assays, lyse the cells to measure caspase activity, which avoids prolonged exposure of live cells to the cleaved product.
Probe Aggregation • Ensure the (Asp)2-Rhodamine 110 stock solution in DMSO is fully dissolved before diluting into aqueous buffer. • After diluting into your final assay buffer, use the solution promptly and avoid prolonged storage. • Consider a brief sonication of the stock solution if you suspect solubility issues.
Issue 2: High Background Fluorescence
Potential Cause Troubleshooting Steps
Spontaneous Substrate Hydrolysis • Prepare fresh dilutions of the substrate from a properly stored, desiccated stock for each experiment. • Avoid repeated freeze-thaw cycles of the stock solution.
Autofluorescence • Image a sample of unstained cells (with and without your experimental treatment) to determine the level of natural fluorescence. • If possible, use a culture medium with low background fluorescence (e.g., phenol (B47542) red-free medium). • Use appropriate background subtraction during image analysis.
Sub-optimal Washing • If your protocol includes washing steps, ensure they are performed thoroughly to remove any unbound substrate.
Issue 3: No or Low Fluorescent Signal
Potential Cause Troubleshooting Steps
Inactive Caspases • Include a positive control for apoptosis (e.g., cells treated with staurosporine (B1682477) or another known apoptosis inducer) to confirm that the assay is working. • Optimize the timing of your experiment; caspase activation is a transient event.
Incorrect Reagent Preparation/Storage • Store the lyophilized (Asp)2-Rhodamine 110 and its DMSO stock solution protected from light and moisture at -20°C.[6] • Prepare fresh dilutions in assay buffer immediately before use.
Incompatible Assay Buffer • Ensure the assay buffer has a pH between 7.2 and 7.4 and contains appropriate components to support caspase activity.[2]
Incorrect Instrument Settings • Verify the excitation and emission filters are set correctly for Rhodamine 110 (Ex: ~498 nm, Em: ~521 nm).[2]
Incomplete Cell Lysis • For assays using cell lysates, ensure your lysis buffer and protocol are effective for your cell type. A positive control for apoptosis should still yield a strong signal.

Quantitative Data Summary

Table 1: Recommended Final DMSO Concentrations in Cell Culture

DMSO Concentration Effect on Cells Recommendation
< 0.1%Generally considered safe for most cell lines.[7]Ideal for sensitive cells and long-term experiments.
0.1% - 0.5%Tolerated by many robust cell lines for shorter exposures.[4][]Use with caution and always include a vehicle control.
> 0.5%Increased risk of cytotoxicity for many cell types.[]Not recommended for most cell-based assays.

Table 2: General Recommendations for (Asp)2-Rhodamine 110 Concentration

Assay Type Typical Final Concentration Range Notes
Endpoint Assay (Cell Lysates) 10 - 50 µMHigher concentrations may be used as the incubation time is typically short and cells are already lysed.
Live-Cell Imaging (Short-term) 1 - 10 µMLower concentrations are recommended to minimize potential toxicity.
High-Throughput Screening (HTS) 10 - 100 µMConcentration may be higher to ensure a robust signal in a shorter time frame.[8]

Note: The optimal concentration is cell-type dependent and should be determined empirically.

Table 3: Photophysical Properties of Rhodamine 110

Parameter Value
Excitation Maximum (Ex) ~498 nm
Emission Maximum (Em) ~521 nm
Appearance Green Fluorescence

Experimental Protocols

Protocol: Endpoint Caspase-3 Activity Assay in Cell Lysates

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

A. Reagent Preparation

  • Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA. Prepare fresh before use.

  • 2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol. Prepare fresh before use.

  • (Asp)2-Rhodamine 110 Stock Solution: Dissolve the lyophilized substrate in high-quality, anhydrous DMSO to create a 1-10 mM stock solution. Store at -20°C, protected from light and moisture.

B. Sample Preparation

  • Induce apoptosis in your cells using the desired method. Include a non-induced control group.

  • For adherent cells, scrape and collect them. For suspension cells, pellet them by centrifugation (e.g., 500 x g for 5 minutes).

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 million cells).

  • Incubate on ice for 10-15 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your cell lysate.

C. Assay Procedure

  • Determine the protein concentration of your cell lysates.

  • In a black, 96-well microplate, add 50-200 µg of protein diluted to 50 µL with Cell Lysis Buffer to each well.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • Add 5 µL of a 200 µM working solution of (Asp)2-Rhodamine 110 (prepared by diluting the stock solution in assay buffer) to each well for a final concentration of 10 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader with excitation at ~498 nm and emission at ~521 nm.

Visualizations

Mechanism of (Asp)2-Rhodamine 110 Activation sub (Asp)2-Rhodamine 110 (Non-fluorescent) mono Monoamide Intermediate (Fluorescent) sub->mono First Cleavage caspase Active Caspase-3 caspase->sub caspase->mono r110 Rhodamine 110 (Highly Fluorescent) mono->r110 Second Cleavage

Caption: Enzymatic activation of (Asp)2-Rhodamine 110 by caspase-3.

Troubleshooting Unexpected Cell Toxicity start Unexpected Cell Toxicity Observed q1 Is a vehicle (DMSO) control included? start->q1 a1_no Include Vehicle Control q1->a1_no No q2 Is DMSO concentration >0.5%? q1->q2 Yes a1_yes Toxicity observed in probe-treated cells only q3 Is probe concentration optimized? a1_yes->q3 a1_no->start q2->a1_yes No a2_yes Reduce DMSO Concentration q2->a2_yes Yes a2_yes->start a3_no Perform Concentration Titration q3->a3_no No q4 Are you performing live-cell imaging? q3->q4 Yes a3_no->start a4_yes Reduce Light Exposure/Intensity q4->a4_yes Yes end Re-evaluate Experiment q4->end No a4_yes->start

Caption: A logical workflow for troubleshooting unexpected cell toxicity.

Potential Off-Target Effects of Rhodamine Dyes rhodamine Rhodamine 110 (Cationic Dye) membrane Cell Membrane rhodamine->membrane Crosses cytosol Cytosol membrane->cytosol mitochondria Mitochondria cytosol->mitochondria accumulation Mitochondrial Accumulation mitochondria->accumulation Driven by potential Negative Membrane Potential potential->mitochondria interference Potential Interference with Mitochondrial Function accumulation->interference

Caption: Potential mitochondrial accumulation of Rhodamine 110.

References

Technical Support Center: Optimizing R110-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Rhodamine 110 (R110)-based assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High Background Fluorescence

Q1: I am observing high background fluorescence in my R110-based assay. What are the potential causes and how can I reduce it?

A1: High background fluorescence can significantly reduce the signal-to-noise ratio and mask the true signal from your enzyme of interest. The primary causes often include substrate auto-hydrolysis, contaminated reagents, or cellular autofluorescence.

Troubleshooting Steps:

  • Substrate Quality and Handling:

    • Use High-Purity Substrate: Ensure you are using a high-quality, purified R110 substrate. Lower purity substrates can contain fluorescent contaminants.

    • Proper Storage: Store the R110 substrate according to the manufacturer's instructions, typically desiccated and protected from light, to prevent degradation.[1]

    • Fresh Working Solutions: Prepare fresh substrate working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]

  • Reagent and Buffer Optimization:

    • Blank Controls: Always include a "no-enzyme" control (containing all reaction components except the enzyme) and a "no-substrate" control to determine the contribution of substrate auto-hydrolysis and buffer components to the background signal.

    • Buffer Composition: Some buffer components can contribute to background fluorescence. Test different buffer formulations or use a commercially optimized assay buffer. Phenol (B47542) red in cell culture media is a known source of autofluorescence.[2]

    • BSA Concentration: If using Bovine Serum Albumin (BSA) to prevent non-specific binding, its concentration may need optimization as high concentrations can sometimes increase background.[3]

  • Instrument Settings:

    • Wavelength Selection: Ensure you are using the optimal excitation and emission wavelengths for R110, which are typically around 498 nm and 521 nm, respectively.[1]

    • Gain Settings: Optimize the gain setting on your fluorescence plate reader. While high gain can amplify a weak signal, it will also amplify the background. Find a balance that provides a good dynamic range without saturating the detector.

  • Cell-Based Assay Considerations:

    • Autofluorescence: Cells and media components can exhibit autofluorescence.[2][4] Include an "unstained" or "no-substrate" cell control to measure the inherent cellular autofluorescence.

    • Washing Steps: Incorporate thorough but gentle washing steps to remove any unbound substrate or fluorescent compounds from the wells after incubation.[5][6]

Low Signal or Weak Fluorescence

Q2: My R110 assay is generating a very low signal. What factors could be contributing to this, and how can I increase the signal strength?

A2: A weak signal can be due to suboptimal enzyme activity, insufficient substrate concentration, or improper assay conditions.

Troubleshooting Steps:

  • Enzyme Activity and Concentration:

    • Enzyme Integrity: Ensure the enzyme has been stored correctly and has not lost activity.

    • Enzyme Titration: Perform an enzyme titration experiment to determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.

    • pH and Temperature: Verify that the assay buffer pH and incubation temperature are optimal for your specific enzyme's activity.[7]

  • Substrate Concentration (Michaelis-Menten Kinetics):

    • Substrate Titration: The substrate concentration should be carefully optimized. According to Michaelis-Menten kinetics, the reaction rate is dependent on the substrate concentration.[8] It is often recommended to use a substrate concentration equal to or slightly above the Michaelis constant (Km) to ensure the enzyme is not substrate-limited.[9][10]

    • Determine Km: If the Km of your enzyme for the R110 substrate is unknown, perform a substrate titration experiment to determine the concentration that yields half-maximal velocity (Vmax).

  • Incubation Time:

    • Time-Course Experiment: Run a time-course experiment to determine the optimal incubation time. The reaction should proceed long enough to generate a significant signal but should remain within the linear phase of the reaction to ensure the signal is proportional to enzyme activity.

Data Presentation

Table 1: Troubleshooting Summary for High Background

Potential Cause Recommended Action Control Experiment
Substrate Auto-hydrolysisUse fresh, high-purity substrate; minimize light exposure."No-enzyme" control
Reagent ContaminationUse high-purity water and reagents; filter sterilize buffers."Buffer only" blank
Cellular AutofluorescenceUse media without phenol red; include cell-only controls."Unstained" cell control
Non-specific BindingOptimize BSA concentration; include sufficient wash steps."No-primary antibody" (if applicable)

Table 2: Key Parameters for Assay Optimization

Parameter Typical Range for R110 Assays Optimization Experiment
Enzyme Concentration Varies by enzymeEnzyme titration
Substrate Concentration 1-100 µM (dependent on enzyme Km)Substrate titration (to determine Km/Vmax)
Incubation Time 30 minutes - 4 hoursTime-course experiment
pH 6.5 - 8.0pH profile of enzyme activity
Temperature 25°C - 37°CTemperature profile of enzyme activity

Experimental Protocols

Protocol: Determining Optimal Enzyme Concentration
  • Prepare a serial dilution of your enzyme in the assay buffer. A typical starting range might be from 10x to 0.1x of your expected working concentration.

  • Add the diluted enzyme to the wells of a microplate.

  • Include a "no-enzyme" control containing only the assay buffer.

  • Initiate the reaction by adding a fixed, saturating concentration of the R110 substrate to all wells.

  • Incubate the plate at the optimal temperature for a fixed period (e.g., 60 minutes).

  • Measure the fluorescence using a plate reader with excitation at ~498 nm and emission at ~521 nm.

  • Plot the fluorescence intensity against the enzyme concentration. The optimal concentration will be within the linear range of this curve.

Protocol: Determining Substrate Km and Vmax
  • Prepare a serial dilution of the R110 substrate in the assay buffer.

  • Add the diluted substrate to the wells of a microplate.

  • Include a "no-substrate" control containing only the assay buffer.

  • Initiate the reaction by adding a fixed, optimal concentration of the enzyme to all wells.

  • Measure the fluorescence at multiple time points to determine the initial reaction velocity (rate of fluorescence increase) for each substrate concentration.

  • Plot the initial velocity against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

R110_Signaling_Pathway cluster_reaction Enzymatic Cleavage cluster_detection Fluorescence Detection Non-Fluorescent Substrate Non-Fluorescent Substrate Fluorescent R110 Fluorescent R110 Non-Fluorescent Substrate->Fluorescent R110 Enzyme Enzyme Enzyme Emission Emission Fluorescent R110->Emission Excitation Excitation Excitation->Fluorescent R110 Detector Detector Emission->Detector

Caption: R110 assay signaling pathway.

Experimental_Workflow A 1. Prepare Reagents (Buffer, Enzyme, Substrate) B 2. Dispense Enzyme to Microplate A->B C 3. Add R110 Substrate to Initiate Reaction B->C D 4. Incubate at Optimal Temperature C->D E 5. Measure Fluorescence (Ex: 498nm, Em: 521nm) D->E F 6. Data Analysis E->F

Caption: General experimental workflow for R110-based assays.

Troubleshooting_Guide Start Problem with S/N Ratio HighBg High Background? Start->HighBg LowSignal Low Signal? HighBg->LowSignal No Substrate Check Substrate Quality & Run 'No-Enzyme' Control HighBg->Substrate Yes Enzyme Optimize Enzyme Conc. & Check Activity LowSignal->Enzyme Yes End Improved S/N Ratio LowSignal->End No Reagents Check Reagent Purity & Run Blanks Substrate->Reagents Autofluorescence Check for Autofluorescence & Use Proper Controls Reagents->Autofluorescence Autofluorescence->End SubstrateConc Optimize Substrate Conc. (Determine Km) Enzyme->SubstrateConc Incubation Optimize Incubation Time SubstrateConc->Incubation Incubation->End

Caption: Troubleshooting decision tree for R110 assays.

References

Technical Support Center: Troubleshooting Caspase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak or absent signals in caspase activity measurements.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am not detecting any caspase activity, or the signal is very weak. What are the potential causes and how can I troubleshoot this?

A weak or absent signal in a caspase assay can stem from several factors, from reagent stability to suboptimal experimental conditions. Below is a step-by-step guide to pinpoint and resolve the issue.

Troubleshooting Workflow for Weak or No Signal

WeakSignalTroubleshooting start Start: Weak or No Signal reagents Check Reagents & Buffers start->reagents cells Evaluate Cell Lysate start->cells protocol Review Assay Protocol start->protocol instrument Verify Instrument Settings start->instrument dtt Is DTT fresh? reagents->dtt DTT is unstable apoptosis Was apoptosis successfully induced? cells->apoptosis incubation_time Was incubation time sufficient (1-4 hours)? protocol->incubation_time wavelength Is the correct wavelength (400-405 nm) set? instrument->wavelength ph Is buffer pH correct (7.2-7.5)? dtt->ph Yes solution_dtt Prepare fresh DTT solution. dtt->solution_dtt No substrate Substrate stored correctly (-20°C, protected from light)? ph->substrate Yes solution_ph Adjust buffer pH. ph->solution_ph No substrate->start No substrate->cells Yes protein Is protein concentration adequate (50-200 µg)? apoptosis->protein Yes solution_apoptosis Optimize inducer concentration and treatment time. Confirm with another method. apoptosis->solution_apoptosis No protein->start No protein->protocol Yes incubation_time->start No incubation_time->instrument Yes solution_wavelength Set correct wavelength. wavelength->solution_wavelength No end_good Signal Detected wavelength->end_good Yes solution_dtt->reagents solution_ph->reagents solution_substrate Use fresh substrate aliquot. solution_substrate->reagents solution_apoptosis->cells solution_protein Increase cell number or concentrate lysate. solution_protein->cells solution_incubation Increase incubation time; monitor kinetically. solution_incubation->protocol solution_wavelength->instrument

Caption: Troubleshooting workflow for weak or no signal in caspase assays.

Detailed Troubleshooting Steps:

  • Reagent and Buffer Integrity :

    • Inactive DTT : Dithiothreitol (DTT) is unstable in solution and is crucial for maintaining caspase activity. Always prepare fresh DTT-containing buffers for each experiment.[1]

    • Incorrect Buffer pH : Caspase-3 activity is optimal at a neutral pH, typically between 7.2 and 7.5. Verify the pH of your assay buffer.[1]

    • Substrate Degradation : Ensure the caspase substrate (e.g., Ac-DEVD-pNA) has been stored correctly, protected from light, and at -20°C. It's recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[1]

  • Cell Lysate Quality :

    • Insufficient Apoptosis Induction : The treatment may not have been potent enough to activate caspases. Optimize the concentration of the apoptosis-inducing agent and the treatment duration. You can confirm apoptosis using an alternative method like TUNEL staining or Annexin V labeling.[1]

    • Low Protein Concentration : The amount of active caspase in your lysate might be below the assay's detection limit. Increase the number of cells used for preparing the lysate or concentrate the lysate if possible. The protein concentration should generally be within the 50-200 µg range per assay.[1][2]

  • Assay Protocol Parameters :

    • Sub-optimal Incubation Time : The reaction may need more time to generate a detectable signal. Try increasing the incubation period from 1-2 hours to 4 hours, or even overnight.[1] Monitoring the reaction kinetically can help determine the optimal time point.[1]

    • Incorrect Volumes : Ensure accurate pipetting with calibrated pipettes.[2]

  • Instrument Settings :

    • Incorrect Wavelength : For colorimetric assays using a pNA-based substrate, ensure the plate reader is set to measure absorbance at 400-405 nm.[1][2]

    • Inappropriate Plate Type : For fluorescent assays, use black plates to minimize background signal, whereas clear plates are suitable for absorbance measurements.[2]

Q2: How can I be sure the signal I'm measuring is specific to caspase-3?

To confirm the specificity of the detected signal for caspase-3 (or other DEVD-cleaving caspases), you should run a parallel reaction that includes a specific caspase-3 inhibitor, such as Ac-DEVD-CHO.[1] A significant reduction in the signal in the presence of the inhibitor indicates that the measured activity is indeed from caspase-3 or a related caspase.

Q3: What are the appropriate controls to include in my caspase activity assay?

Including proper controls is essential for interpreting your results accurately.

  • Negative Control : Lysate from untreated cells or cells treated with a vehicle control. This establishes the baseline caspase activity.[2]

  • Positive Control : Lysate from cells treated with a known apoptosis inducer (e.g., staurosporine) or purified active recombinant caspase-3 enzyme.[1][3] This confirms that the assay is working correctly.

  • Blank Control : This well should contain all the reaction components (e.g., lysis buffer, reaction buffer, substrate) but no cell lysate. This is used to subtract the background absorbance or fluorescence.[4]

  • Inhibitor Control : A sample treated with your apoptosis inducer and a specific caspase inhibitor. This verifies the specificity of the caspase activity being measured.

Quantitative Data Summary

The following tables provide recommended ranges for key experimental parameters. Note that optimal conditions may vary depending on the cell type and specific experimental setup.

Table 1: Cell Number and Protein Concentration

ParameterRecommended RangeNotes
Cells per Lysate Prep 1–5 x 10⁶ cellsCan be adjusted based on expected caspase activity.[2]
Protein per Assay 50–200 µgThe optimal amount should be determined empirically.[1][2]
Lysis Buffer Volume 50 µL per 1–5 x 10⁶ cellsEnsure complete cell lysis.[1]

Table 2: Reagent Concentrations and Incubation Parameters

ParameterRecommended RangeNotes
Ac-DEVD-pNA (Substrate) 50–200 µMFinal concentration in the reaction.[4]
DTT (in Reaction Buffer) 10 mMShould be added fresh before use.[2]
Ac-DEVD-CHO (Inhibitor) ~10 µMFor specificity control.[4]
Incubation Time 1–4 hours (or overnight)Monitor kinetically for optimization.[1][4]
Incubation Temperature 37°COptimal for enzyme activity.[2][4]
Absorbance Wavelength 400–405 nmFor pNA-based colorimetric assays.[2]

Key Experimental Protocol: Colorimetric Caspase-3 Assay

This protocol outlines the key steps for measuring caspase-3 activity using the chromogenic substrate Ac-DEVD-pNA.

1. Reagent Preparation

  • Cell Lysis Buffer : (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA). Add DTT fresh just before use.

  • 2X Reaction Buffer : (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT). Add DTT fresh just before use.

  • Substrate Stock (4 mM) : Reconstitute Ac-DEVD-pNA in DMSO. Store in aliquots at -20°C, protected from light.[1]

2. Cell Lysate Preparation

  • Induce apoptosis in your cell population using your desired method. Include a non-induced control group.

  • Harvest 1–5 x 10⁶ cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.

  • Incubate on ice for 10 minutes.[1]

  • Centrifuge at 10,000 x g for 1 minute at 4°C.[1]

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your cell lysate.

  • Determine the protein concentration of the lysate.

3. Assay Procedure

  • Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay in a 96-well plate.

  • Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.

  • Add 5 µL of the 4 mM Ac-DEVD-pNA substrate. The final volume should be approximately 105 µL.

  • Incubate the plate at 37°C for 1-2 hours.

  • Read the absorbance at 400 or 405 nm in a microplate reader.[2]

Workflow for Colorimetric Caspase-3 Assay

CaspaseAssayWorkflow induce Induce Apoptosis in Cells harvest Harvest & Wash 1-5 x 10^6 Cells induce->harvest lyse Lyse Cells in Chilled Buffer harvest->lyse centrifuge Centrifuge to Collect Supernatant lyse->centrifuge quantify Quantify Protein Concentration centrifuge->quantify plate Plate Lysate (50-200 µg protein) quantify->plate add_buffer Add 2X Reaction Buffer + DTT plate->add_buffer add_substrate Add Ac-DEVD-pNA Substrate add_buffer->add_substrate incubate Incubate at 37°C for 1-2 hours add_substrate->incubate read Read Absorbance at 400-405 nm incubate->read

Caption: General workflow for a colorimetric caspase-3 activity assay.

Caspase Signaling Pathway

Understanding the caspase cascade is crucial for designing experiments and interpreting results. Caspases are broadly categorized as initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7).

CaspasePathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage DNA Damage, Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 caspase9->caspase3 apoptosis Apoptosis (Substrate Cleavage, Cell Death) caspase3->apoptosis

Caption: Simplified overview of the extrinsic and intrinsic caspase activation pathways.

References

Technical Support Center: (Asp)2-Rhodamine 110 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with (Asp)2-Rhodamine 110 and similar caspase substrates. The fluorescence of the cleaved product, Rhodamine 110 (R110), is largely independent of pH in the 3-9 range, making the primary influence of pH its effect on enzymatic activity.[1]

Frequently Asked Questions (FAQs)

Q1: How does the (Asp)2-Rhodamine 110 substrate work?

A1: (Asp)2-Rhodamine 110 is a fluorogenic substrate used to measure the activity of specific caspases, such as caspase-3 and caspase-7. The substrate consists of the Rhodamine 110 (R110) fluorophore with two aspartic acid-containing peptide sequences (e.g., DEVD for caspase-3) attached to its amino groups.[2][3] This bisamide structure renders the molecule non-fluorescent by suppressing the dye's visible absorption and fluorescence.[2] In the presence of an active caspase, the enzyme cleaves the peptide chains, releasing the highly fluorescent Rhodamine 110. The increase in fluorescence intensity is directly proportional to the enzyme's activity.

Substrate (Asp)2-Rhodamine 110 (Non-Fluorescent) Product Rhodamine 110 (Highly Fluorescent) Substrate->Product Enzymatic Cleavage Enzyme Active Caspase-3/7 Enzyme->Substrate Start Problem: Weak or No Signal Check_pH Is Assay Buffer pH between 7.2 and 7.5? Start->Check_pH Check_Enzyme Is the enzyme active and correctly diluted? Check_pH->Check_Enzyme Yes Adjust_pH Solution: Prepare fresh buffer and verify pH. Check_pH->Adjust_pH No Check_Wavelengths Are Ex/Em wavelengths set correctly? (Ex: ~498 nm, Em: ~521 nm) Check_Enzyme->Check_Wavelengths Yes Replace_Enzyme Solution: Use a new enzyme aliquot or perform a positive control. Check_Enzyme->Replace_Enzyme No Check_Substrate Is the substrate intact and at the correct concentration? Check_Wavelengths->Check_Substrate Yes Correct_Wavelengths Solution: Adjust instrument settings to match R110 spectra. Check_Wavelengths->Correct_Wavelengths No Replace_Substrate Solution: Use fresh substrate and verify final concentration. cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_measure 3. Measurement & Analysis Prep_Buffer Prepare Assay Buffer (e.g., 10mM HEPES, pH 7.4) Prep_Enzyme Dilute Caspase-3 Enzyme in Assay Buffer Prep_Buffer->Prep_Enzyme Prep_Substrate Dilute (Asp)2-R110 Substrate in Assay Buffer Prep_Buffer->Prep_Substrate Add_Enzyme Add diluted enzyme to microplate wells Prep_Enzyme->Add_Enzyme Add_Substrate Initiate reaction by adding diluted substrate Add_Enzyme->Add_Substrate Incubate Incubate at desired temp (e.g., 37°C) Add_Substrate->Incubate Measure Measure fluorescence kinetically or at endpoint (Ex: 498 nm, Em: 521 nm) Incubate->Measure Analyze Analyze Data: Calculate reaction rate (V) Measure->Analyze

References

Technical Support Center: Flow Cytometry Apoptosis Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Flow Cytometry Apoptosis Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common artifacts encountered during apoptosis experiments.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the principle of the Annexin V/PI apoptosis assay?

In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. This allows for the identification of early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA to emit a strong red fluorescence. This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2]

Q2: Can I use an Annexin V/PI apoptosis kit on cells from any species?

Yes, the binding of Annexin V to phosphatidylserine is a highly conserved process across different species. Therefore, these kits are generally not species-specific.[1]

Q3: My cells express Green Fluorescent Protein (GFP). Can I still use an Annexin V-FITC/PI assay?

It is not recommended. The emission spectrum of FITC is very similar to that of GFP, which will lead to significant spectral overlap and make data interpretation difficult. Instead, you should choose an Annexin V conjugate with a different fluorochrome, such as PE, APC, or Alexa Fluor 647, to minimize this issue.[1]

Experimental Procedure

Q4: Does the use of trypsin with EDTA affect the Annexin V assay?

Yes, it can significantly impact your results. Annexin V binding to phosphatidylserine is dependent on the presence of calcium ions (Ca²⁺). EDTA is a chelating agent that binds to and sequesters Ca²⁺, thereby inhibiting the Annexin V-PS interaction and leading to inaccurate results.[1] It is recommended to use a gentle, non-enzymatic cell dissociation method or an enzyme like Accutase that does not require EDTA.[1][3]

Q5: Is it necessary to collect the supernatant from adherent cell cultures?

Yes, it is crucial. Apoptotic cells can detach from the culture surface and float in the supernatant. Discarding the supernatant will result in the loss of a significant portion of the apoptotic cell population, leading to an underestimation of apoptosis in your treated group.[1][4]

Troubleshooting Guides

Annexin V/PI Assays

Problem: High percentage of Annexin V positive, PI negative cells in the negative control group.

Possible Cause Recommended Solution
Mechanical stress during cell harvesting Handle cells gently. Use wide-bore pipette tips and avoid vigorous vortexing.[1][3] For adherent cells, use a non-enzymatic cell dissociation buffer or a gentle enzyme like Accutase.[1][3]
Over-trypsinization Minimize the incubation time with trypsin and ensure it is properly neutralized.
Spontaneous apoptosis Ensure cells are harvested during the logarithmic growth phase and are not overly confluent or starved of nutrients.[1]
Inadequate compensation Run single-stain controls for Annexin V and PI to set up proper compensation and avoid spectral overlap.[1]

Problem: No significant increase in apoptosis in the treated group compared to the control.

Possible Cause Recommended Solution
Ineffective drug concentration or treatment time Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis.[1]
Loss of apoptotic cells As mentioned in the FAQs, always collect the supernatant from adherent cell cultures.[1][4]
Reagent issues Check the expiration date of the kit and ensure it has been stored correctly.[1] Run a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to verify that the reagents are working.[2]
TUNEL Assays

Problem: False positive results in the TUNEL assay.

Possible Cause Recommended Solution
Endogenous nucleases Pre-treatment of tissue sections with diethyl pyrocarbonate (DEPC) can help inhibit endogenous nucleases that may cause DNA fragmentation independent of apoptosis.[5][6][7]
Excessive proteinase K treatment The concentration and incubation time with proteinase K should be optimized, as excessive treatment can lead to non-specific DNA breaks.[5][8]
DNA damage from fixation Use neutral buffered formalin for fixation and avoid prolonged fixation times.[8]
DNA synthesis or repair Be aware that cells undergoing active DNA synthesis or repair can show positive TUNEL staining due to the presence of 3'-OH termini.[9]
General Flow Cytometry Issues

Problem: Cell clumps are clogging the flow cytometer.

Possible Cause Recommended Solution
Cell handling Gently resuspend cell pellets and avoid harsh vortexing.[3]
Presence of DNA from dead cells Add DNase I (25–50 µg/mL) and MgCl₂ (up to 5 mM) to the cell suspension to break down extracellular DNA.[3][10]
Cell aggregation Filter the cell suspension through a 35-70 µm cell strainer immediately before analysis.[3]

Problem: Poor separation between cell populations.

Possible Cause Recommended Solution
Incorrect voltage settings Adjust the forward scatter (FSC) and side scatter (SSC) voltages to ensure the cell population is properly visualized and on scale.[1]
Inadequate compensation Use single-stain controls to accurately set the compensation and correct for spectral overlap between fluorochromes.[1][11]
High autofluorescence Use a control of unstained cells to assess the level of autofluorescence and set the negative gates accordingly.[1]

Experimental Protocols

Annexin V-FITC/PI Apoptosis Assay Protocol
  • Induce Apoptosis: Treat cells with the experimental agent to induce apoptosis. Remember to include appropriate positive and negative controls.

  • Harvest Cells:

    • Suspension cells: Centrifuge the cells at 300 x g for 5 minutes.

    • Adherent cells: Gently detach the cells using a non-enzymatic cell lifter or a gentle enzyme like Accutase. Collect the supernatant as it may contain apoptotic cells. Centrifuge the combined cells and supernatant at 300 x g for 5 minutes.

  • Wash Cells: Discard the supernatant and wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspend Cells: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Stain Cells:

    • Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 10 µL of Propidium Iodide (PI) solution.

    • Add 400 µL of 1X Annexin V Binding Buffer.

  • Analyze by Flow Cytometry: Analyze the cells immediately by flow cytometry. Use appropriate controls to set up compensation and gates.

Visualizations

Signaling Pathways and Workflows

apoptosis_pathway Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Caspase-8 Caspase-8 DISC Formation->Caspase-8 Execution Caspases (Caspase-3) Execution Caspases (Caspase-3) Caspase-8->Execution Caspases (Caspase-3) Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Caspase-9->Execution Caspases (Caspase-3) Apoptosis Apoptosis Execution Caspases (Caspase-3)->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

experimental_workflow Flow Cytometry Apoptosis Assay Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Harvesting Cell Harvesting Cell Culture & Treatment->Cell Harvesting Washing Washing Cell Harvesting->Washing Staining (Annexin V/PI) Staining (Annexin V/PI) Washing->Staining (Annexin V/PI) Flow Cytometry Acquisition Flow Cytometry Acquisition Staining (Annexin V/PI)->Flow Cytometry Acquisition Data Analysis Data Analysis Flow Cytometry Acquisition->Data Analysis

Caption: General experimental workflow for an apoptosis assay using flow cytometry.

troubleshooting_logic Troubleshooting Logic for Unexpected Results Unexpected Results Unexpected Results Check Controls Check Controls Unexpected Results->Check Controls Review Cell Handling Review Cell Handling Unexpected Results->Review Cell Handling Verify Instrument Settings Verify Instrument Settings Unexpected Results->Verify Instrument Settings Re-evaluate Experimental Design Re-evaluate Experimental Design Check Controls->Re-evaluate Experimental Design Optimize Protocol Optimize Protocol Review Cell Handling->Optimize Protocol Verify Instrument Settings->Optimize Protocol Re-evaluate Experimental Design->Optimize Protocol

Caption: A logical approach to troubleshooting artifacts in flow cytometry apoptosis assays.

References

Validation & Comparative

A Researcher's Guide to Fluorogenic Caspase-3 Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Caspase-3 is a critical executioner enzyme in the apoptotic pathway, making its activity a key indicator of programmed cell death. Fluorogenic substrates provide a sensitive and quantitative method for measuring this activity in real-time. This guide offers an objective comparison of common fluorogenic caspase-3 substrates, supported by experimental data and protocols, to aid in the selection of the most appropriate tool for your research needs.

Caspase-3 Activation Pathway

Apoptosis is initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both converge on the activation of executioner caspases, such as caspase-3. The extrinsic pathway activates caspase-8, while the intrinsic pathway activates caspase-9. These initiator caspases then cleave and activate pro-caspase-3, which in turn cleaves a host of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis.

Caspase3_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathLigand Death Ligands (e.g., FasL, TNF-α) DeathReceptor Death Receptors DeathLigand->DeathReceptor binds Caspase8 Caspase-8 (Initiator) DeathReceptor->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 cleaves & activates CellStress Intracellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion CellStress->Mitochondrion triggers CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase9->Caspase3 cleaves & activates Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Intrinsic and extrinsic pathways leading to Caspase-3 activation.

Comparison of Common Fluorogenic Caspase-3 Substrates

The ideal substrate offers high specificity, sensitivity, and compatibility with the chosen experimental system (e.g., cell lysates vs. live cells). The most widely used substrates are based on the caspase-3 recognition sequence, Asp-Glu-Val-Asp (DEVD).[1] This peptide is conjugated to a fluorophore that is quenched or non-fluorescent until cleaved by active caspase-3.

Substrate NameFluorophoreEx/Em (nm)Assay TypeKey Features & Considerations
Ac-DEVD-AMC AMC342-380 / 440-460[2][3]Cell LysateWidely used standard; good sensitivity. Km for Caspase-3 is ~10-11 µM.[1][4]
Ac-DEVD-AFC AFC400 / 505[5][6]Cell LysateBlue to green fluorescence shift. Higher sensitivity than AMC; less interference from autofluorescence.
(Z-DEVD)₂-R110 Rhodamine 110496-498 / 520-521[7][8]Cell LysateTwo-step cleavage process yields high fluorescence amplification and excellent sensitivity.[7][8]
NucView® Substrates DNA Dyes500 / 530 (488)[9][10]Live Cell ImagingCell-permeable; non-toxic.[11] Substrate is cleaved, releasing a high-affinity DNA dye that stains the nucleus.[9][12] Allows for real-time monitoring and multiplexing.[9]
CellEvent® Reagent DNA Dyes~495 / 520[13][14]Live Cell ImagingCell-permeable.[15] DEVD peptide inhibits a DNA-binding dye; cleavage allows nuclear staining.[13][16] No-wash protocol preserves fragile apoptotic cells.[13]

Note: Kinetic parameters can vary based on experimental conditions. The data presented is aggregated from multiple sources for comparative purposes.

Detailed Substrate Profiles

AMC- and AFC-Based Substrates

Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC) is a classical fluorogenic substrate.[1] Upon cleavage by caspase-3, the free 7-amino-4-methylcoumarin (B1665955) (AMC) moiety fluoresces brightly.[2] Its counterpart, Ac-DEVD-AFC (7-amino-4-trifluoromethylcoumarin), offers a spectral shift to longer wavelengths, which can reduce interference from cellular autofluorescence and increase sensitivity.[5][6] These substrates are ideal for endpoint or kinetic assays using cell lysates.

Rhodamine 110-Based Substrates

Substrates like (Z-DEVD)₂-R110 utilize the fluorophore rhodamine 110, which is doubly quenched by the two DEVD peptides.[7] Enzymatic cleavage occurs in a two-step process, first producing a fluorescent monoamide and then the highly fluorescent R110 product.[7][8] This amplification results in a very high signal-to-background ratio, making it suitable for detecting low levels of caspase activity.

Live-Cell Imaging Substrates (NucView® & CellEvent®)

A significant advancement in apoptosis detection is the development of substrates for live-cell imaging.

  • NucView® substrates consist of a fluorogenic DNA dye linked to the DEVD sequence.[9] The intact, non-fluorescent substrate is cell-permeable. Inside an apoptotic cell, caspase-3 cleavage releases the dye, which translocates to the nucleus, binds to DNA, and fluoresces brightly.[12] This allows for simultaneous detection of caspase-3 activity and visualization of nuclear morphology changes.[9]

  • CellEvent® Caspase-3/7 Green Detection Reagent also employs a DEVD peptide conjugated to a nucleic acid binding dye.[13][15] The attached peptide prevents the dye from binding DNA. Once cleaved by active caspase-3/7 in apoptotic cells, the liberated dye binds to DNA, producing a bright fluorescent signal.[14][16] A key advantage is its no-wash, homogeneous assay format, which is gentle on cells and suitable for high-content screening.[13]

Experimental Protocols

Standard Caspase-3 Activity Assay in Cell Lysates (using Ac-DEVD-AMC)

This protocol is a generalized procedure. Always refer to the manufacturer's specific instructions for the chosen substrate or kit.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Add protease inhibitors (e.g., PMSF, leupeptin) just before use.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, 10 mM DTT.

  • Substrate Stock: Dissolve Ac-DEVD-AMC in DMSO to a stock concentration of 10 mM. Store at -20°C.

  • Substrate Working Solution: Dilute the stock substrate in Assay Buffer to a final concentration of 100 µM (for a 2X working solution).

2. Cell Lysate Preparation:

  • Induce apoptosis in your cell population alongside a non-induced control group.

  • Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet in 50-100 µL of ice-cold Lysis Buffer.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

3. Assay Procedure:

  • In a 96-well microplate (black, flat-bottomed is recommended), add 50 µL of cell lysate per well. Adjust the volume with Lysis Buffer to ensure equal protein amounts (e.g., 20-50 µg of total protein) in each well.

  • Include wells for a blank (Lysis Buffer only) and a negative control (lysate from non-induced cells).

  • To start the reaction, add 50 µL of the 2X substrate working solution to each well. The final substrate concentration will be 50 µM.

  • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[3] Readings can be taken kinetically or as an endpoint measurement.

4. Data Analysis:

  • Subtract the blank reading from all samples.

  • Caspase-3 activity is proportional to the fluorescence intensity. Results can be expressed as relative fluorescence units (RFU) or calculated as a fold-change over the negative control.

Workflow_Diagram A 1. Cell Culture & Treatment (Induce Apoptosis) B 2. Cell Harvest & Lysis (Extract Cytosolic Proteins) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. Assay Plate Setup (Add Lysates to 96-well plate) C->D E 5. Reaction Initiation (Add Fluorogenic Substrate) D->E F 6. Incubation (37°C, protected from light) E->F G 7. Fluorescence Measurement (Plate Reader, Ex/Em specific to substrate) F->G H 8. Data Analysis (Calculate Relative Activity) G->H

References

A Comparative Guide to (Asp)2-Rhodamine 110 for Specific Caspase Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of specific caspase activity is crucial for understanding the intricate mechanisms of apoptosis and for the development of novel therapeutics targeting this pathway. This guide provides a comprehensive comparison of (Asp)2-Rhodamine 110, a fluorogenic substrate, with other common methods for specific caspase detection. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.

Introduction to Caspase Detection Methods

Caspases, a family of cysteine-aspartic proteases, are central players in the apoptotic cascade. Their activation is a hallmark of programmed cell death. The detection of specific caspase activity can be achieved through various methods, each with its own set of advantages and limitations. This guide focuses on the validation and comparison of (Asp)2-Rhodamine 110 against other widely used techniques, including other rhodamine-based substrates, Förster Resonance Energy Transfer (FRET) biosensors, and activity-based probes (ABPs).

(Asp)2-Rhodamine 110 is a fluorogenic substrate designed for the detection of caspase activity. In its native state, the rhodamine 110 fluorophore is quenched. Upon cleavage by an active caspase at the aspartic acid residues, rhodamine 110 is released, resulting in a measurable fluorescent signal. While sensitive, the specificity of this substrate for particular caspases can be a critical consideration.

Performance Comparison of Caspase Detection Probes

The choice of a caspase detection method often depends on the specific experimental requirements, such as the need for sensitivity, specificity for a particular caspase, and the ability to perform live-cell imaging. The following tables provide a quantitative comparison of (Asp)2-Rhodamine 110 with other popular caspase probes.

Probe/MethodTarget Caspase(s)Limit of Detection (LOD)AdvantagesDisadvantages
(Asp)2-Rhodamine 110 Primarily Caspase-3 and other executioner caspasesNot widely reportedHigh sensitivity due to the brightness of Rhodamine 110.Potential for low specificity due to the simple recognition motif.
DEVD-Rhodamine 110 Primarily Caspase-3/7Reported to detect < 1 ng/ml of caspase-3[1]High sensitivity and photostability.[1]Substrate can be cleaved by multiple caspases.[2]
FRET Biosensors (e.g., CFP-YFP with DEVD linker) Specific to the linker sequence (e.g., DEVD for Caspase-3/7)Single-cell sensitivityGenetically encodable for live-cell imaging; provides spatiotemporal information.[3][4]Requires transfection; potential for phototoxicity and spectral overlap.
Activity-Based Probes (ABPs) (e.g., with DEVD motif) Specific to the peptide motif and warhead reactivityHigh sensitivityCovalently labels active caspases, allowing for downstream analysis (e.g., SDS-PAGE).[5][6]Can have off-target labeling; may require cell lysis for detailed analysis.

Table 1: General Performance Comparison of Caspase Detection Probes

ProbeCaspase TargetK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
(Z-DEVD)₂-R110 Caspase-3Apparent values due to two-step cleavage[7]--[7]
N-Ac-DEVD-N'-MC-R110 Caspase-3-Higher turnover rate than existing substrates-[8][9][10]
Ac-VEID-AFC Caspase-6---[11]
Lamin A (protein substrate) Caspase-6>1000-fold lower than VEID peptideLower than VEID peptide>10-fold higher than VEID peptide[11]

Table 2: Kinetic Parameters of Various Caspase Substrates Note: Directly comparable kinetic data for (Asp)2-Rhodamine 110 is not readily available in the literature, highlighting a gap in direct quantitative comparison.

Signaling Pathways and Experimental Workflows

To effectively utilize these probes, a solid understanding of the underlying biological pathways and experimental procedures is essential.

Caspase Activation Pathways

Apoptosis is initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases, such as caspase-3.

Caspase_Activation_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding DISC Death-Inducing Signaling Complex Death Receptor->DISC Recruitment Procaspase-8 Procaspase-8 DISC->Procaspase-8 Activation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleaves & Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruits & Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Cleaves & Activates Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates Cleaves Cell Death Cell Death Apoptotic Substrates->Cell Death

Figure 1: Overview of the extrinsic and intrinsic caspase activation pathways leading to apoptosis.
Experimental Workflow: Fluorogenic Substrate Assay

This workflow outlines the general procedure for using fluorogenic substrates like (Asp)2-Rhodamine 110 and DEVD-Rhodamine 110 in a microplate reader format.

Fluorogenic_Substrate_Workflow Start Start Induce_Apoptosis Induce Apoptosis in Cell Culture Start->Induce_Apoptosis Prepare_Lysates Prepare Cell Lysates Induce_Apoptosis->Prepare_Lysates Add_Substrate Add Fluorogenic Substrate ((Asp)2-R110 or DEVD-R110) Prepare_Lysates->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (e.g., Ex/Em ~499/521 nm) Incubate->Measure_Fluorescence Analyze_Data Analyze Data (Fold change in fluorescence) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: General experimental workflow for a fluorogenic caspase assay using a microplate reader.

Detailed Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay Using DEVD-Rhodamine 110

This protocol is adapted for a 96-well microplate format and is suitable for cell lysates.

Materials:

  • Cells induced to undergo apoptosis and control cells

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)

  • (Z-DEVD)₂-R110 substrate (1 mM stock in DMSO)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in your cell line of choice using a known stimulus.

    • Harvest both treated and untreated (control) cells (typically 1-5 x 10⁶ cells per sample).

    • Wash cells once with ice-cold PBS and pellet by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. Determine the protein concentration of the lysate.

  • Assay Setup:

    • In a 96-well plate, add 50-100 µg of protein lysate to each well and adjust the volume to 50 µL with Cell Lysis Buffer.

    • Prepare a blank well containing 50 µL of Cell Lysis Buffer only.

  • Reaction:

    • Prepare a 2X reaction mix by diluting the (Z-DEVD)₂-R110 substrate to a final concentration of 10 µM in 2x Reaction Buffer.

    • Add 50 µL of the 2X reaction mix to each well containing cell lysate.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at approximately 499 nm and emission at approximately 521 nm.

  • Data Analysis:

    • Subtract the blank reading from all sample readings.

    • Determine the fold-increase in caspase activity by comparing the fluorescence of the apoptotic samples to the non-induced controls.

Protocol 2: Live-Cell Caspase-3/7 Activity Imaging with a FRET-Based Biosensor

This protocol describes the general steps for using a genetically encoded FRET biosensor for monitoring caspase activity in live cells.

Materials:

  • Mammalian cell line

  • Plasmid DNA encoding a FRET-based caspase biosensor (e.g., CFP-DEVD-YFP)

  • Transfection reagent

  • Live-cell imaging medium

  • Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor and acceptor fluorophores)

  • Apoptosis-inducing agent

Procedure:

  • Transfection:

    • Seed cells in a suitable imaging dish or plate.

    • Transfect the cells with the FRET biosensor plasmid DNA according to the manufacturer's protocol for the chosen transfection reagent.

    • Allow 24-48 hours for biosensor expression.

  • Imaging Setup:

    • Replace the culture medium with live-cell imaging medium.

    • Place the cells on the fluorescence microscope stage, maintaining appropriate temperature, humidity, and CO₂ levels.

  • Baseline Imaging:

    • Identify cells expressing the FRET biosensor.

    • Acquire baseline images in both the donor (e.g., CFP) and FRET (acceptor excited by donor, e.g., YFP) channels.

  • Apoptosis Induction and Time-Lapse Imaging:

    • Add the apoptosis-inducing agent to the cells.

    • Immediately begin time-lapse imaging, acquiring images in both donor and FRET channels at regular intervals.

  • Data Analysis:

    • For each cell at each time point, measure the fluorescence intensity in the donor and FRET channels.

    • Calculate the FRET ratio (e.g., FRET intensity / Donor intensity).

    • A decrease in the FRET ratio over time indicates cleavage of the biosensor by active caspases.

Protocol 3: Detection of Active Caspases using an Activity-Based Probe (ABP) and SDS-PAGE

This protocol allows for the covalent labeling and subsequent visualization of active caspases.

Materials:

  • Cells induced to undergo apoptosis and control cells

  • Hypotonic Lysis Buffer (e.g., 25 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 1 mM PMSF, and protease inhibitor cocktail)

  • Fluorescently-labeled ABP (e.g., with a DEVD recognition sequence)

  • 4x SDS-PAGE Sample Buffer

  • SDS-PAGE gel and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Lysate Preparation:

    • Harvest and wash 1-5 x 10⁶ cells as described in Protocol 1.

    • Resuspend the cell pellet in 50 µL of hypotonic lysis buffer and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Labeling Reaction:

    • To 50 µg of protein lysate, add the fluorescent ABP to a final concentration of 1 µM.

    • Incubate at room temperature for 30 minutes.

  • Sample Preparation for SDS-PAGE:

    • Add 4x SDS-PAGE Sample Buffer to the labeled lysate.

    • Boil the samples at 95°C for 5 minutes.

  • Electrophoresis and Imaging:

    • Load the samples onto an SDS-PAGE gel and run the gel.

    • After electrophoresis, visualize the fluorescently labeled caspases directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission settings for the fluorophore on the ABP.

Conclusion

The selection of an appropriate method for caspase detection is a critical step in apoptosis research. (Asp)2-Rhodamine 110 offers a sensitive, substrate-based approach, but its specificity should be carefully considered. For applications requiring high specificity and the ability to distinguish between different caspases, alternatives such as optimized peptide substrates, FRET biosensors for live-cell imaging, or activity-based probes for covalent labeling and downstream analysis may be more suitable. This guide provides the necessary information to make an informed decision based on the specific needs of your experimental design.

References

Untangling the Relationship Between the Dopamine D2 Receptor and Proteases: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current understanding of the Dopamine D2 Receptor's interaction with proteases reveals no direct evidence of functional cross-reactivity. Instead, the relationship is characterized by the receptor's susceptibility to proteolytic cleavage in experimental contexts and the indirect modulation of its signaling pathways by certain proteases. This guide provides a detailed comparison of these interactions, supported by available experimental data, to inform future research and drug development in neuroscience.

The Dopamine D2 Receptor (D2R), a key player in neurotransmission and a primary target for antipsychotic medications, has been the subject of extensive research. While its signaling cascades and interactions with other G protein-coupled receptors are well-documented, its direct functional relationship with proteases remains largely unexplored. This guide synthesizes the available scientific literature to provide a clear understanding of how D2R interacts with proteases, focusing on its proteolytic processing and the role of proteases in its downstream signaling pathways.

Proteolytic Susceptibility of the Dopamine D2 Receptor

In vitro studies have demonstrated that the D2R is a substrate for several proteases. This susceptibility has been primarily exploited for structural analysis through peptide mapping.

Experimental Evidence of D2R Proteolysis

Researchers have utilized proteases to digest the D2R and analyze its peptide fragments, providing insights into its structure. While specific cleavage sites are not always fully detailed in the literature, the resulting fragment sizes offer clues to the receptor's susceptibility to different proteases.

ProteaseSource OrganismExperimental ContextObserved D2R Fragments (Apparent Molecular Weight)Reference
Staphylococcus aureus V8 proteinaseStaphylococcus aureusPeptide mapping of porcine anterior pituitary D2RDeglycosylated D2R (Mr ≈ 44,000) was homologous to brain D2R after digestion.[1]
PapainCarica papayaPeptide mapping of porcine anterior pituitary D2RDeglycosylated D2R (Mr ≈ 44,000) was homologous to brain D2R after digestion.[1]

Table 1: Summary of Experimental Data on D2R Proteolysis. This table summarizes the use of proteases in the experimental analysis of the Dopamine D2 Receptor.

Experimental Protocol: Peptide Mapping of D2R using Proteases

The following is a generalized protocol for the limited proteolysis of D2R for peptide mapping, based on methodologies described in the literature.

Objective: To generate peptide fragments of the D2R for structural analysis.

Materials:

  • Purified D2R preparation (e.g., from cell membranes)

  • Protease (Staphylococcus aureus V8 proteinase or papain)

  • Digestion buffer (specific to the protease used)

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

  • D2R-specific antibodies

Procedure:

  • Sample Preparation: Solubilize and purify D2R from a source such as cell membranes.

  • Protease Digestion:

    • Resuspend the purified D2R in the appropriate digestion buffer.

    • Add the selected protease at a specific enzyme-to-substrate ratio.

    • Incubate the reaction at the optimal temperature and for a predetermined duration to achieve limited proteolysis.

  • Reaction Termination: Stop the digestion by adding a protease inhibitor or by heat inactivation.

  • Fragment Analysis:

    • Separate the resulting peptide fragments using SDS-PAGE.

    • Transfer the separated fragments to a membrane for Western blotting.

    • Probe the membrane with D2R-specific antibodies to visualize the fragments.

    • Analyze the apparent molecular weights of the detected fragments.

experimental_workflow cluster_prep Sample Preparation cluster_digestion Proteolytic Digestion cluster_analysis Fragment Analysis D2R_source D2R Source (e.g., Cell Membranes) Purification D2R Purification D2R_source->Purification Protease_add Add Protease (e.g., V8, Papain) Purification->Protease_add Incubation Incubation (Controlled Time/Temp) Protease_add->Incubation SDS_PAGE SDS-PAGE Incubation->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Analysis Fragment Size Analysis Western_Blot->Analysis

Experimental workflow for D2R peptide mapping.

Inhibition of D2R Ligand Binding by Proteases

Interestingly, some endoproteases have been shown to inhibit the binding of ligands to D2R with high potency. This suggests a rapid interaction that may not involve extensive proteolysis but rather a direct interference at the ligand-binding site or a very rapid cleavage event that alters the receptor's conformation.

ProteaseIC50 for Ligand Binding InhibitionReference
TrypsinNanomolar range[2]
α-ChymotrypsinNanomolar range[2]
PapainNanomolar range[2]
FicinNanomolar range[2]

Table 2: Inhibition of D2R Ligand Binding by Proteases. This table presents the reported inhibitory concentrations (IC50) of various proteases on ligand binding to the Dopamine D2 Receptor.

Role of Proteases in D2R Signaling Pathways

While direct cross-reactivity is not observed, certain proteases, particularly matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), have been identified as downstream effectors or modulators of D2R signaling cascades.

D2R-Mediated Regulation of MMPs and ADAMs

Activation of D2R can influence the expression and activity of specific proteases, thereby impacting cellular processes like migration, invasion, and neuronal development.

  • MMP-13: In gastric cancer cells, D2R activation has been shown to suppress cell invasion and migration by inhibiting the EGFR/AKT/MMP-13 pathway.[3]

  • ADAM10 and ADAM17: D2R activation can induce the shedding of heparin-binding EGF-like growth factor (HB-EGF) through the activation of ADAM10 and ADAM17. This transactivates the EGF receptor (EGFR) and subsequently activates the ERK signaling pathway, which is crucial for the development of dopaminergic neurons.[4]

D2R_signaling_protease cluster_adam ADAM-mediated EGFR Transactivation cluster_mmp MMP-13 Pathway Inhibition Dopamine Dopamine D2R D2 Receptor Dopamine->D2R ADAM ADAM10/17 D2R->ADAM activates EGFR_mmp EGFR D2R->EGFR_mmp inhibits HBEGF HB-EGF ADAM->HBEGF cleavage pro_HBEGF pro-HB-EGF pro_HBEGF->ADAM EGFR EGFR HBEGF->EGFR activates AKT AKT EGFR_mmp->AKT MMP13 MMP-13 AKT->MMP13 Cell_Invasion Cell Invasion & Migration MMP13->Cell_Invasion

D2R signaling pathways involving proteases.

Conclusion

The current body of scientific literature does not support the notion of direct functional cross-reactivity between the Dopamine D2 Receptor and proteases. However, a clear relationship exists in two distinct contexts: the D2R is susceptible to proteolytic cleavage by various proteases in experimental settings, and its signaling pathways can modulate the activity of specific proteases, such as MMPs and ADAMs, to influence cellular functions. For researchers and drug development professionals, this distinction is critical. Future investigations should focus on elucidating the specific cleavage sites on D2R by different proteases and further exploring the intricate interplay between D2R signaling and protease activity in both physiological and pathological conditions. A deeper understanding of these interactions could unveil novel therapeutic targets for a range of neurological and oncological disorders.

References

A Researcher's Guide to Sensitivity: R110 Substrates vs. FRET Probes

Author: BenchChem Technical Support Team. Date: December 2025

Of course, here is a comparison guide on the sensitivity of R110 substrates and FRET probes.

For researchers in drug development and life sciences, the sensitive detection of enzyme activity is paramount. Fluorescent probes are indispensable tools in this endeavor, with Rhodamine 110 (R110) substrates and Förster Resonance Energy Transfer (FRET) probes being two of the most prominent classes. This guide provides an objective comparison of their sensitivity, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their assays.

Mechanism of Action: A Tale of Two Probes

Rhodamine 110 (R110) Substrates

R110-based substrates are fluorogenic probes designed to be non-fluorescent or weakly fluorescent until acted upon by a specific enzyme. The core structure consists of the Rhodamine 110 fluorophore, which has two amino groups. These amino groups are conjugated to peptide sequences that are recognized and cleaved by the target enzyme.

In its initial, uncleaved state, the substrate is a non-fluorescent bisamide. Enzymatic cleavage of the first peptide bond yields a fluorescent monoamide intermediate. Subsequent cleavage of the second peptide bond releases the free Rhodamine 110, which exhibits an even greater fluorescence intensity. This multi-step increase in fluorescence provides a robust signal for detecting enzyme activity.[1] There are two main types of R110 substrates:

  • Symmetric Substrates: Both amino groups of R110 are linked to identical peptide sequences. These undergo a two-step cleavage process, which can sometimes complicate kinetic analysis.[2][3]

  • Asymmetric Substrates: One amino group is attached to the target peptide sequence, while the other is blocked by a non-cleavable group. This design ensures a single cleavage event, leading to simpler reaction kinetics.[2][3]

R110_Mechanism Substrate Non-Fluorescent Bisamide Substrate (R110-(Peptide)₂) Intermediate Fluorescent Monoamide Intermediate (R110-Peptide) Substrate->Intermediate First Cleavage Product Highly Fluorescent Rhodamine 110 Intermediate->Product Second Cleavage (Symmetric Substrates) Enzyme1 Enzyme Enzyme1->Substrate Enzyme2 Enzyme Enzyme2->Intermediate

Mechanism of a symmetric R110 substrate activation.

Förster Resonance Energy Transfer (FRET) Probes

FRET is a distance-dependent physical process where an excited "donor" fluorophore transfers energy non-radiatively to a nearby "acceptor" molecule.[4] A FRET probe for enzyme activity typically consists of a peptide linker containing the enzyme's cleavage site, flanked by a donor and an acceptor fluorophore.

When the probe is intact, the donor and acceptor are in close proximity (typically 1-10 nm), allowing for efficient energy transfer.[5][6][7] When the donor is excited, it transfers its energy to the acceptor, which then emits light at its own characteristic wavelength. Alternatively, the acceptor can be a non-fluorescent quencher molecule, which dissipates the energy as heat, resulting in no signal.

Upon enzymatic cleavage of the peptide linker, the donor and acceptor are separated. This separation disrupts FRET, leading to an increase in the donor's fluorescence and a decrease in the acceptor's fluorescence (or a general increase in fluorescence if a quencher is used). This ratiometric change in fluorescence signals provides a sensitive measure of enzyme activity.[8][9]

FRET_Mechanism cluster_intact Intact Probe (FRET ON) cluster_cleaved Cleaved Probe (FRET OFF) Donor1 Donor Acceptor1 Acceptor Donor1->Acceptor1 Energy Transfer Peptide1 Peptide Linker Donor1->Peptide1 Peptide1->Acceptor1 Donor2 Donor CleavedPeptide1 Cleaved Peptide Donor2->CleavedPeptide1 Acceptor2 Acceptor CleavedPeptide2 Cleaved Peptide Acceptor2->CleavedPeptide2 Enzyme Enzyme Enzyme->Peptide1

Principle of a FRET-based enzymatic probe.

Quantitative Sensitivity Comparison

The sensitivity of a fluorescent probe is determined by several factors, including its brightness, signal-to-background ratio, and the magnitude of the change in signal upon enzyme activation. R110 substrates are renowned for their high sensitivity, often outperforming older fluorophores like aminomethylcoumarin (AMC).[2][3]

ParameterRhodamine 110 (R110) SubstratesFRET ProbesKey Considerations
Relative Sensitivity Up to 300-fold more sensitive than AMC substrates.[2][3]Highly variable; depends on the specific donor-acceptor pair.Direct comparison is context-dependent, but R110 is generally considered a very high-sensitivity fluorophore.
Signal Amplification Very high; up to a 3500-fold increase in fluorescence upon the first cleavage.[3]Variable; depends on FRET efficiency. Ratiometric change provides robust data.The "turn-on" nature of R110 provides a large dynamic range. FRET offers a ratiometric output which can correct for experimental variations.[8]
Signal-to-Noise Ratio Excellent, due to red-shifted spectra which minimizes background autofluorescence from biological samples.[2][3]Good, but can be affected by spectral crosstalk between donor and acceptor.R110's spectral properties are a significant advantage in complex samples like cell lysates.[10]
Excitation (Ex) / Emission (Em) Wavelengths ~498 nm / ~521 nm.[1][11]Dependent on the chosen donor/acceptor pair (e.g., EDANS/DABCYL: Ex 340 nm / Em 490 nm).[7]R110's wavelengths are compatible with standard argon lasers and avoid the UV range, reducing potential photodamage.[1]
pH Sensitivity Fluorescence is stable between pH 3 and 9.[1]Can be sensitive to pH, depending on the fluorophores used.R110's pH stability is a major advantage for assays under varying conditions.

Experimental Protocols

To accurately compare the sensitivity of R110 and FRET probes, a standardized experimental protocol is crucial. Below is a general workflow for a protease activity assay in a microplate format.

Materials
  • Target Protease

  • R110-based peptide substrate

  • FRET-based peptide substrate

  • Assay Buffer (optimized for the target protease)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

General Protocol
  • Reagent Preparation:

    • Prepare a stock solution of the target protease in an appropriate buffer.

    • Dissolve the R110 and FRET substrates in a suitable solvent (e.g., DMSO) to create concentrated stock solutions.

    • Prepare a series of protease dilutions to generate a standard curve.

  • Assay Setup:

    • In the 96-well plate, add the assay buffer to each well.

    • Add the substrate (either R110 or FRET) to the wells to reach the final desired concentration.

    • Include "no enzyme" control wells containing only the substrate and buffer to determine background fluorescence.

  • Initiate Reaction:

    • Add the protease dilutions to the respective wells to start the reaction.

    • Mix the plate gently.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

    • Measure the fluorescence intensity at regular intervals using a microplate reader.

      • For R110: Ex/Em ~498/521 nm.

      • For FRET: Measure both donor and acceptor emission channels at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity versus time to determine the initial reaction velocity (V₀).

    • Generate a standard curve by plotting V₀ against the known protease concentrations.

    • Compare the limit of detection and signal-to-background ratio for both the R110 and FRET probes.

Experimental_Workflow Prep 1. Reagent Preparation (Enzyme, Substrates, Buffer) Setup 2. Assay Setup in 96-Well Plate (Add Buffer and Substrate) Prep->Setup Initiate 3. Initiate Reaction (Add Enzyme) Setup->Initiate Incubate 4. Incubate at Optimal Temperature Initiate->Incubate Measure 5. Kinetic Measurement (Fluorescence Plate Reader) Incubate->Measure Analyze 6. Data Analysis (Subtract Background, Calculate Velocity, Compare Sensitivity) Measure->Analyze

Workflow for comparing probe sensitivity.

Conclusion: Choosing the Right Probe

Both R110 substrates and FRET probes are powerful tools for quantifying enzyme activity, each with distinct advantages.

R110 substrates offer exceptional sensitivity, characterized by a massive increase in fluorescence and an excellent signal-to-noise ratio due to their favorable spectral properties.[2][3][10] This makes them particularly well-suited for high-throughput screening and detecting low levels of enzyme activity in complex biological samples. The development of asymmetric substrates has also simplified their kinetic analysis.[2]

FRET probes provide the unique advantage of ratiometric detection, which offers a built-in control for variables like probe concentration and photobleaching. Their sensitivity is highly tunable based on the selection of the donor-acceptor pair.[8][9][12] This makes FRET an incredibly versatile platform, not only for measuring enzyme kinetics but also for studying molecular interactions, protein folding, and conformational changes in real-time within living cells.[4][13]

Ultimately, the choice between R110 and FRET probes will depend on the specific requirements of the experiment. For applications demanding the highest possible signal amplification and sensitivity for endpoint or kinetic assays, R110 substrates are often the superior choice. For studies requiring ratiometric measurements, real-time tracking of molecular dynamics, or a customized spectral output, the versatility of FRET probes is unparalleled.

References

A Comparative Guide to Measuring Caspase-3/7 Activity: Advantages of (Asp)2-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of executioner caspase-3 and caspase-7 activity is a cornerstone of apoptosis research and a critical endpoint in drug discovery and development. A variety of methods exist to measure the activity of these key proteases, each with distinct advantages and limitations. This guide provides an objective comparison of the fluorogenic substrate (Aspartic Acid)2-Rhodamine 110, often presented as (Z-DEVD)2-R110, with other common methodologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate assay for your research needs.

Unveiling the Advantages of (Asp)2-Rhodamine 110

(Asp)2-Rhodamine 110 is a fluorogenic substrate designed for the sensitive detection of caspase-3 and -7 activity. The substrate consists of two DEVD (Asp-Glu-Val-Asp) tetrapeptides linked to a rhodamine 110 (R110) molecule. In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-3 or -7, the R110 is released, resulting in a significant increase in fluorescence. This method offers several key advantages over other techniques.

High Sensitivity and Signal-to-Background Ratio: Rhodamine 110-based substrates are recognized for their superior sensitivity in detecting caspase activity.[1][2] The fluorophore itself has a high extinction coefficient and quantum yield, leading to a bright fluorescent signal upon cleavage. Furthermore, rhodamine dyes are reported to have a significantly higher sensitivity—up to 300-fold—compared to coumarin-based derivatives like AMC (7-amino-4-methylcoumarin).[3] This heightened sensitivity allows for the detection of low levels of caspase activity, which is particularly advantageous when working with limited sample material or when subtle changes in apoptosis are expected.[2]

Homogeneous "Add-and-Read" Format: The (Asp)2-Rhodamine 110 assay is amenable to a simple, homogeneous format, making it ideal for high-throughput screening (HTS).[4][5] This "add-and-read" procedure eliminates the need for cell lysis as a separate step and wash steps, which can be cumbersome and lead to the loss of apoptotic cells.[4] The streamlined workflow enhances efficiency and reproducibility in large-scale screening campaigns.

Favorable Spectral Properties: The cleavage of (Asp)2-Rhodamine 110 yields a fluorescent product with excitation and emission maxima around 496 nm and 520 nm, respectively.[6] These spectral properties are compatible with standard fluorescein (B123965) filter sets, making the assay accessible to most laboratories equipped with a fluorescence microplate reader. The longer excitation wavelength of Rhodamine 110 compared to coumarin-based substrates (like AMC, which is excited in the UV range) reduces the potential for interference from autofluorescence of cells and test compounds.[3]

Quantitative Performance Comparison

The selection of an appropriate caspase-3/7 assay often depends on key performance metrics such as sensitivity (signal-to-noise ratio) and suitability for high-throughput screening (Z'-factor). The following table summarizes a comparison of (Asp)2-Rhodamine 110 with other widely used methods.

Assay MethodPrincipleKey AdvantagesSignal-to-Noise Ratio (Relative Comparison)Z'-Factor
(Asp)2-Rhodamine 110 Fluorogenic (DEVD-R110)High sensitivity, homogeneous format, favorable spectral propertiesHigh[7]Not explicitly reported in direct comparative studies
Caspase-Glo® 3/7 Assay Luminogenic (DEVD-luciferin)Very high sensitivity, simple "add-mix-measure" protocolVery High[7]> 0.5 (Excellent for HTS)[8]
AMC-Based Fluorogenic Assay Fluorogenic (DEVD-AMC)Cost-effective, established methodModerate[3]Not explicitly reported in direct comparative studies
Annexin V Staining Flow Cytometry (PS detection)Measures an early apoptotic event, single-cell data, can distinguish apoptosis from necrosis (with PI)N/A (different metric)Not applicable

Signaling Pathway and Experimental Workflow

To provide a comprehensive understanding, the following diagrams illustrate the biological context and the practical application of the (Asp)2-Rhodamine 110 assay.

Apoptosis Signaling Pathway Leading to Caspase-3/7 Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 (Active) Caspase-3/7 (Active) Procaspase-3/7->Caspase-3/7 (Active) Apoptosis Apoptosis Caspase-3/7 (Active)->Apoptosis Experimental Workflow for (Asp)2-Rhodamine 110 Assay Seed Cells Seed Cells Induce Apoptosis Induce Apoptosis Seed Cells->Induce Apoptosis Add (Asp)2-Rhodamine 110 Substrate Add (Asp)2-Rhodamine 110 Substrate Induce Apoptosis->Add (Asp)2-Rhodamine 110 Substrate Incubate Incubate Add (Asp)2-Rhodamine 110 Substrate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence

References

A Head-to-Head Comparison: (Asp)2-Rhodamine 110 Assay vs. Western Blot for Cleaved Caspase Detection in Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating apoptosis, the accurate measurement of caspase activity is paramount. Among the diverse methodologies available, the (Asp)2-Rhodamine 110 assay and Western blotting for cleaved caspases are two of the most prevalent. This guide provides an objective comparison of these techniques, supported by experimental principles, to aid in the selection of the most appropriate method for your research needs.

The induction of apoptosis, or programmed cell death, triggers a cascade of events orchestrated by a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens (pro-caspases) and, upon activation, cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Consequently, detecting the activation of key executioner caspases, such as caspase-3, is a reliable indicator of apoptotic activity.

This guide focuses on two distinct yet complementary approaches to assess caspase activation: the direct measurement of enzymatic activity using the (Asp)2-Rhodamine 110 fluorogenic substrate and the detection of the proteolytically processed, active form of the caspase protein via Western blotting.

At a Glance: Key Differences

Feature(Asp)2-Rhodamine 110 AssayWestern Blot for Cleaved Caspase
Principle Measures the enzymatic activity of caspases through the cleavage of a fluorogenic substrate.Detects the presence of the cleaved (active) form of the caspase protein using specific antibodies.
Output Quantitative (fluorescence intensity is proportional to caspase activity).Semi-quantitative (band intensity provides a relative measure of cleaved caspase levels).
Sensitivity High. Can detect low levels of caspase activity.Moderate to high, dependent on antibody quality and protein abundance.
Throughput High. Amenable to multi-well plate formats for screening purposes.Low. Labor-intensive and time-consuming.
Information Provided Provides a measure of the functional, enzymatic activity of caspases.Confirms the presence of the cleaved, active form of a specific caspase and provides molecular weight information.
Live-cell Imaging Adaptable for use in intact cells for real-time activity measurement.Not suitable for live-cell imaging. Requires cell lysis.
Cost Generally lower cost per sample for high-throughput screening.Higher cost per sample, primarily due to antibody expenses.
Confirmation Often used as a primary screening method for caspase activation.Frequently employed as a confirmatory method to validate results from activity assays.

Delving Deeper: Methodology and Principles

(Asp)2-Rhodamine 110 Assay: A Measure of Functional Activity

The (Asp)2-Rhodamine 110 assay is a highly sensitive and quantitative method for measuring caspase activity. The substrate, (Asp)2-Rhodamine 110, is a non-fluorescent bisamide derivative of rhodamine 110. In the presence of active caspases, the aspartic acid residues are cleaved, liberating the rhodamine 110 fluorophore.[1] This enzymatic cleavage results in a significant increase in fluorescence, which can be measured using a fluorometer or a fluorescence plate reader. The intensity of the fluorescence is directly proportional to the amount of active caspase in the sample.

One of the key advantages of this assay is its potential for high-throughput screening of apoptosis inducers and inhibitors.[2] Furthermore, cell-permeable versions of the substrate allow for the measurement of caspase activity in intact, living cells, enabling real-time monitoring of apoptosis.

Western Blotting: Visualizing the Activated Protease

Western blotting is a cornerstone technique in molecular biology for the detection and semi-quantitative analysis of specific proteins. To detect caspase activation, this method relies on antibodies that specifically recognize the cleaved, and therefore active, form of a particular caspase.

The process involves separating proteins from cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane, which is subsequently probed with a primary antibody specific for the cleaved caspase. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, generating a signal that can be visualized and quantified. An increase in the intensity of the band corresponding to the cleaved caspase indicates an increase in apoptosis.[3] Western blotting is often considered a gold-standard confirmatory assay for apoptosis.[4]

Experimental Protocols

(Asp)2-Rhodamine 110 Assay Protocol (General)

Materials:

  • (Asp)2-Rhodamine 110 substrate

  • Cell lysis buffer

  • Assay buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader (Excitation ~499 nm, Emission ~521 nm)

  • Positive and negative control cell lysates

Procedure:

  • Sample Preparation:

    • Culture cells to the desired density and treat with apoptosis-inducing or inhibiting compounds.

    • For endpoint assays, lyse the cells using a suitable lysis buffer.

    • For live-cell assays, use a cell-permeable (Asp)2-Rhodamine 110 substrate.

  • Assay Setup:

    • Add an appropriate volume of cell lysate or intact cells to the wells of a 96-well plate.

    • Include wells for a negative control (untreated cells) and a positive control (cells treated with a known apoptosis inducer).

  • Substrate Addition:

    • Prepare the (Asp)2-Rhodamine 110 substrate solution in assay buffer according to the manufacturer's instructions.

    • Add the substrate solution to each well.

  • Incubation:

    • Incubate the plate at 37°C for the recommended time (typically 30-60 minutes), protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from a no-enzyme control) from all readings.

    • The increase in fluorescence in treated samples compared to the negative control is indicative of caspase activity.

Western Blot Protocol for Cleaved Caspase-3 (General)

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Protein transfer system and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for cleaved caspase-3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse treated and untreated cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Incubate the membrane with a chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the bands to semi-quantify the relative levels of cleaved caspase-3. Normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Processes

Caspase Activation Signaling Pathway

Caspase Activation Pathway Apoptotic_Stimulus Apoptotic Stimulus Procaspase_8 Pro-caspase-8 Apoptotic_Stimulus->Procaspase_8 Caspase_8 Active Caspase-8 Procaspase_8->Caspase_8 Cleavage Procaspase_3 Pro-caspase-3 Caspase_8->Procaspase_3 Caspase_3 Active Caspase-3 (Cleaved) Procaspase_3->Caspase_3 Cleavage Substrates Cellular Substrates Caspase_3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: A simplified diagram of the caspase activation cascade.

(Asp)2-Rhodamine 110 Assay Workflow

Rhodamine_110_Assay_Workflow Start Start: Apoptotic Cells/Lysate Add_Substrate Add (Asp)2-Rhodamine 110 (Non-fluorescent) Start->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Cleavage Active Caspases Cleave Substrate Incubate->Cleavage Fluorescence Rhodamine 110 Released (Fluorescent) Cleavage->Fluorescence Measure Measure Fluorescence Fluorescence->Measure Result Result: Quantitative Activity Measure->Result

Caption: Workflow of the (Asp)2-Rhodamine 110 caspase assay.

Western Blot for Cleaved Caspase Workflow

Western_Blot_Workflow Start Start: Cell Lysates SDS_PAGE Protein Separation (SDS-PAGE) Start->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibody (anti-cleaved caspase) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Add Chemiluminescent Substrate Secondary_Ab->Detection Image Image and Analyze Bands Detection->Image Result Result: Semi-quantitative Detection Image->Result

Caption: Workflow for Western blot detection of cleaved caspase.

Conclusion: Choosing the Right Tool for the Job

Both the (Asp)2-Rhodamine 110 assay and Western blotting are powerful tools for studying apoptosis. The choice between them, or the decision to use them in tandem, depends on the specific research question.

The (Asp)2-Rhodamine 110 assay is the method of choice for:

  • High-throughput screening of compounds that modulate caspase activity.

  • Quantitative measurement of caspase enzymatic activity.

  • Real-time monitoring of apoptosis in living cells.

Western blotting for cleaved caspases is indispensable for:

  • Confirming the activation of a specific caspase identified in an activity screen.

  • Visualizing the presence and size of the cleaved, active caspase fragments.

  • Providing semi-quantitative data on the relative abundance of the active caspase.

For a comprehensive and robust analysis of apoptosis, a dual approach is often the most rigorous. The (Asp)2-Rhodamine 110 assay can be used for initial screening and quantitative analysis, followed by Western blotting to confirm the specific caspase involved and to visualize its cleavage. This complementary use of a functional assay and a protein detection method provides a more complete picture of the apoptotic process.

References

A Comparative Guide to Alternative Probes for Measuring Intracellular Caspase Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of caspases, a family of cysteine-aspartic proteases, is a hallmark of apoptosis or programmed cell death. Accurate and sensitive measurement of intracellular caspase activity is crucial for research in numerous fields, including cancer biology, neurodegenerative diseases, and drug development. While traditional methods like Western blotting for cleaved caspases provide valuable information, a variety of alternative probes offer real-time, quantitative, and high-throughput analysis of caspase activation in living cells and in vivo. This guide provides an objective comparison of these alternative probes, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their specific needs.

Signaling Pathways of Caspase Activation

Caspase activation is a tightly regulated process initiated through two major pathways: the extrinsic and intrinsic pathways. Both pathways converge on the activation of executioner caspases, which are the primary targets for most of the probes discussed in this guide.

CaspaseActivation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Active Caspase-8 disc->caspase8 procaspase8 Pro-caspase-8 procaspase8->disc procaspase37 Pro-caspase-3, -7 caspase8->procaspase37 stress Intracellular Stress (e.g., DNA damage) bcl2 Bcl-2 Family (Bax/Bak) stress->bcl2 mito Mitochondrion bcl2->mito cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9->procaspase37 caspase37 Active Caspase-3, -7 procaspase37->caspase37 substrates Cellular Substrates caspase37->substrates apoptosis Apoptosis substrates->apoptosis ExperimentalWorkflow cluster_prep 1. Cell Preparation and Treatment cluster_probe 2. Probe Incubation cluster_detection 3. Signal Detection and Analysis cluster_methods Detection Methods cell_culture Cell Culture treatment Induce Apoptosis (e.g., with Staurosporine) cell_culture->treatment add_probe Add Caspase Probe treatment->add_probe incubation Incubate add_probe->incubation detection Signal Detection incubation->detection analysis Data Analysis detection->analysis microscopy Fluorescence/Confocal Microscopy detection->microscopy flow_cytometry Flow Cytometry detection->flow_cytometry plate_reader Plate Reader detection->plate_reader pet_imaging PET Imaging detection->pet_imaging mass_spec Mass Spectrometry detection->mass_spec

A Comparative Guide to Caspase-3/7 Apoptosis Assays: Focus on (Asp)2-Rhodamine 110 Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible measurement of apoptosis is critical in various fields of biological research and drug discovery. Activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. Consequently, assays that quantify the activity of these proteases are indispensable tools. Among the various available methods, the (Asp)2-Rhodamine 110 ((Z-DEVD)2-R110) assay is a widely used fluorescent method. This guide provides a comprehensive comparison of the (Asp)2-Rhodamine 110 assay with a leading alternative, the luminescent Caspase-Glo® 3/7 assay, with a focus on the reproducibility of results.

Principle of the (Asp)2-Rhodamine 110 Assay

The (Asp)2-Rhodamine 110 assay is a fluorometric method for detecting caspase-3 and -7 activity. The substrate, (Asp)2-Rhodamine 110, is a non-fluorescent molecule. In the presence of active caspase-3 or -7, the enzyme cleaves the aspartate (Asp) residues, releasing the highly fluorescent Rhodamine 110 molecule. The resulting fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.

Performance Comparison of Caspase-3/7 Assays

Luminescent assays, such as the Caspase-Glo® 3/7 assay, are often reported to have higher sensitivity compared to fluorescent assays.[1] Promega, the manufacturer of Caspase-Glo®, consistently reports "excellent Z'-factor values" greater than 0.5 for their assay, indicating a large separation between positive and negative controls and high suitability for high-throughput screening.[2][3]

Fluorescent assays using Rhodamine 110-based substrates are known for their bright signal and photostability.[4] However, they can be more susceptible to interference from fluorescent compounds and cellular autofluorescence, which may impact reproducibility.

The following table summarizes the key characteristics of the (Asp)2-Rhodamine 110 assay and the Caspase-Glo® 3/7 assay based on available data. It is important to note that the reproducibility metrics are not from a direct comparative study and should be considered as general performance indicators for each assay type.

Feature(Asp)2-Rhodamine 110 AssayCaspase-Glo® 3/7 Assay
Principle FluorescenceLuminescence
Substrate (Z-DEVD)2-Rhodamine 110Pro-luminescent DEVD-aminoluciferin
Reported Z'-Factor Data not readily available> 0.5 (Excellent for HTS)[2][3]
Reported CV% Data not readily availableLow variability implied by high Z'-factor
Sensitivity HighVery High (up to 1000-fold > fluorescent assays)[1]
Dynamic Range GoodExcellent (linear over 4 orders of magnitude)[5]
Throughput HighHigh
Interference Potential from fluorescent compounds and autofluorescenceLess susceptible to compound interference
Protocol Multi-step (cell lysis, substrate addition, incubation)Single-step "add-mix-measure"

Experimental Protocols

(Asp)2-Rhodamine 110 Caspase-3/7 Assay Protocol

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

Materials:

  • Cells to be assayed

  • Apoptosis-inducing agent

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer

  • (Asp)2-Rhodamine 110 Substrate Solution

  • Black, clear-bottom 96-well microplate

  • Microplate reader with fluorescence detection (Excitation ~499 nm, Emission ~521 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁵ cells/well and culture overnight.

  • Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate duration. Include untreated cells as a negative control.

  • Cell Lysis:

    • Remove the culture medium and wash the cells once with PBS.

    • Add 50 µL of Cell Lysis Buffer to each well.

    • Incubate the plate on a shaker for 10-15 minutes at room temperature.

  • Substrate Addition: Add 50 µL of the (Asp)2-Rhodamine 110 Substrate Solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~499 nm and emission at ~521 nm.

Caspase-Glo® 3/7 Assay Protocol

This protocol is based on the manufacturer's instructions (Promega).

Materials:

  • Cells to be assayed

  • Apoptosis-inducing agent

  • White-walled, opaque 96-well microplate suitable for luminescence measurements

  • Caspase-Glo® 3/7 Reagent (lyophilized substrate and buffer)

  • Luminometer

Procedure:

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the apoptosis-inducing agent as described for the (Asp)2-Rhodamine 110 assay.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 30 minutes to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Visualizing the Apoptotic Signaling Pathway and Experimental Workflow

To further clarify the underlying biological process and the experimental procedures, the following diagrams have been generated.

Apoptotic Signaling Pathway Leading to Caspase-3/7 Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruits & Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cleaves & Activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Cleaves & Activates Caspase-3/7 (Active) Caspase-3/7 (Active) Procaspase-3/7->Caspase-3/7 (Active) Apoptosis Apoptosis Caspase-3/7 (Active)->Apoptosis Executes

Caption: Caspase-3/7 activation is a convergence point for both extrinsic and intrinsic apoptotic pathways.

Experimental Workflow for Caspase-3/7 Assays cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection Cell Seeding Cell Seeding Apoptosis Induction Apoptosis Induction Cell Seeding->Apoptosis Induction Cell Lysis (R110) Cell Lysis (R110) Apoptosis Induction->Cell Lysis (R110) Reagent Addition (Caspase-Glo) Reagent Addition (Caspase-Glo) Apoptosis Induction->Reagent Addition (Caspase-Glo) Substrate Addition Substrate Addition Cell Lysis (R110)->Substrate Addition Incubation Incubation Substrate Addition->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Luminescence Reading Luminescence Reading Incubation->Luminescence Reading Reagent Addition (Caspase-Glo)->Incubation

Caption: Workflow comparison of fluorescent (R110) and luminescent (Caspase-Glo) caspase-3/7 assays.

Conclusion

The (Asp)2-Rhodamine 110 assay is a reliable and widely used method for the detection of caspase-3/7 activity. While it offers a strong fluorescent signal, researchers should be mindful of potential interference from fluorescent compounds. For applications demanding the highest sensitivity and robustness, particularly in high-throughput screening, the luminescent Caspase-Glo® 3/7 assay presents a compelling alternative with its "add-mix-measure" simplicity and lower susceptibility to interference. The choice between these assays will ultimately depend on the specific experimental needs, available instrumentation, and the nature of the compounds being screened. To ensure the reproducibility of any caspase assay, adherence to a standardized protocol, careful optimization for the specific cell system, and the inclusion of appropriate controls are paramount.

References

A Researcher's Guide to Rhodamine 110-Based Peptide Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Rhodamine 110 (R110), a xanthene-based dye, serves as a highly effective pro-fluorophore in the development of sensitive substrates for detecting protease activity.[1] These substrates are invaluable tools in basic research and high-throughput screening (HTS) for drug discovery. Their mechanism relies on the principle of fluorescence quenching. When peptide sequences are covalently linked to the amino groups of R110, the molecule is locked in a non-fluorescent form.[2] Upon enzymatic cleavage of the peptide by a target protease, the highly fluorescent Rhodamine 110 is released, generating a signal that can be readily quantified.[3]

Mechanism of Action and Substrate Design

R110-based substrates are typically designed in two main configurations: bis-amide and mono-amide derivatives.

  • Bis-amide (Symmetric) Substrates : In this design, two identical peptide chains are attached to both amino groups of the R110 core.[4] This configuration ensures efficient fluorescence quenching in the substrate state. Enzymatic cleavage is a two-step process: the first cleavage yields a fluorescent mono-amide intermediate, and the second cleavage releases the free R110, which is even more fluorescent.[2][3] While this design offers a significant increase in fluorescence upon complete hydrolysis (a factor of ~3500 for the first cleavage), the two-step reaction complicates the determination of accurate kinetic parameters.[4][5] The kinetic values (Km and kcat) obtained with these substrates are often considered "apparent" values.[6]

  • Mono-amide (Asymmetric) Substrates : To overcome the kinetic complexities of bis-amide substrates, asymmetric designs have been developed. In these substrates, one amino group of R110 is linked to the target peptide sequence, while the other is blocked with a non-hydrolyzable group (e.g., D-proline or morpholinecarbonyl).[4][5] This results in a single cleavage event to release a fluorescent product, simplifying kinetic analysis and allowing for a more accurate determination of Km and kcat.[5][6]

The fluorescence of the resulting R110 product is characterized by excitation and emission maxima around 498 nm and 521 nm, respectively, similar to fluorescein (B123965).[2] A key advantage over dyes like fluorescein is that the fluorescence intensity of R110 is stable over a wide pH range (3-9).[2]

Performance Comparison of R110-Based Substrates

The specificity of an R110-based substrate is determined by the peptide sequence attached to the fluorophore. A wide variety of substrates have been developed to target specific proteases involved in numerous biological processes.

Substrate NamePeptide SequenceTarget Enzyme(s)Notes
Caspase Substrates
(Z-DEVD)₂-R110Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)Caspase-3, Caspase-7[7][8]Widely used for apoptosis assays.[3]
(Asp)₂-R110Aspartic AcidCaspases[9]A simple substrate for detecting general caspase activity.
Z-DEVD-R110-(D-Pro)Z-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)Caspase-3[4]Asymmetric design for simpler kinetics.
Serine Protease Substrates
(CBZ-Arg)₂-R110 (BZAR)Z-ArginineGeneral Serine Proteases[2][3]
(CBZ-Ile-Pro-Arg)₂-R110 (BZiPAR)Z-Isoleucine-Proline-ArginineSerine Proteases (e.g., Trypsin)[2]Allows for direct and continuous monitoring of enzyme turnover.[2]
(p-tosyl-Gly-Pro-Arg)₂-R110Tosyl-Glycine-Proline-ArginineThrombin[3]Selective substrate for a key coagulation enzyme.
Cysteine Protease Substrates
(CBZ-Phe-Arg)₂-R110Z-Phenylalanine-ArginineCathepsin B, Cathepsin L[2][3]Used for flow cytometric analysis of cysteine proteases.[3]
Ubiquitin-R110-GlycineUbiquitinDeubiquitinating Proteases (DUBs)[10][11]A tool for studying ubiquitin signaling and screening DUB inhibitors.[10]
Proteasome Substrates
Succ-LLVY-R110Succinyl-Leucine-Leucine-Valine-TyrosineProteasome (Chymotrypsin-like activity)[12]Used for monitoring proteasome activity.
Matrix Metalloproteinase (MMP) Substrates
K*PAGLLGC-CONH₂Pro-Ala-Gly-Leu-Leu-GlyMMP-2, MMP-9[13]Peptide length is critical for specificity.[13]

Note: Kinetic parameters (Km, kcat) are highly dependent on specific assay conditions (pH, buffer, temperature) and are often not reported consistently across literature. Researchers should determine these values under their specific experimental conditions.

Comparison with Alternative Fluorophores

Rhodamine 110 offers several advantages over other commonly used fluorophores for protease assays. Its substrates are reported to be 50- to 300-fold more sensitive than analogous coumarin-based substrates.[2][3]

FluorophoreTypical Excitation (nm)Typical Emission (nm)Key AdvantagesKey Limitations
Rhodamine 110 (R110) ~498~521High sensitivity, high quantum yield, photostable, fluorescence is pH-insensitive (pH 3-9).[2][]Bis-amide versions have complex kinetics.[5]
7-Aminocoumarin (AMC) ~350-380~430-460Widely used, good for multiplexing with green/red fluorophores.Lower sensitivity compared to R110, potential for interference from autofluorescence at UV excitation.[4]
Fluorescein ~490~520Low cost, easy to synthesize.Prone to photobleaching, fluorescence is pH-sensitive.[]
Dabcyl/Edans (FRET Pair) ~336 (Edans)~490 (Edans)Used in FRET-based assays for continuous monitoring.[15]Sensitivity can be lower than single-fluorophore release assays.

Experimental Protocols

General Protocol for In Vitro Protease Activity Assay

This protocol provides a general framework for measuring protease activity using a bis-amide R110 substrate.

  • Reagent Preparation :

    • Substrate Stock Solution : Prepare a 5-10 mM stock solution of the R110-peptide substrate in anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF). Store desiccated at -20°C, protected from light.[2]

    • Assay Buffer : A common buffer is 10-50 mM Tris or HEPES, pH 7.5. Specific enzymes may require additions like CaCl₂ for MMPs or DTT for caspases.[2][13]

    • Enzyme Solution : Prepare a stock solution of the purified enzyme in a suitable buffer and determine its concentration.

  • Assay Procedure :

    • Dilute the substrate stock solution into the assay buffer to the desired final concentration (e.g., 10-100 µM). Prepare this solution just prior to use.[7]

    • Pipette the substrate-buffer mix into the wells of a microplate (black plates are recommended to reduce background).

    • Initiate the reaction by adding a small volume of the enzyme solution to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis :

    • Measure the increase in fluorescence over time at an excitation wavelength of ~498 nm and an emission wavelength of ~521 nm.

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For kinetic analysis, repeat the assay with varying substrate concentrations to determine Km and Vmax using Michaelis-Menten or Lineweaver-Burk plots.[16]

    • Note: When using bis-amide substrates, interpretation is simplest if less than 15% of the substrate is hydrolyzed, as the fluorescence increase is primarily due to the formation of the mono-amide product.[2]

Protocol for Cell-Based Caspase-3/7 Apoptosis Assay

This protocol is adapted from commercially available kits for measuring apoptosis.[8]

  • Cell Plating : Plate cells in a black, clear-bottom 96-well plate at a density of at least 100,000 cells per well in 50 µL of culture medium.[8]

  • Apoptosis Induction : Treat cells with the desired apoptosis-inducing agent. Include untreated wells as a negative control.

  • Reagent Preparation : Prepare the Assay Reagent by diluting the (Z-DEVD)₂-R110 substrate into a supplied cell lysis/assay buffer.[8]

  • Assay Procedure : Add 50 µL of the Assay Reagent directly to the 50 µL of cells in culture medium in each well.

  • Incubation : Gently mix the plate on a shaker for 30 seconds and incubate at room temperature for 30 minutes to several hours, protected from light.[17]

  • Measurement : Measure the fluorescence using an appropriate filter set (Ex/Em: ~496/520 nm).[8] The fluorescence signal is proportional to the amount of caspase-3/7 activity in the sample.

Visualizing Workflows and Mechanisms

cleavage_mechanism sub (Peptide)₂-R110 (Bis-amide Substrate) Non-Fluorescent inter Peptide-R110 (Mono-amide Intermediate) Fluorescent sub->inter Protease (1st Cleavage) prod Rhodamine 110 (Free Dye) Highly Fluorescent inter->prod Protease (2nd Cleavage)

experimental_workflow prep 1. Prepare Reagents (Enzyme, Substrate, Buffer) setup 2. Set up Reaction (Microplate wells) prep->setup initiate 3. Initiate Reaction (Add Enzyme) setup->initiate monitor 4. Monitor Fluorescence (Plate Reader, Ex/Em ~498/521 nm) initiate->monitor analysis 5. Data Analysis (Calculate Initial Rate, V₀) monitor->analysis kinetics 6. Kinetic Modeling (Michaelis-Menten Plot) analysis->kinetics

apoptosis_pathway

References

Safety Operating Guide

Proper Disposal of (Asp)2-Rhodamine 110: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Asp)2-Rhodamine 110, a fluorescent dye commonly used in biological research, requires careful handling and disposal due to its potential hazards. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Rhodamine dyes, as a class of compounds, are recognized for their potential toxicity, particularly to aquatic life, and may cause irritation upon direct contact.[1] Therefore, it is imperative that (Asp)2-Rhodamine 110 is not disposed of through standard laboratory drains or as regular solid waste.[1] Disposal must adhere to local, state, and federal regulations and be carried out through a licensed professional waste disposal service.[1][2][3]

Immediate Safety and Handling

Before handling (Asp)2-Rhodamine 110, it is crucial to be familiar with its potential hazards. While a specific Safety Data Sheet (SDS) for the (Asp)2 derivative may not be readily available, data from closely related rhodamine compounds provide essential safety guidance.

Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety goggles with side shields or a face shield.[4]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4][5]Prevents skin contact and potential irritation.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Minimizes inhalation of airborne particles.

Spill and Contamination Cleanup

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary protective equipment.

  • Contain the Spill: For solid spills, carefully sweep up the material and place it in a sealed, labeled container for disposal.[6] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, and collect all cleaning materials for disposal as hazardous waste.

  • Wash Hands Thoroughly: After cleanup is complete, wash hands thoroughly with soap and water.

Step-by-Step Disposal Procedure

The proper disposal of (Asp)2-Rhodamine 110 involves a systematic approach to ensure safety and regulatory compliance.

Workflow for (Asp)2-Rhodamine 110 Disposal:

cluster_prep Preparation cluster_contain Containment cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE B Segregate Waste A->B Ensure Safety C Use Designated, Labeled, Leak-Proof Containers B->C Prevent Cross-Contamination D Separate Solid and Liquid Waste C->D E Store in a Cool, Dry, Well-Ventilated Area D->E Maintain Stability F Away from Incompatible Materials E->F G Contact Institutional Environmental Health & Safety (EHS) F->G Initiate Disposal Process H Arrange for Pickup by a Licensed Waste Disposal Service G->H I Complete all Required Paperwork H->I Ensure Compliance

Caption: Workflow for the proper disposal of (Asp)2-Rhodamine 110.

Detailed Experimental Protocol for Waste Segregation and Storage:

  • Waste Identification: Clearly identify all waste containing (Asp)2-Rhodamine 110. This includes unused product, contaminated solutions, and any materials used for handling or cleanup (e.g., pipette tips, gloves, absorbent pads).

  • Container Selection: Choose appropriate, chemically resistant, and leak-proof containers for waste collection. Containers should be clearly labeled with the chemical name "(Asp)2-Rhodamine 110" and the appropriate hazard warnings.

  • Waste Segregation:

    • Solid Waste: Collect dry waste such as contaminated gloves, paper towels, and empty vials in a designated, sealed plastic bag or container.

    • Liquid Waste: Collect aqueous and solvent-based solutions containing (Asp)2-Rhodamine 110 in a separate, sealed container. Do not mix with other chemical waste unless approved by your institution's safety officer.

  • Temporary Storage: Store the sealed waste containers in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from incompatible materials.[6]

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed professional waste management company.[1]

Quantitative Data Summary:

While specific quantitative data for (Asp)2-Rhodamine 110 is not available, the following table summarizes key hazard information for the closely related Rhodamine B, which can serve as a conservative reference.

Hazard Information (Rhodamine B)ValueSource
Acute Toxicity (Oral LD50, Rat) 1830 mg/kg[2]
Hazard Statements H302: Harmful if swallowedH318: Causes serious eye damageH412: Harmful to aquatic life with long lasting effects[3]
Precautionary Statements P273: Avoid release to the environmentP280: Wear protective gloves/ eye protection/ face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific safety protocols and comply with all local, state, and federal regulations regarding chemical waste disposal. Always refer to the most current Safety Data Sheet for the specific compound being used.

References

Personal protective equipment for handling (Asp)2-Rhodamine 110

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE): A Multi-Faceted Approach

A comprehensive personal protective equipment strategy is fundamental when working with (Asp)2-Rhodamine 110 and associated solvents and reagents. The following table outlines the recommended PPE for each stage of the handling process.

Stage of HandlingEngineering ControlsHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Receiving and Storage General Laboratory VentilationNitrile or Neoprene GlovesSafety GlassesStandard Laboratory CoatNot generally required
Weighing (as solid powder) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Chemical Safety GogglesStandard Laboratory Coat (fully buttoned)N95 or higher-rated respirator if not in a ventilated enclosure[1]
Solubilization and Use in Reactions Chemical Fume HoodNitrile or Neoprene GlovesChemical Safety Goggles and Face ShieldStandard Laboratory Coat (fully buttoned)Not generally required within a functioning fume hood
Spill Cleanup Dependent on spill sizeChemical Resistant Gloves (e.g., Butyl rubber)Chemical Safety Goggles and Face ShieldChemical Resistant Apron or Gown over Lab CoatAir-purifying respirator with appropriate cartridges
Waste Disposal General Laboratory VentilationNitrile or Neoprene GlovesSafety Glasses or GogglesStandard Laboratory CoatNot generally required

Operational Plan: A Step-by-Step Protocol for Safe Handling

This procedural guidance outlines the safe handling of (Asp)2-Rhodamine 110 from receipt to disposal.

  • Receiving and Storage : Upon receipt, inspect the container for any damage or leaks.[1] Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Preparation and Handling :

    • Weighing : When handling the solid powder, perform the task within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1]

    • Solubilization : When dissolving the compound, typically in solvents like DMF or DMSO, carry out the task within a chemical fume hood to minimize exposure to solvent vapors.[1] Add the solvent to the powdered dye slowly to avoid splashing.[1]

    • Use in Reactions : All subsequent experimental steps involving (Asp)2-Rhodamine 110 or its solutions should be conducted in a chemical fume hood.[1]

  • Spill Management : In the event of a small spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and collect it in a sealed container for proper disposal.[1] For larger spills, evacuate the area and follow your institution's emergency procedures.[1]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste : All solid waste contaminated with (Asp)2-Rhodamine 110 (e.g., weigh boats, pipette tips, gloves) and liquid waste (e.g., unused solutions, reaction mixtures) must be disposed of as hazardous chemical waste.[1]

  • Container Management : Collect waste in clearly labeled, sealed containers.[1] Do not mix with other waste streams unless compatibility is confirmed.

  • Regulatory Compliance : Adhere to all local, state, and federal regulations for hazardous waste disposal. Avoid releasing any rhodamine compounds into the environment.[1]

Experimental Protocol: Caspase-3 Activity Assay

(Asp)2-Rhodamine 110 is a substrate for caspase-3, a key enzyme in apoptosis. The following is a general protocol for its use in a fluorometric assay for caspase-3 activity.

  • Reagent Preparation :

    • Prepare a stock solution of (Asp)2-Rhodamine 110 (e.g., 1 mM) in DMSO.

    • Prepare a 2X reaction buffer (e.g., 100 mM HEPES, 200 mM NaCl, 2 mM EDTA, 20% glycerol, 10 mM DTT, pH 7.2).

  • Assay Procedure :

    • Induce apoptosis in your cell line of interest using a known inducer. A negative control (uninduced cells) should be run in parallel.

    • Lyse the cells to release the cellular contents, including caspases.

    • In a 96-well plate, add 50 µL of cell lysate to each well.

    • Add 50 µL of the 2X reaction buffer containing the (Asp)2-Rhodamine 110 substrate to each well. The final substrate concentration should be optimized for your specific assay conditions (typically in the low micromolar range).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~490 nm and emission at ~520 nm.

  • Data Analysis :

    • Subtract the fluorescence of the blank (buffer and substrate only) from all readings.

    • Compare the fluorescence intensity of the treated (apoptotic) samples to the untreated controls. An increase in fluorescence indicates caspase-3 activity.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages and safety precautions for handling (Asp)2-Rhodamine 110.

G Workflow for Safe Handling of (Asp)2-Rhodamine 110 cluster_0 Preparation cluster_1 Handling (in Fume Hood) cluster_2 Post-Handling cluster_3 Personal Protective Equipment (PPE) Receiving Receiving & Inspection Storage Secure Storage Receiving->Storage Weighing Weighing Powder Storage->Weighing Solubilization Solubilization Weighing->Solubilization Gloves Gloves Weighing->Gloves Goggles Goggles/Face Shield Weighing->Goggles Lab_Coat Lab Coat Weighing->Lab_Coat Respirator Respirator (as needed) Weighing->Respirator Reaction Use in Reaction Solubilization->Reaction Solubilization->Gloves Solubilization->Goggles Solubilization->Lab_Coat Waste_Disposal Waste Disposal Reaction->Waste_Disposal Reaction->Gloves Reaction->Goggles Reaction->Lab_Coat Spill_Cleanup Spill Cleanup Spill_Cleanup->Gloves Spill_Cleanup->Goggles Spill_Cleanup->Lab_Coat Spill_Cleanup->Respirator

Caption: Workflow for the safe handling of (Asp)2-Rhodamine 110.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.